Atosiban
Description
This compound is an inhibitor of the hormones oxytocin and vasopressin. It is used intravenously to halt premature labor. Although initial studies suggested it could be used as a nasal spray and hence would not require hospital admission, it is not used in that form. Atobisan was developed by the Swedish company Ferring Pharmaceuticals. It was first reported in the literature in 1985. This compound is licensed in proprietary and generic forms for the delay of imminent pre-term birth in pregnant adult women.
This compound is a Protein drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2000 and is indicated for premature birth and has 2 investigational indications.
See also: this compound Acetate (active moiety of).
Properties
IUPAC Name |
(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H67N11O12S2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63)/t23-,24+,27-,28+,29-,30-,31-,35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXRQYYUEIYXCZ-OBIMUBPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H67N11O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048991 | |
| Record name | Atosiban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
994.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90779-69-4 | |
| Record name | Atosiban [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090779694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atosiban | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09059 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Atosiban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 90779-69-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATOSIBAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/081D12SI0Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Atosiban: A Competitive Vasopressin/Oxytocin Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atosiban is a synthetic nonapeptide analogue of oxytocin, functioning as a competitive antagonist at both oxytocin (OT) and vasopressin V1a (V1a) receptors.[1][2][3] It is clinically utilized as a tocolytic agent to delay imminent preterm labor by inhibiting uterine contractions.[1][4][5] This technical guide provides an in-depth analysis of this compound's mechanism of action, receptor binding kinetics, and associated signaling pathways. Detailed experimental protocols for key assays are provided, alongside a comprehensive summary of its pharmacological data.
Introduction
Oxytocin and vasopressin are structurally similar neuropeptides that mediate a wide range of physiological processes through their respective G-protein coupled receptors (GPCRs).[3][6] The oxytocin receptor (OTR) and the vasopressin V1a receptor (V1aR) are predominantly coupled to the Gq/11 protein, which upon activation, stimulates the phospholipase C (PLC) pathway.[3][7] This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations and subsequent smooth muscle contraction.[1][8][9] In the myometrium, activation of OTR by oxytocin is a key event in the initiation and progression of labor.[3]
This compound, a modified oxytocin analogue, was developed to competitively block these receptors, thereby reducing uterine contractility.[3][9] Its modifications, including deamination at position 1 and substitutions at positions 2, 4, and 8, confer its antagonistic properties.[2][3]
Mechanism of Action
This compound exerts its primary effect by competitively inhibiting the binding of oxytocin and vasopressin to their receptors on the myometrial cell membrane.[1][8][9] This antagonism blocks the Gq-mediated signaling cascade, preventing the oxytocin-induced release of IP3.[1][2] The subsequent reduction in intracellular calcium, due to decreased release from the sarcoplasmic reticulum and reduced influx from the extracellular space, leads to uterine quiescence.[1][8] The onset of this uterine relaxation is rapid, with a significant reduction in contractions observed within 10 minutes of administration.[1]
Interestingly, this compound also exhibits "biased agonism" at the oxytocin receptor.[2][7][10] While it antagonizes the Gq pathway, it has been shown to act as an agonist for the Gi-coupled pathway.[7][10][11] This activation of Gi signaling can lead to different cellular responses, such as the activation of NF-κB and MAPK pathways, which may have pro-inflammatory effects in certain tissues like the human amnion.[2]
Signaling Pathway of Oxytocin/Vasopressin and Inhibition by this compound
Caption: this compound competitively antagonizes the OTR/V1aR Gq-coupled signaling pathway.
Biased Agonism Signaling Pathway of this compound
Caption: this compound acts as a biased agonist, selectively activating the Gi pathway via the OTR.
Quantitative Pharmacological Data
The binding affinity and functional potency of this compound at oxytocin and vasopressin receptors have been characterized in various studies. The following tables summarize key quantitative data.
Table 1: this compound Receptor Binding Affinities (Ki)
| Receptor | Species | Radioligand | Ki (nM) | Reference(s) |
| Oxytocin (OTR) | Human | [¹²⁵I]OVTA | 7.3 | [12] |
| Oxytocin (OTR) | Rat | [¹²⁵I]OVTA | 1.1 | [12] |
| Vasopressin V1a | Human | [³H]AVP | 6.8 | [12] |
| Vasopressin V1a | Rat | [³H]AVP | 11.0 | [12] |
| Vasopressin V1b | Human | [³H]AVP | >1000 | [12] |
| Vasopressin V2 | Human | [³H]AVP | >1000 | [12] |
Table 2: this compound Functional Antagonist Potency (pA2 / IC50)
| Assay Type | Receptor Target | Species/Tissue | Parameter | Value | Reference(s) |
| In vitro uterine contraction | Oxytocin | Human myometrium | pA₂ | 7.71 (no Mg²⁺) | [13] |
| In vivo uterine contraction | Oxytocin | Rat | pA₂ | 7.05 | [13] |
| In vitro vasopressor response | Vasopressin V1a | Rat | pA₂ | 6.14 | [13] |
| In vitro antidiuretic response | Vasopressin V2 | Rat | pA₂ | ~5.9 | [13] |
| Ca²⁺ mobilization | Oxytocin | Human myometrial cells | IC₅₀ | 5 nM |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of competitive antagonists like this compound. Below are representative protocols for key in vitro assays.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for the oxytocin receptor.
Materials:
-
Membrane preparations from cells expressing the human oxytocin receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]-ornithine vasotocin analog ([¹²⁵I]OVTA) or [³H]Oxytocin.
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates and glass fiber filters.
-
Scintillation counter or gamma counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to wells for total binding, non-specific binding (NSB), and competitor concentrations.
-
Competitor Addition: Add increasing concentrations of unlabeled this compound to the designated competitor wells.
-
Radioligand Addition: Add a fixed concentration of the radioligand (typically at its Kd value) to all wells. For NSB wells, add a high concentration of unlabeled oxytocin.
-
Membrane Addition: Add the receptor membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid (for ³H) or in tubes for a gamma counter (for ¹²⁵I).
-
Data Analysis: Calculate the specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Workflow for Competitive Radioligand Binding Assay
Caption: A typical workflow for determining the binding affinity of a competitive antagonist.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the production of inositol phosphates, a downstream second messenger of Gq-coupled receptor activation.
Objective: To quantify the antagonistic effect of this compound on oxytocin-induced IP production.
Materials:
-
Whole cells expressing the receptor of interest (e.g., HEK293-OTR).
-
[³H]-myo-inositol.
-
Stimulation Buffer (e.g., HBSS) containing LiCl (to inhibit IP degradation).
-
Oxytocin.
-
This compound.
-
Lysis Buffer (e.g., ice-cold methanol-HCl).
-
Anion exchange chromatography columns.
-
Scintillation counter.
Procedure:
-
Cell Labeling: Plate cells and incubate them overnight with medium containing [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate them with stimulation buffer containing LiCl and the desired concentrations of this compound.
-
Stimulation: Add oxytocin to stimulate the cells for a defined period (e.g., 30 minutes at 37°C).
-
Lysis: Stop the reaction by adding lysis buffer.
-
IP Extraction: Extract the inositol phosphates from the cell lysate.
-
Purification: Separate the [³H]-IPs from other labeled components using anion exchange chromatography.
-
Quantification: Quantify the amount of [³H]-IPs by liquid scintillation counting.
-
Data Analysis: Plot the amount of IP produced against the oxytocin concentration in the presence and absence of this compound. Determine the shift in the oxytocin dose-response curve caused by this compound to calculate its antagonist potency (pA₂ or Kb).
Intracellular Calcium Mobilization Assay
This assay directly measures the increase in intracellular calcium concentration following receptor activation, typically using a fluorescent calcium indicator.
Objective: To measure the inhibitory effect (IC₅₀) of this compound on oxytocin-induced calcium release.
Materials:
-
Whole cells expressing the receptor of interest.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., HBSS with calcium and magnesium).
-
Oxytocin.
-
This compound.
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.
Procedure:
-
Cell Plating: Plate cells in a 96- or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Incubate cells with the calcium indicator dye (e.g., Fluo-4 AM) and Pluronic F-127 in assay buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Place the plate in the fluorometric reader. Add varying concentrations of this compound to the wells and incubate for a short period.
-
Stimulation and Reading: Inject oxytocin into the wells while simultaneously measuring the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the agonist concentration to generate dose-response curves in the presence of different this compound concentrations. Calculate the IC₅₀ of this compound for the inhibition of the oxytocin-induced calcium signal.
Pharmacokinetics and Clinical Application
This compound is administered intravenously for the treatment of preterm labor.[1][14] It has a rapid onset of action and a relatively short half-life.[14][15] Steady-state plasma concentrations are achieved within one hour of infusion.[14] The volume of distribution is approximately 18-42 liters, and it is 46-48% bound to plasma proteins.[2][8][14] this compound is partially metabolized, and a small amount is excreted unchanged in the urine.[8][16]
Its primary clinical use is to delay imminent preterm birth in pregnant women between 24 and 33 weeks of gestation who show signs of premature labor.[1][17] Clinical trials have demonstrated its efficacy in prolonging pregnancy, which allows for the administration of corticosteroids to improve fetal lung maturity.[4][5][18]
Conclusion
This compound is a well-characterized competitive antagonist of oxytocin and vasopressin V1a receptors. Its mechanism of action, centered on the inhibition of the Gq/PLC/IP3 signaling pathway, is well-established. The quantitative data from binding and functional assays consistently demonstrate its high affinity and potency. Furthermore, the discovery of its biased agonism at the Gi pathway opens new avenues for research into its complete pharmacological profile. The detailed experimental protocols provided in this guide serve as a resource for researchers investigating this compound or developing novel receptor modulators in this class.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zuventus.com [zuventus.com]
- 5. droracle.ai [droracle.ai]
- 6. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxytocin and vasopressin: Signalling, behavioural modulation and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mims.com [mims.com]
- 9. What is the mechanism of this compound acetate? [synapse.patsnap.com]
- 10. The oxytocin receptor antagonist this compound inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of highly selective in vitro and in vivo uterine receptor antagonists of oxytocin: comparisons with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The pharmacokinetics of the oxytocin antagonist this compound in pregnant women with preterm uterine contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, an oxytocin receptor blocking agent: pharmacokinetics and inhibition of milk ejection in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | C43H67N11O12S2 | CID 5311010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. journalspress.com [journalspress.com]
Atosiban: A Technical Guide to its Molecular Structure, Peptide Sequence, and Bifurcated Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atosiban, a synthetic nonapeptide analogue of the human hormone oxytocin, is a potent antagonist of the oxytocin receptor (OTR). Its primary clinical application is in the management of preterm labor. This technical guide provides a comprehensive overview of the molecular and functional characteristics of this compound, with a focus on its peptide sequence, molecular structure, and its dual-action mechanism involving both Gq and Gi signaling pathways. Detailed experimental protocols for its synthesis, purification, and the characterization of its signaling effects are provided to facilitate further research and development in this area.
Molecular Structure and Peptide Sequence
This compound is a modified analogue of oxytocin, engineered to enhance its antagonistic properties and metabolic stability. The modifications from the native oxytocin sequence are crucial for its clinical efficacy.
Peptide Sequence and Chemical Modifications
The primary structure of this compound is characterized by a nine amino acid sequence with specific chemical modifications at four positions. A disulfide bridge between the first and sixth amino acid residues is essential for its three-dimensional conformation and biological activity.
The peptide sequence of this compound is: Mpa-D-Tyr(Et)-Ile-Thr-Asn-Cys-Pro-Orn-Gly-NH₂ [1][2][3].
Key Modifications from Oxytocin:
-
Position 1: The N-terminal cysteine is deaminated to form 3-mercaptopropionic acid (Mpa)[2][4].
-
Position 2: The L-tyrosine is replaced with its D-isomer and an ethoxy group is added to the phenol side chain (D-Tyr(Et))[1][4].
-
Position 4: Glutamine is substituted with threonine (Thr)[4].
-
C-terminus: The C-terminal glycine is amidated (Gly-NH₂).
-
Disulfide Bridge: A disulfide bond connects the Mpa at position 1 and the Cys at position 6.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₄₃H₆₇N₁₁O₁₂S₂ | [2][3] |
| Molecular Weight | 994.19 g/mol | [2][3][5] |
| Half-life (t½) | Initial (tα): 0.21 h; Terminal (tβ): 1.7 h | [4] |
| Mean Clearance Rate | 41.8 L/h | [4] |
| Volume of Distribution | 41.8 L | [4] |
| Plasma Protein Binding | 46-48% in pregnant women | [4] |
Mechanism of Action: A Dual Signaling Modulator
This compound exhibits a complex mechanism of action, functioning as a biased ligand at the oxytocin receptor. It competitively antagonizes the Gq-mediated pathway, which is responsible for uterine contractions, while simultaneously acting as an agonist for the Gi-mediated pathway, leading to pro-inflammatory responses.
dot
Caption: this compound's dual signaling at the oxytocin receptor.
Antagonism of the Gq Pathway
The primary therapeutic effect of this compound stems from its ability to competitively block the binding of oxytocin to its receptor. This prevents the activation of the Gq protein, which in turn inhibits the phospholipase C (PLC) pathway. The subsequent reduction in inositol trisphosphate (IP3) leads to decreased release of intracellular calcium from the sarcoplasmic reticulum, resulting in the relaxation of uterine smooth muscle and cessation of contractions.
Agonism of the Gi Pathway
Interestingly, while inhibiting the Gq pathway, this compound has been shown to act as an agonist for the Gi signaling pathway. This activation of Gi leads to the stimulation of downstream effectors such as the mitogen-activated protein kinase (MAPK) cascades (including ERK1/2 and p38) and the transcription factor NF-κB. The activation of these pathways can result in a pro-inflammatory response, which may have implications for the long-term use of this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and functional characterization of this compound.
Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)
dot
Caption: Workflow for Fmoc solid-phase peptide synthesis of this compound.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Orn(Boc)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ile-OH, Fmoc-D-Tyr(Et)-OH)
-
3-Mercaptopropionic acid (Mpa(Trt)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cyclization reagent: Iodine
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
First Amino Acid Coupling (Glycine):
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
In a separate vial, dissolve Fmoc-Gly-OH, HBTU, and HOBt in DMF. Add DIPEA to activate the carboxylic acid.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Orn, Pro, Cys, Asn, Thr, Ile, D-Tyr(Et), Mpa).
-
On-Resin Cyclization:
-
After the final coupling, remove the Trityl protecting groups from Mpa and Cys using a mild acidic treatment.
-
Wash the resin.
-
Add a solution of iodine in DMF to the resin and shake for 1-2 hours to facilitate the formation of the disulfide bond.
-
Wash the resin to remove excess iodine.
-
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the remaining side-chain protecting groups.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide to obtain a powder.
Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilized crude this compound
Procedure:
-
Dissolve the crude this compound in Mobile Phase A.
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes).
-
Monitor the elution at 220 nm and 280 nm.
-
Collect the fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain purified this compound.
Functional Assays
Materials:
-
Cell membranes expressing the human oxytocin receptor
-
Radioligand: [³H]-Oxytocin or a suitable labeled antagonist
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well plate, add increasing concentrations of unlabeled this compound.
-
Add a fixed concentration of the radioligand to each well.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC₅₀ value of this compound and calculate the Ki (inhibition constant).
Materials:
-
Cells expressing the oxytocin receptor (e.g., HEK293-OTR)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
This compound
-
Oxytocin
-
Fluorescence plate reader with an injection system
Procedure:
-
Plate the cells in a 96-well black-walled plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
To assess the antagonistic effect of this compound, pre-incubate the cells with varying concentrations of this compound.
-
Inject a fixed concentration of oxytocin and immediately measure the change in fluorescence over time.
-
A decrease in the oxytocin-induced fluorescence peak in the presence of this compound indicates antagonism of the Gq pathway.
Materials:
-
Cell membranes expressing the oxytocin receptor
-
[³⁵S]GTPγS
-
GDP
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well plate, add the cell membrane preparation.
-
Add increasing concentrations of this compound.
-
Add a fixed concentration of GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
An increase in [³⁵S]GTPγS binding in the presence of this compound indicates activation of the Gi pathway.
Materials:
-
Cells expressing the oxytocin receptor
-
This compound
-
Lysis buffer
-
Primary antibodies against phosphorylated and total ERK1/2, p38, and NF-κB p65
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat the cells with this compound for various time points.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the level of protein phosphorylation.
Conclusion
This compound's unique molecular structure and its resulting biased agonism at the oxytocin receptor make it a fascinating subject for both clinical and basic research. The detailed protocols provided in this guide are intended to serve as a valuable resource for scientists and researchers in the field of drug development, enabling further exploration of this compound's therapeutic potential and its intricate signaling mechanisms. A thorough understanding of its dual Gq antagonist and Gi agonist activities is crucial for the development of next-generation tocolytics with improved efficacy and safety profiles.
References
Atosiban Signaling in Uterine Smooth Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atosiban, a synthetic peptide analogue of oxytocin, is a competitive antagonist of the oxytocin receptor (OTR) and, to a lesser extent, the vasopressin V1a receptor.[1][2] It is clinically utilized as a tocolytic agent to delay preterm labor by reducing uterine contractions.[2][3] This technical guide provides a comprehensive overview of the molecular signaling pathways modulated by this compound in uterine smooth muscle cells. It details the drug's mechanism of action, from receptor binding to downstream effector modulation, and presents key quantitative data and experimental methodologies for researchers in the field.
Introduction: The Oxytocin Receptor and Uterine Contractility
Uterine smooth muscle contraction is a complex process primarily regulated by the neurohormone oxytocin.[4][5] Oxytocin exerts its effects by binding to the oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR) predominantly expressed on the surface of myometrial cells.[6][7] The signaling cascade initiated by oxytocin binding is central to the physiological processes of labor and parturition.
The canonical OTR signaling pathway involves coupling to the Gq/11 family of G-proteins.[8][9] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[2][9] The elevated intracellular Ca2+ concentration is a critical event, leading to the binding of Ca2+ to calmodulin. The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chain, ultimately resulting in smooth muscle contraction.[6][8]
This compound's Mechanism of Action: Competitive Antagonism and Biased Agonism
This compound functions primarily as a competitive antagonist at the OTR in uterine smooth muscle.[5][10] By binding to the OTR, this compound prevents oxytocin from binding and initiating the pro-contractile signaling cascade described above.[2][11] This blockade of the OTR-Gq pathway is the principal mechanism underlying its tocolytic effect, leading to a dose-dependent inhibition of the frequency and intensity of uterine contractions.[1][12]
Interestingly, emerging evidence suggests that this compound exhibits biased agonism at the OTR.[2][13] While it antagonizes the Gq-mediated pathway responsible for uterine contractions, it has been shown to act as an agonist for the Gi-coupled pathway.[2][14] This Gi activation can lead to downstream effects such as the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2, and the transcription factor NF-κB.[1][15] In some tissues, this Gi-mediated signaling has been associated with pro-inflammatory responses.[2][15] However, in the context of tocolysis, the antagonistic effect on the Gq pathway predominates, resulting in uterine quiescence.[2][16]
Downstream Signaling Pathways
The primary signaling pathway inhibited by this compound in uterine smooth muscle is the OTR-Gq-PLC-IP3-Ca2+ cascade .
A secondary pathway that can be activated by this compound through biased agonism is the OTR-Gi-MAPK pathway .
The following diagram illustrates the canonical oxytocin signaling pathway and the inhibitory action of this compound.
The following diagram illustrates the biased agonism of this compound.
Quantitative Data
The following tables summarize key quantitative data related to this compound's interaction with the oxytocin receptor and its effects on uterine smooth muscle.
Table 1: Receptor Binding Affinity
| Parameter | Value | Cell/Tissue Type | Reference |
| Ki (inhibition constant) | 10 nmol/L | Human myometrial cells | [10] |
| Ki | 0.49 nM | Human uterine smooth muscle cells | [17] |
Table 2: Functional Inhibitory Potency
| Parameter | Value | Experimental Condition | Cell/Tissue Type | Reference |
| IC50 | 5 nM | Inhibition of oxytocin-induced Ca2+ increase | Myometrial cells | [18] |
| IC50 | Dose-dependent | Inhibition of oxytocin-induced contractions | Human myometrium in vitro | [12] |
Table 3: Effects on Uterine Contractions and Intracellular Calcium
| This compound Concentration | Effect | Measurement | Reference |
| 60 nM | 43.3% reduction in contraction peak amplitude | In vitro contractility assay | [1] |
| 600 nM | 41.5% suppression of maximal fluorescence intensity (Ca2+) | Fluo-4-AM imaging | [1] |
| 1 µg/mL | >50% inhibition of oxytocin-induced contractions | In vitro contractility assay | [12] |
Experimental Protocols
Measurement of Intracellular Calcium Levels
This protocol is adapted from studies measuring agonist-induced changes in intracellular calcium in primary human myometrial smooth muscle cells.[1]
Objective: To quantify changes in intracellular calcium concentration in response to oxytocin and this compound.
Materials:
-
Primary human myometrial smooth muscle cells
-
DMEM with 1% FCS
-
35 mm glass-bottomed cell culture dishes
-
Fluo-4 Direct calcium assay kit with probenecid
-
Confocal microscope with live-cell imaging capabilities
-
ImageJ/Fiji software
Procedure:
-
Cell Culture: Culture primary myometrial smooth muscle cells to confluence and passage them onto 35 mm glass-bottomed dishes.
-
Serum Starvation: Prior to the experiment, serum starve the cells in DMEM with 1% FCS overnight.
-
Dye Loading: Load the cells with calcium-sensitive Fluo-4 Direct buffer containing 5 mM probenecid for 30 minutes at 37°C in a 5% CO2 incubator, followed by a further 30 minutes at room temperature.
-
Live-Cell Imaging: Mount the dishes on a confocal microscope equipped with a x20 dry objective.
-
Baseline Recording: Image the cells for a baseline period (e.g., 3 minutes) to establish resting calcium levels.
-
Treatment: Add the agonist (e.g., oxytocin) and/or antagonist (this compound) to the cells.
-
Post-Treatment Recording: Continue imaging for a defined period (e.g., 15 minutes) after treatment. Capture images at a high frame rate (e.g., every 1.385 seconds).
-
Data Analysis: Generate time-lapse movies using the microscope software. Measure the changes in fluorescence intensity in individual cells over time using ImageJ/Fiji software. The fluorescence intensity is proportional to the intracellular calcium concentration.
In Vitro Myometrial Contraction Assay (Organ Bath)
This protocol is a generalized procedure based on descriptions of ex vivo uterine smooth muscle contractility studies.[19][20]
Objective: To measure the effect of this compound on the force and frequency of uterine smooth muscle contractions.
Materials:
-
Myometrial biopsies obtained during cesarean section
-
Krebs solution
-
Organ bath system with force transducers
-
Data acquisition system
-
Oxytocin
-
This compound
Procedure:
-
Tissue Preparation: Obtain fresh myometrial tissue and dissect it into longitudinal strips (e.g., 2 x 2 x 10 mm).
-
Mounting: Mount each myometrial strip in an organ bath chamber filled with Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the strips to equilibrate under a resting tension (e.g., 1-2 g) until regular spontaneous contractions are observed.
-
Oxytocin Stimulation: Add a submaximal concentration of oxytocin (e.g., 0.5 nM) to the bath to induce stable, regular contractions.
-
This compound Treatment: Once stable oxytocin-induced contractions are established, add increasing concentrations of this compound to the organ bath in a cumulative manner. Allow the tissue to stabilize at each concentration before adding the next.
-
Data Recording: Continuously record the isometric contractions using a force transducer and data acquisition software.
-
Data Analysis: Analyze the recorded traces to determine the frequency, amplitude, and area under the curve (AUC) of contractions at baseline and in the presence of different concentrations of this compound.
Conclusion
This compound is a potent and specific antagonist of the oxytocin receptor in uterine smooth muscle, effectively inhibiting the primary signaling pathway that leads to myometrial contractions. Its mechanism of action is centered on the blockade of the Gq-PLC-IP3-Ca2+ cascade. The phenomenon of biased agonism, leading to Gi activation, represents an area of ongoing research and may have implications for the drug's overall pharmacological profile. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating uterine physiology, developing novel tocolytic agents, and further elucidating the intricate signaling networks that govern myometrial contractility.
References
- 1. Oxytocin Receptor Antagonists, this compound and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is this compound acetate used for? [synapse.patsnap.com]
- 4. Myometrial oxytocin receptor expression and intracellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound acetate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Myometrial oxytocin receptor expression and intracellular pathways. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Oxytocin signalling in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of oxytocin antagonists on the activation of human myometrium in vitro: this compound prevents oxytocin-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bloomtechz.com [bloomtechz.com]
- 12. researchgate.net [researchgate.net]
- 13. The oxytocin receptor antagonist this compound inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The oxytocin receptor antagonist, this compound, activates pro-inflammatory pathways in human amnion via G(αi) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | Oxytocin Receptor | Vasopressin Receptor | TargetMol [targetmol.com]
- 17. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound | Oxytocin Receptor Antagonists: R&D Systems [rndsystems.com]
- 19. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Atosiban's Effect on Intracellular Calcium Concentration in Myometrial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Atosiban's mechanism of action, with a specific focus on its effects on intracellular calcium concentration ([Ca²⁺]i) in human myometrial cells. The information presented is collated from a range of in vitro studies and is intended to serve as a comprehensive resource for researchers in the field of reproductive biology and pharmacology.
Core Mechanism of Action
This compound is a synthetic peptide that functions as a competitive antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[1][2] It also exhibits a lower affinity for the vasopressin V1a receptor.[3][4] The primary tocolytic effect of this compound is achieved by inhibiting oxytocin-induced increases in intracellular calcium in myometrial cells, which is the critical trigger for uterine contractions.[1][3]
The binding of oxytocin to its receptor (OTR) on myometrial cells primarily activates the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (IP₃) signaling pathway.[5] This cascade leads to the release of calcium from intracellular stores, primarily the sarcoplasmic reticulum, and also promotes the influx of extracellular calcium through voltage-gated calcium channels.[5][6] The resulting elevation in cytosolic free calcium leads to the activation of calmodulin and myosin light chain kinase, initiating myometrial muscle contraction.[2][5]
This compound competitively blocks the OTR, thereby preventing the initiation of this signaling cascade.[2] This leads to a dose-dependent reduction in both the release of calcium from intracellular stores and the influx of extracellular calcium, ultimately resulting in the relaxation of the myometrium.[3][7]
Signaling Pathway of Oxytocin and this compound
Caption: Oxytocin signaling pathway in myometrial cells and the inhibitory action of this compound.
Quantitative Data on this compound's Effect on Intracellular Calcium
The inhibitory effect of this compound on agonist-induced increases in intracellular calcium has been quantified in several studies. The following tables summarize these findings.
Table 1: Inhibition of Oxytocin-Induced Intracellular Calcium Increase
| This compound Concentration | Agonist (Oxytocin) | Cell Type | Measurement | Result | Citation |
| IC₅₀ = 5 nM | Oxytocin | Myometrial cells | Ca²⁺ concentration | 50% inhibition of oxytocin-induced Ca²⁺ increase | [1] |
| 600 nM | 100 nM Oxytocin | Primary myometrial cells | Maximal fluorescence intensity (Fluo-4-AM) | 41.5% suppression of maximal fluorescence | [3] |
Table 2: Inhibition of Prostaglandin F2α-Induced Intracellular Calcium Increase
| This compound Concentration | Agonist (PGF₂α) | Cell Type | Measurement | Result | Citation |
| Not specified | PGF₂α | Human myometrial cells | Intracellular calcium levels | 43.2% decrease in PGF₂α-driven calcium response | [3] |
Table 3: Dose-Dependent Inhibition of Oxytocin-Induced Myometrial Contractions
| This compound Concentration | Agonist (Oxytocin) | Tissue | Measurement | Result | Citation |
| 1 µg/mL | Oxytocin | Human myometrial strips | Contraction activity | >50% inhibition of contraction activity | [8] |
| 1-500 µg/mL | Oxytocin | Human myometrial strips | Contraction activity (AUC, frequency, amplitude) | Dose-dependent inhibition of all contraction parameters | [8] |
Experimental Protocols
The following sections detail the methodologies commonly employed in studies investigating the effects of this compound on myometrial cells.
Cell Culture of Human Myometrial Cells
-
Tissue Source: Myometrial biopsies are obtained from pregnant women undergoing elective cesarean sections, often from the lower uterine segment.[8]
-
Cell Isolation: The tissue is dissected to isolate the myometrium, which is then minced and subjected to enzymatic digestion (e.g., using collagenase and DNase) to isolate primary myometrial smooth muscle cells.
-
Culture Conditions: Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS), antibiotics (e.g., penicillin-streptomycin), and sometimes growth factors. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Line Usage: In addition to primary cells, immortalized human myometrial cell lines (e.g., PHM1-41) are also utilized.[9]
Measurement of Intracellular Calcium Concentration
This protocol outlines a typical workflow for measuring changes in [Ca²⁺]i in cultured myometrial cells.
Caption: Experimental workflow for measuring intracellular calcium in myometrial cells.
-
Fluorescent Dyes: Calcium-sensitive fluorescent dyes such as Fluo-4-AM or Fura-2 are commonly used.[3][10] These dyes are cell-permeant and become fluorescent upon binding to free intracellular calcium.
-
Dye Loading: Cultured myometrial cells are incubated with the fluorescent dye in a suitable buffer for a specific duration, allowing the dye to enter the cells.
-
Experimental Procedure:
-
After loading, the cells are washed to remove excess extracellular dye.
-
A baseline fluorescence reading is taken.
-
Cells are pre-incubated with this compound at various concentrations or a vehicle control.
-
An agonist, such as oxytocin or prostaglandin F2α, is added to stimulate an increase in intracellular calcium.[3]
-
Changes in fluorescence intensity are recorded over time using a fluorescence microscope with digital imaging capabilities or a microplate reader.[10]
-
-
Data Analysis: The fluorescence data is analyzed to determine parameters such as the peak increase in [Ca²⁺]i, the duration of the calcium transient, and the frequency of calcium oscillations.[9] The inhibitory effect of this compound is calculated by comparing the response in this compound-treated cells to that of the control cells.
In Vitro Myometrial Contraction Assays
-
Tissue Preparation: Myometrial strips are obtained from biopsies and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).[8]
-
Isometric Tension Recording: The strips are attached to a force transducer to record isometric contractions.
-
Experimental Protocol:
-
The tissue is allowed to equilibrate and establish spontaneous contractions.
-
Oxytocin is added to the bath to induce stable, regular contractions.
-
This compound is added in a cumulative, dose-dependent manner.[8]
-
The frequency, amplitude, and area under the curve of the contractions are recorded and analyzed.
-
-
Data Analysis: The inhibitory effect of this compound is quantified by comparing the contraction parameters before and after the addition of the drug.
Concluding Remarks
This compound effectively reduces intracellular calcium concentrations in myometrial cells by competitively antagonizing the oxytocin receptor. This action prevents the downstream signaling events that lead to calcium release from intracellular stores and influx from the extracellular space, thereby inhibiting myometrial contractions. The quantitative data and experimental protocols summarized in this guide provide a robust framework for further research into the pharmacology of this compound and the development of novel tocolytic agents.
References
- 1. This compound | Oxytocin Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. Oxytocin receptor antagonists for inhibiting preterm labour - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxytocin Receptor Antagonists, this compound and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A close look at the contraction and relaxation of the myometrium; the role of calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of oxytocin receptor antagonist this compound on pregnant myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxytocin-induced Ca2+ responses in human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct measurement of intracellular free calcium in cultured human puerperal myometrial cells stimulated by oxytocin: effects of extracellular calcium and calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Atosiban's Impact on Decidual Prostaglandin Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atosiban, a selective oxytocin-vasopressin V1A receptor antagonist, is clinically utilized as a tocolytic agent to delay preterm labor. Its primary mechanism of action involves the competitive inhibition of oxytocin binding to its receptors in the myometrium, thereby reducing uterine contractions. However, the influence of this compound on the intricate signaling cascades within the decidua, a key player in parturition, is of significant interest. The decidua is a major source of prostaglandins (PGs), such as PGE2 and PGF2α, which are crucial for cervical ripening and the initiation of labor. Oxytocin is a known stimulator of decidual prostaglandin synthesis. This technical guide provides an in-depth analysis of this compound's impact on prostaglandin release from the decidua, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways.
Introduction
The onset of human labor is a complex process involving coordinated biochemical events in the myometrium, cervix, and fetal membranes. The decidua, the maternal component of the placenta, plays a pivotal role in this process, partly through its production of prostaglandins.[1] Oxytocin, released from the maternal and fetal pituitary, stimulates the synthesis and release of prostaglandins from decidual cells, creating a positive feedback loop that drives labor progression.[2][3]
This compound, by blocking the oxytocin receptor (OTR), is designed to interrupt this cascade.[4] While its effects on myometrial contractility are well-documented, its specific actions on decidual prostaglandin release are less clear. This guide synthesizes the current understanding of this interaction, providing a valuable resource for researchers in reproductive biology and pharmacology.
Quantitative Data on this compound's Effects
Direct quantitative data on the dose-dependent effects of this compound on prostaglandin release specifically from human decidual cells is limited in the published literature. However, studies on related tissues and experimental models provide valuable insights.
Table 1: Effect of this compound on Oxytocin-Induced PGF2α Formation in Human Endometrial Explants
| Treatment | PGF2α Secretion (pg/mg tissue) | Fold Change vs. Oxytocin |
| Control | Data not specified | - |
| Oxytocin (100 nM) | Data not specified | 1 (Reference) |
| Oxytocin (100 nM) + this compound (µM not specified) | Reversed to near control levels | < 1 |
Note: This table is a qualitative summary from a study that demonstrated this compound reversed the effects of oxytocin on PGF2α formation in endometrial explants, which are precursors to decidual tissue. Specific quantitative values were not provided in the source material.[5]
Table 2: Inhibitory Effect of this compound on PGF2α-Induced Contractions in Human Myometrium
| This compound Concentration (nM) | Inhibition of PGF2α-induced Contractions (%) | p-value |
| 60 | 67.1 | < 0.01 |
| 600 | Data not specified | < 0.01 |
Note: This data from myometrial tissue suggests a potential crosstalk between oxytocin and prostaglandin signaling pathways that this compound can modulate.[6]
Signaling Pathways
Oxytocin-Induced Prostaglandin Synthesis in the Decidua
Oxytocin binding to its G-protein coupled receptor (OTR) on decidual cells primarily activates the Gαq pathway.[7] This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and this increase in cytosolic Ca2+ activates cytosolic phospholipase A2 (cPLA2). cPLA2 then liberates arachidonic acid (AA) from membrane phospholipids. AA is subsequently converted to prostaglandins by cyclooxygenase (COX) enzymes, primarily COX-2, which is upregulated during labor.[7][8]
Caption: Oxytocin-induced prostaglandin synthesis via the Gαq pathway.
This compound's Mechanism of Action and "Biased Agonism"
This compound acts as a competitive antagonist at the OTR, blocking the binding of oxytocin and thereby inhibiting the Gαq-mediated signaling cascade described above. This is its primary tocolytic mechanism.
However, evidence from other uterine tissues, such as the amnion and myometrium, suggests that this compound may function as a "biased agonist." This means that while it antagonizes the Gαq pathway, it may simultaneously act as an agonist for the Gαi pathway. Activation of Gαi can lead to downstream effects, including the activation of pro-inflammatory pathways like NF-κB and MAPKs, which could potentially upregulate COX-2 and prostaglandin production. While this has not been definitively demonstrated in the decidua, it represents a plausible and important area for further investigation.
Caption: this compound's "biased agonist" mechanism at the oxytocin receptor.
Experimental Protocols
The following are generalized protocols for investigating the effects of this compound on prostaglandin release from human decidua, based on common methodologies in the field.
Isolation and Culture of Human Decidual Cells
-
Tissue Collection: Obtain human placentas with attached fetal membranes after term elective cesarean sections from consenting patients without labor or infection.
-
Decidual Tissue Dissection: Separate the decidua parietalis from the amnion and chorion.
-
Enzymatic Digestion: Mince the decidual tissue and digest with a solution of collagenase and DNase in a suitable culture medium (e.g., DMEM/F-12) with gentle agitation.
-
Cell Filtration and Purification: Filter the cell suspension through a series of cell strainers to remove undigested tissue. Purify decidual stromal cells by differential plating or immunomagnetic cell sorting.
-
Cell Culture: Culture the isolated decidual cells in a suitable medium supplemented with fetal bovine serum and antibiotics. Induce decidualization in vitro using a combination of estrogen and progestin.
Caption: Workflow for the isolation and culture of human decidual cells.
This compound Treatment and Prostaglandin Measurement
-
Cell Plating: Plate the cultured decidual cells in multi-well plates and allow them to adhere.
-
Stimulation and Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified duration (e.g., 1 hour).
-
Stimulate the cells with a sub-maximal concentration of oxytocin (e.g., 10 nM) in the continued presence of this compound.
-
Include appropriate controls: vehicle-only, oxytocin-only, and this compound-only at each concentration.
-
-
Supernatant Collection: After the incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
Prostaglandin Measurement:
-
Measure the concentrations of PGE2 and PGF2α in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer's instructions for the ELISA procedure, including standard curve generation.
-
-
Data Analysis:
-
Normalize prostaglandin concentrations to the total protein content of the cells in each well.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of the effects of this compound.
-
Calculate the IC50 of this compound for the inhibition of oxytocin-induced prostaglandin release.
-
Discussion and Future Directions
The available evidence suggests that this compound's primary effect on the decidua is the inhibition of oxytocin-induced prostaglandin release, consistent with its role as an OTR antagonist. However, the potential for "biased agonism" and pro-inflammatory effects in this tissue warrants further investigation. The tissue-specific nature of OTR signaling is a critical area of research, as effects observed in the myometrium or amnion may not be directly translatable to the decidua.
Future research should focus on:
-
Conducting detailed dose-response studies of this compound on PGE2 and PGF2α release from primary human decidual cells to determine its potency (IC50).
-
Investigating the G-protein coupling of the OTR in decidual cells and whether this compound exhibits biased agonism towards the Gαi pathway in this specific cell type.
-
Elucidating the downstream signaling consequences of this compound treatment in the decidua, including the activation of NF-κB and MAPK pathways and the expression of COX-2.
A comprehensive understanding of this compound's multifaceted actions in the decidua will be crucial for optimizing its clinical use and for the development of novel tocolytic therapies with improved efficacy and safety profiles.
References
- 1. Prostaglandin F2alpha and its receptor as activators of human decidua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxytocin receptor subtypes in the pregnant rat myometrium and decidua: pharmacological differentiations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound combined with ritodrine on spontaneous threatened preterm birth and its effect on PAF and fFN levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxytocin antagonism reverses the effects of high oestrogen levels and oxytocin on decidualization and cyclooxygenase activity in endometrial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxytocin Receptor Antagonists, this compound and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signal pathways mediating oxytocin stimulation of prostaglandin synthesis in select target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-depth analysis of Atosiban's biased agonism at the oxytocin receptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atosiban, a peptide analogue of oxytocin, is clinically utilized as a tocolytic agent to manage preterm labor.[1] Its mechanism of action is primarily attributed to its role as a competitive antagonist at the oxytocin receptor (OTR), a Class A G-protein coupled receptor (GPCR).[2][3] However, extensive research has revealed a more complex pharmacological profile. This compound exhibits biased agonism, a phenomenon where a ligand preferentially activates one of several downstream signaling pathways coupled to a single receptor.[4][5] Specifically, this compound antagonizes the canonical Gαq/11-mediated pathway responsible for uterine contractions while simultaneously acting as an agonist for the Gαi-mediated pathway, which is linked to anti-proliferative and, paradoxically, pro-inflammatory responses in certain cell types.[4][6][7] This guide provides an in-depth analysis of this compound's biased agonism, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.
Quantitative Analysis of this compound's Interaction with the Oxytocin Receptor
The biased agonism of this compound is characterized by its differential potency and efficacy at the Gαq and Gαi signaling pathways downstream of the oxytocin receptor. The following tables summarize the key quantitative data from various in vitro studies.
| Parameter | Ligand | Value | Assay Conditions | Reference |
| Binding Affinity (Ki) | This compound | ~10 nM | Human myometrial cell membranes | [8] |
| Antagonism of Gαq Pathway (IC50) | This compound | 5 nM | Inhibition of oxytocin-induced Ca2+ increase in myometrial cells | [9] |
| Agonism of Gαi Pathway (EC50) | This compound | 2,800 ± 1,035 nM | Gαi3 subunit activation in HEK293 cells | [10] |
Table 1: Comparative quantitative data for this compound at the Oxytocin Receptor.
Signaling Pathways of the Oxytocin Receptor and this compound's Biased Modulation
The oxytocin receptor is known to couple to multiple G-protein subtypes, primarily Gαq and Gαi, initiating distinct intracellular signaling cascades.
The Canonical Gαq-Mediated Pathway (Antagonized by this compound)
Upon binding of the endogenous ligand oxytocin, the OTR couples to Gαq/11. This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to the activation of calmodulin and ultimately resulting in smooth muscle contraction, such as in the myometrium during labor.[2][11] this compound competitively blocks oxytocin from binding to the OTR, thereby inhibiting this entire cascade and leading to uterine relaxation.[12]
The Gαi-Mediated Pathway (Activated by this compound)
In contrast to its effect on the Gαq pathway, this compound has been shown to act as an agonist on the Gαi pathway.[4][5] Activation of Gαi by the this compound-bound OTR can lead to several downstream effects, including the inhibition of adenylyl cyclase (reducing cAMP levels) and the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly ERK1/2.[4][5] This Gαi-mediated signaling has been linked to the inhibition of cell proliferation in some cancer cell lines.[5][10] However, in human amnion and myometrium, this pathway can also trigger pro-inflammatory responses by activating NF-κB and subsequent expression of genes like COX-2, IL-6, and CCL5.[6][7][13]
References
- 1. ijrcog.org [ijrcog.org]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for preterm labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The oxytocin receptor antagonist this compound inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The oxytocin receptor antagonist, this compound, activates pro-inflammatory pathways in human amnion via G(αi) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of oxytocin antagonists on the activation of human myometrium in vitro: this compound prevents oxytocin-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 10. Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxytocin Receptor Antagonists, this compound and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differential Effects of Oxytocin Receptor Antagonists, this compound and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Synthesis of Atosiban: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atosiban is a synthetic nonapeptide antagonist of the oxytocin receptor, utilized in the management of preterm labor. Its chemical structure, featuring a disulfide bridge and several non-natural amino acids, presents a compelling case study in modern peptide synthesis. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, with a focus on the predominant solid-phase peptide synthesis (SPPS) and alternative solution-phase strategies. Detailed experimental protocols, comparative data on yield and purity, and analytical characterization methodologies are presented to serve as a valuable resource for researchers and professionals in the field of peptide chemistry and drug development.
Introduction
This compound, with the amino acid sequence c[Mpa-D-Tyr(Et)-Ile-Thr-Asn-Cys]-Pro-Orn-Gly-NH2, is a potent and selective antagonist of the oxytocin receptor. Its therapeutic action lies in the inhibition of oxytocin-induced uterine contractions, thereby delaying imminent preterm birth. The synthesis of this complex peptide involves a series of carefully orchestrated chemical reactions, including the assembly of the linear peptide chain, the formation of the critical disulfide bond, and subsequent purification to achieve the high degree of purity required for pharmaceutical applications.
This guide will delve into the core methodologies employed for this compound synthesis, providing practical insights and data to aid in the replication and optimization of these processes.
Synthesis Strategies: Solid-Phase vs. Solution-Phase
The synthesis of this compound can be approached through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. While SPPS is the more commonly employed method for peptides of this size due to its efficiency and ease of purification, solution-phase synthesis offers advantages for large-scale production and the synthesis of specific peptide fragments.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the workhorse for this compound synthesis, typically employing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy for Nα-amino group protection. The synthesis begins with the attachment of the C-terminal amino acid to an insoluble polymeric support (resin), followed by the sequential addition of amino acids.
Key Components of this compound SPPS:
-
Resins: Rink Amide resin is commonly used to generate the C-terminal amide of this compound. Other resins like Trityl resins have also been reported.
-
Protecting Groups: The Fmoc group is used for temporary Nα-protection and is removed by a mild base, typically piperidine in DMF. Acid-labile protecting groups such as tert-butyl (tBu) for Threonine and Boc (tert-butyloxycarbonyl) for Ornithine are used for side-chain protection. Trityl (Trt) is a common protecting group for the sulfhydryl groups of Cysteine and Mercaptopropionic acid (Mpa).
-
Coupling Agents: A variety of coupling reagents are used to facilitate the formation of the peptide bond. Common choices include combinations like HOBt/DIPCI (1-Hydroxybenzotriazole/N,N'-Diisopropylcarbodiimide) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Experimental Workflow for this compound Solid-Phase Synthesis:
Table 1: Quantitative Data for this compound Solid-Phase Synthesis
| Parameter | Value | Reference |
| Starting Resin | Rink-Fmoc-Gly resin (0.36 mmol/g) | [1] |
| Crude Peptide Yield | 78-85% | [1] |
| Final Product Yield | 55-65% | [1] |
| Final Purity (RP-HPLC) | >99.5% | [1] |
Solution-Phase Synthesis
While less common for the full-length peptide, solution-phase synthesis is a viable strategy, particularly for the production of key intermediates on a large scale. This method involves the stepwise coupling of amino acids or peptide fragments in a homogenous solution, followed by purification at each step.
A notable application of this method is the synthesis of the pentapeptide intermediate, NH2-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH, a key building block for the total synthesis of this compound[2]. This approach can be more cost-effective for large-scale manufacturing compared to SPPS[2].
Table 2: Yields for Solution-Phase Synthesis of an this compound Pentapeptide Intermediate [2]
| Coupling Step | Product | Yield (%) |
| Boc-Cys(Bzl)-OH + Pro | Boc-Cys(Bzl)-Pro-COOH | 92.4 |
| Boc-Asn-ONHS + H-Cys(Bzl)-Pro-COOH | Boc-Asn-Cys(Bzl)-Pro-COOH | 92.1 |
| Boc-Thr(Bzl)-ONHS + H-Asn-Cys(Bzl)-Pro-COOH | Boc-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH | 91.2 |
| Boc-Ile-ONHS + H-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH | Boc-Ile-Thr(Bzl)-Asn-Cys(Bzl)-Pro-COOH | 88.6 |
Key Experimental Protocols
Solid-Phase Peptide Synthesis (Fmoc Strategy)
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Orn(Boc)-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ile-OH, Fmoc-D-Tyr(Et)-OH)
-
Mpa(Trt)-OH
-
Coupling agents: HBTU, HOBt, DIPCI
-
Activator base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Thioanisole/1,2-Ethanedithiol (EDT)/Water (e.g., 95:2.5:2.5:v/v/v/v)
-
Precipitation solvent: Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling (Fmoc-Gly-OH):
-
Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF and DCM.
-
Activate Fmoc-Gly-OH (3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and couple for 2-4 hours.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Orn(Boc), Pro, Cys(Trt), Asn(Trt), Thr(tBu), Ile, D-Tyr(Et), and finally Mpa(Trt).
-
Cleavage and Global Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to collect the peptide pellet and wash with cold ether.
-
Dry the crude linear peptide under vacuum.
-
Disulfide Bond Formation (Cyclization)
The formation of the intramolecular disulfide bridge between the Mpa and Cys residues is a critical step. This is typically achieved by oxidation of the linear peptide in solution.
Protocol (Liquid-Phase Oxidation):
-
Dissolve the crude linear this compound peptide in a suitable solvent system, such as an acetonitrile/water mixture[3]. The concentration should be kept low (e.g., 0.1-1 mg/mL) to minimize intermolecular reactions.
-
Adjust the pH of the solution to slightly basic (pH 8-9) using a base like ammonium hydroxide[3].
-
Add an oxidizing agent, such as hydrogen peroxide (H2O2) or iodine, and stir the reaction at room temperature[3].
-
Monitor the progress of the cyclization by RP-HPLC.
-
Once the reaction is complete, quench any excess oxidizing agent and acidify the solution.
Alternatively, on-resin cyclization can be performed before cleavage from the solid support, which can offer advantages in terms of yield and reduced side products[4].
Purification and Analytical Characterization
Purification by Preparative RP-HPLC
The crude cyclic this compound is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
Typical HPLC Conditions:
-
Column: C18 silica-based column (e.g., 10 µm particle size).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time (e.g., 10% to 50% B over 40 minutes).
-
Detection: UV at 220-280 nm.
Fractions containing the pure this compound are collected, pooled, and lyophilized to obtain the final product as a white powder.
Analytical Characterization
The purity and identity of the final this compound product are confirmed by analytical RP-HPLC and mass spectrometry.
Table 3: Analytical Methods for this compound Characterization
| Technique | Purpose | Typical Parameters | Reference |
| Analytical RP-HPLC | Purity determination and impurity profiling | C18 column, gradient elution with acetonitrile/water/TFA, UV detection at 220 nm | [5] |
| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation | Electrospray Ionization (ESI) is commonly used. | [6] |
Common Impurities:
During the synthesis and storage of this compound, several impurities can arise, including:
-
Deletion sequences (missing one or more amino acids).
-
Incomplete deprotection of side chains.
-
Racemization of amino acids.
-
Oxidation of the disulfide bond to sulfoxides.
-
Formation of dimers or oligomers during cyclization.
Careful control of reaction conditions and rigorous purification are essential to minimize these impurities to acceptable levels as defined by pharmacopeial standards.
Mechanism of Action: Oxytocin Receptor Antagonism
This compound exerts its therapeutic effect by competitively binding to oxytocin receptors on the myometrial cell membrane[7]. This binding prevents oxytocin from activating its receptor and initiating the downstream signaling cascade that leads to uterine contractions.
Signaling Pathway of Oxytocin Receptor and Inhibition by this compound:
The binding of oxytocin to its receptor activates a Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺ concentration is the primary trigger for myometrial contraction[7]. By blocking the initial binding of oxytocin, this compound effectively halts this entire signaling cascade.
Conclusion
The chemical synthesis of this compound is a well-established yet intricate process that showcases the power and versatility of modern peptide chemistry. Solid-phase peptide synthesis, particularly utilizing the Fmoc strategy, remains the preferred method for its synthesis, offering high efficiency and the ability to produce highly pure peptide. Solution-phase methods, while more labor-intensive, provide a valuable alternative for the large-scale production of key intermediates. A thorough understanding of the detailed experimental protocols, purification techniques, and analytical characterization is paramount for the successful and reproducible synthesis of this important therapeutic peptide. This guide has provided a comprehensive overview of these critical aspects to aid researchers and drug development professionals in their endeavors.
References
- 1. A novel HPLC method for analysis of this compound and its five related substances in this compound acetate injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound purification method (2013) | Lu Yang | 3 Citations [scispace.com]
- 4. Synthesis of oxytocin analogues with replacement of sulfur by carbon gives potent antagonists with increased stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2022141615A1 - Synthesis method for this compound - Google Patents [patents.google.com]
- 7. d-nb.info [d-nb.info]
Methodological & Application
Application Notes: Atosiban Dosage and Administration for In Vitro Studies
Introduction
Atosiban is a synthetic peptide that functions as a competitive antagonist for the oxytocin receptor (OTR) and the vasopressin V1a receptor.[1][2][3] It is widely utilized in research to investigate the roles of oxytocin and vasopressin signaling in various physiological processes. In vitro, this compound is a crucial tool for studying uterine contractions, cell proliferation, and complex signaling cascades.[4][5] Its unique property as a "biased agonist" at the OTR—antagonizing Gq-mediated pathways while agonizing Gi-mediated pathways—makes it a subject of significant interest in cellular pharmacology.[3][5] These notes provide detailed protocols and dosage guidelines for the effective use of this compound in in vitro experimental settings.
Data Presentation: this compound In Vitro Activity
The following tables summarize the quantitative data for this compound's activity in various in vitro models.
Table 1: Receptor Antagonist Potency
| Parameter | Cell/Tissue Type | Value | Reference |
| IC₅₀ (vs. OT-induced Ca²⁺ increase) | Myometrial cells | 5 nM | [4] |
| Inhibition Constant (Ki) | Myometrial cells | 10 nM | [6] |
| pA₂ (Anti-Oxytocin activity) | Uterine tissue (in vitro, no Mg²⁺) | 7.71 | [7] |
| pA₂ (Anti-Vasopressin V1a activity) | Various | 6.14 | [7] |
Table 2: Effective Concentrations in Functional Assays
| Assay | Cell/Tissue Type | This compound Concentration | Observed Effect | Reference |
| Inhibition of Uterine Contraction | Pregnant human myometrium | 1 - 500 µg/mL | Dose-dependent inhibition of oxytocin-induced contractions. >50% inhibition at 1 µg/mL. | [8] |
| Signaling Pathway Activation | Primary human amniocytes | 10 µM | Activation of NF-κB, ERK1/2, and p38 via Gαi signaling. Upregulation of COX-2, PGE₂, IL-6, and CCL5. | [9][10] |
| Signaling Pathway Inhibition | Human myometrial cells | 10 µM | Reduction of oxytocin-induced p38 activation and COX-2 upregulation. | [11][12] |
| Cell Growth Inhibition | HEK293, MDCK, DU145 cells | Not specified | Inhibition of cell growth via a Gi-mediated pathway, leading to ERK1/2 activation and p21 induction. | [5] |
Signaling Pathways and Experimental Workflows
This compound's Biased Agonism at the Oxytocin Receptor
This compound exhibits biased agonism at the oxytocin receptor (OTR). It acts as a competitive antagonist at the Gαq protein coupling pathway, which is responsible for stimulating uterine contractions. Simultaneously, it functions as an agonist at the Gαi protein coupling pathway, which can lead to pro-inflammatory signaling or cell growth inhibition depending on the cell type.[5][9]
Caption: this compound's biased agonism at the oxytocin receptor.
General Experimental Workflow for In Vitro this compound Studies
The following diagram outlines a typical workflow for assessing the effects of this compound in a cell-based in vitro experiment.
Caption: General workflow for in vitro experiments using this compound.
Experimental Protocols
Protocol 1: In Vitro Myometrial Contraction Assay
This protocol is adapted from studies investigating the dose-dependent effects of this compound on oxytocin-induced myometrial contractions.[8]
-
Tissue Preparation:
-
Obtain human myometrial biopsies from consenting patients undergoing elective cesarean sections.
-
Immediately place biopsies in chilled, oxygenated physiological salt solution (PSS).
-
Carefully dissect longitudinal myometrial strips (e.g., 2 x 2 x 10 mm).
-
-
Experimental Setup:
-
Mount each myometrial strip in a 10 mL organ bath containing PSS, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect one end of the strip to a fixed holder and the other to an isometric force transducer.
-
Apply a resting tension of 2 g and allow the tissue to equilibrate for at least 60 minutes, with PSS changes every 15 minutes.
-
-
Contraction Induction and Inhibition:
-
Once stable spontaneous contractions are observed, induce sustained contractions by adding Oxytocin to the organ bath (e.g., final concentration of 1 nM). This serves as the reference activity.
-
After a stable contraction pattern is achieved (approx. 20-30 minutes), add this compound in a cumulative, dose-dependent manner. Start with a low concentration (e.g., 1 µg/mL) and increase stepwise (e.g., 5, 10, 20, 50, 100, 250, 500 µg/mL).[8]
-
Allow the tissue to stabilize for at least 20 minutes after each dose addition before recording data.
-
-
Data Analysis:
-
Record the isometric tension continuously.
-
Analyze the frequency, amplitude, and area under the curve (AUC) of contractions for each this compound concentration.
-
Normalize the data to the reference activity (Oxytocin stimulation only) to determine the percentage of inhibition.
-
Protocol 2: Cell Viability / Growth Inhibition Assay (MTT Assay)
This protocol describes how to assess this compound's effect on cell proliferation, a key experiment demonstrating its Gαi-mediated agonist activity.[5]
-
Cell Culture:
-
Plate cells (e.g., HEK293-OTR, DU145) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere and grow for 24 hours in complete culture medium.
-
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free or low-serum medium.
-
Aspirate the culture medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 5-10 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Protocol 3: Western Blot for Signaling Pathway Analysis (ERK1/2, NF-κB)
This protocol outlines the detection of protein activation (phosphorylation) in signaling pathways modulated by this compound.[9][11]
-
Cell Culture and Treatment:
-
Plate cells (e.g., primary human amniocytes or myometrial cells) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling activity.
-
Treat cells with this compound (e.g., 10 µM) and/or Oxytocin for short time points (e.g., 5, 15, 30, 60 minutes) to capture peak phosphorylation events.[9]
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly in the plate by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Immunoblotting:
-
Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., anti-phospho-ERK1/2, anti-phospho-NF-κB p65) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total protein (e.g., total ERK1/2) or a loading control (e.g., GAPDH, β-actin) to ensure equal loading.
-
References
- 1. ijrcog.org [ijrcog.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | Oxytocin Receptor Antagonists: R&D Systems [rndsystems.com]
- 5. The oxytocin receptor antagonist this compound inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of oxytocin antagonists on the activation of human myometrium in vitro: this compound prevents oxytocin-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of highly selective in vitro and in vivo uterine receptor antagonists of oxytocin: comparisons with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of oxytocin receptor antagonist this compound on pregnant myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The oxytocin receptor antagonist, this compound, activates pro-inflammatory pathways in human amnion via G(αi) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differential Effects of Oxytocin Receptor Antagonists, this compound and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
Application Notes: Atosiban in Primary Human Myometrial Cell Culture
Introduction
Atosiban is a synthetic peptide that functions as a competitive antagonist of the oxytocin receptor (OTR).[1][2][3] It is structurally similar to oxytocin and is primarily used clinically as a tocolytic agent to suppress preterm labor by inhibiting uterine contractions.[1][3][4] In the context of primary human myometrial cell culture, this compound serves as a critical tool for investigating the molecular mechanisms of uterine contractility, cell signaling, and the pathophysiology of labor. Beyond its primary antagonistic effects on the Gq-protein coupled pathway that mediates contractions, research reveals that this compound can act as a "biased agonist," selectively activating Gi-protein coupled pathways and influencing pro-inflammatory responses.[1][5]
Mechanism of Action
The primary mechanism of this compound is its competitive binding to the OTR in myometrial cells.[1][2] Oxytocin (OT) binding to its receptor typically activates a Gαq/11 G-protein, which in turn stimulates phospholipase C (PLC).[1][6] This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, and the resulting increase in intracellular Ca2+ concentration is a key trigger for myometrial contraction.[6][7] this compound blocks this cascade by preventing OT from binding to its receptor, thereby inhibiting the downstream increase in intracellular Ca2+ and subsequent cell contraction.[2][7][8]
Interestingly, this compound also exhibits biased agonism.[5] While it antagonizes the Gq pathway, it can independently activate OTR coupling to Gi proteins.[5] This Gi-mediated signaling can lead to the activation of other pathways, including the mitogen-activated protein kinase (MAPK) cascade (specifically ERK1/2) and the nuclear factor-kappa B (NF-κB) pathway, which are involved in pro-inflammatory responses.[1][5] This dual activity makes this compound a complex but valuable compound for dissecting the multifaceted roles of the OTR in myometrial physiology.
Data Presentation
Table 1: Inhibitory Effects of this compound on Oxytocin (OT)-Induced Responses in Primary Human Myometrial Cells
| Parameter Measured | Stimulus | This compound Concentration | Observed Effect | Reference |
| Intracellular Ca2+ Mobilization | Oxytocin | 10 µM | 69% inhibition of OT-induced Ca2+ release | [9] |
| Intracellular Ca2+ Mobilization | Oxytocin | Not Specified | 41.5% suppression of maximal fluorescence intensity | [7] |
| Inositol Phosphate Formation | Oxytocin | 10 nmol/L (Ki) | Competitive antagonist | [2] |
| Myometrial Contractions (in vitro) | Oxytocin | 1 µg/mL | >50% inhibition of contraction activity | [4] |
| COX-2 Upregulation | Oxytocin (10 nM) | 10 µM | Significant reduction | [1] |
| IL-6 & IL-8 Upregulation | Oxytocin (10 nM) | 10 µM | Inhibition of OT-induced upregulation | [1] |
Table 2: Effects of this compound on Prostaglandin F2α (PGF2α)-Induced Responses in Primary Human Myometrial Cells
| Parameter Measured | Stimulus | This compound Concentration | Observed Effect | Reference |
| Intracellular Ca2+ Mobilization | PGF2α (1 µM) | 600 nM | 43.2% decrease in Ca2+ response | [7] |
| Myometrial Contractions | PGF2α | 60 nM | 67.1% inhibition of total work done | [7] |
| p-p65 (NF-κB) Activation | PGF2α (1 µM) | 1-30 µM | Significant inhibition of PGF2α-induced activation | [7][10] |
| p-p38 MAPK Activation | PGF2α (1 µM) | 1-30 µM | Significant inhibition of PGF2α-induced activation | [7][10] |
| COX-2 Upregulation | PGF2α (1 µM) | 1-30 µM | Suppression of PGF2α-mediated upregulation | [7][10] |
Table 3: "Biased Agonist" Effects of this compound (in the Absence of Oxytocin) in Human Myometrial Cells
| Parameter Measured | This compound Concentration | Observed Effect | Reference |
| NF-κB Activation | 10 µM | Activation | [1] |
| ERK1/2 Activation | 10 µM | Activation | [1] |
| CCL5 Gene Expression | 10 µM | Increased expression | [1] |
| G(i) Protein Coupling | Not Specified | Agonistic properties | [5] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Myometrial Cells
This protocol is adapted from methodologies described in the literature.[11][12][13]
Materials:
-
Myometrial biopsies from non-laboring women undergoing Caesarean section.
-
Hanks' Balanced Salt Solution (HBSS) or Dulbecco's Phosphate-Buffered Saline (DPBS), Ca2+/Mg2+-free.[11]
-
Smooth Muscle Cell Medium or DMEM/F12.
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Digestion solution: Collagenase type IA (1 mg/ml), Collagenase type XI (1 mg/ml), and fatty acid-free bovine serum albumin (BSA, 0.5%) in media.[12]
-
Sterile scalpels, forceps, and petri dishes.
-
70 µm cell strainers.
-
50 ml centrifuge tubes.
-
Incubator (37°C, 5% CO2).
Procedure:
-
Obtain myometrial tissue biopsies and immediately place them in chilled, sterile DPBS for transport to the laboratory.[11]
-
In a sterile culture hood, wash the tissue with fresh HBSS or DPBS to remove excess blood.
-
Mince the tissue into small pieces (approx. 1 mm³) using sterile scalpels.[12]
-
Transfer the minced tissue into a 50 ml tube containing the digestion solution.
-
Incubate the tissue in a shaking water bath at 37°C for 60-90 minutes, or until the tissue is substantially disaggregated.[12]
-
Stop the digestion by adding an equal volume of complete culture medium (containing 10% FBS).
-
Filter the cell suspension through a 70 µm cell strainer into a fresh 50 ml tube to remove any remaining tissue fragments.[11]
-
Centrifuge the cell suspension at 400g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete culture medium.
-
Plate the cells in culture flasks or dishes and incubate at 37°C in a 5% CO2 humidified atmosphere.
-
Change the medium every 2-3 days. Cells can be passaged using trypsin-EDTA when they reach 80-90% confluency. Experiments are typically performed on cells between passages 4 and 7.[7]
Protocol 2: this compound Treatment of Myometrial Cells
Materials:
-
Cultured primary human myometrial cells.
-
This compound (lyophilized powder).
-
Sterile, serum-free culture medium or appropriate buffer (e.g., HBSS).
-
Vehicle control (e.g., sterile water or DMSO, depending on this compound solvent).
Procedure:
-
Reconstitute lyophilized this compound in sterile water or the recommended solvent to create a high-concentration stock solution. Aliquot and store at -20°C or -80°C.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it to the desired final concentrations (e.g., 10 nM to 30 µM) in serum-free medium.[1][7][10]
-
Plate myometrial cells in appropriate culture vessels (e.g., 6-well plates for protein/RNA analysis, 96-well plates for Ca2+ assays). Allow cells to adhere and grow to the desired confluency.
-
Prior to treatment, aspirate the growth medium and wash the cells once with sterile PBS.
-
For antagonist experiments, pre-incubate the cells with this compound-containing medium for a specified period (e.g., 30-60 minutes) before adding the agonist (e.g., Oxytocin or PGF2α).[7]
-
For biased agonism experiments, treat the cells with this compound alone for the desired time course (e.g., 5 minutes to 6 hours).[1]
-
Always include a vehicle control group that is treated with the same concentration of solvent used to dissolve this compound.
-
After the incubation period, proceed with the desired downstream analysis (e.g., calcium imaging, cell lysis for Western blot or PCR).
Protocol 3: Assessment of Intracellular Calcium Mobilization
Materials:
-
Myometrial cells cultured on glass-bottom dishes or black-walled 96-well plates.
-
Fluo-4 AM calcium-sensitive dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
This compound and agonist (Oxytocin/PGF2α) solutions.
-
Fluorescence microscope or plate reader capable of kinetic reads.
Procedure:
-
Prepare a Fluo-4 AM loading solution in HBSS (typically 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Wash the cultured myometrial cells with HBSS.
-
Incubate the cells with the Fluo-4 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 20-30 minutes.
-
Place the plate/dish on the fluorescence reader/microscope.
-
Acquire a baseline fluorescence reading for approximately 1-2 minutes.
-
For antagonist assays, add the this compound solution and incubate for the desired pre-treatment time (e.g., 30 minutes).[9][14]
-
Add the agonist (e.g., Oxytocin or PGF2α) and immediately begin recording the change in fluorescence intensity over time.[7]
-
Data is typically expressed as a change in fluorescence intensity (ΔF) over the initial baseline fluorescence (F0), or as the maximal fluorescence intensity.[7]
Protocol 4: Western Blot Analysis of Signaling Proteins
Materials:
-
Treated myometrial cell cultures.
-
Ice-cold PBS.
-
Radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[1][7]
-
Cell scraper.
-
Microcentrifuge tubes.
-
Protein assay kit (e.g., BCA or Bradford).
-
SDS-PAGE gels, running buffer, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-phospho-ERK1/2, anti-phospho-p38, anti-COX-2, anti-GAPDH).[1][7]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
After treatment, place culture dishes on ice and aspirate the medium.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each dish, and use a cell scraper to collect the cell lysate.[1]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (whole-cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C, according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensity using densitometry software.
Protocol 5: Gene Expression Analysis by Real-Time PCR
Materials:
-
Treated myometrial cell cultures.
-
RNA extraction kit (e.g., using TRIzol or column-based methods).[1]
-
DNase I.
-
cDNA synthesis kit (reverse transcriptase).
-
Real-time PCR master mix (e.g., SYBR Green).
-
Primers for target genes (COX-2, IL-6, CCL5, IL-8) and a housekeeping gene (e.g., GAPDH, ACTB).[1]
-
Real-time PCR instrument.
Procedure:
-
After treatment, lyse the cells directly in the culture dish using the lysis buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.[1]
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from a fixed amount of RNA (e.g., 1 µg) using a reverse transcriptase kit.
-
Set up the real-time PCR reactions in triplicate, containing cDNA template, forward and reverse primers, and master mix.
-
Run the reactions on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the control group, normalized to the housekeeping gene.
Mandatory Visualizations
Caption: Experimental workflow for studying this compound in primary human myometrial cells.
Caption: this compound's antagonistic effect on the OTR-Gq signaling pathway.
Caption: this compound's biased agonist effect via the OTR-Gi signaling pathway.
References
- 1. Differential Effects of Oxytocin Receptor Antagonists, this compound and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of oxytocin antagonists on the activation of human myometrium in vitro: this compound prevents oxytocin-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrcog.org [ijrcog.org]
- 4. Effects of oxytocin receptor antagonist this compound on pregnant myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The oxytocin receptor antagonist this compound inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxytocin Receptor Antagonists, this compound and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Oxytocin Receptor Antagonists: R&D Systems [rndsystems.com]
- 9. Comparative analysis of myometrial and vascular smooth muscle cells to determine optimal cells for use in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isolation of single cells from human uterus in the third trimester of pregnancy: myometrium, decidua, amnion and chorion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of primary human myometrial cell culture models to study pregnancy and labour - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Application Notes: Atosiban in Mouse Models of Preterm Labor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preterm birth is a major contributor to neonatal morbidity and mortality, making the development of effective tocolytic agents a critical area of research.[1] Atosiban is a synthetic peptide that acts as a competitive antagonist of oxytocin and vasopressin V1a receptors.[1][2][3] By binding to oxytocin receptors on the myometrium, this compound inhibits the downstream signaling cascade that leads to increased intracellular calcium, thereby reducing the frequency and strength of uterine contractions and promoting uterine quiescence.[4][5][6][7] Mouse models are invaluable tools for studying the pathophysiology of preterm labor and for the preclinical evaluation of novel tocolytics like this compound. The most common models involve inducing preterm labor through hormonal disruption with mifepristone or by simulating an infection with lipopolysaccharide (LPS).[8][9][10][11] These notes provide an overview and detailed protocols for the application of this compound in these established mouse models.
Mechanism of Action: this compound Signaling Pathway
Oxytocin plays a crucial role in initiating uterine contractions during labor by binding to its G-protein coupled receptor (GPCR) on myometrial cells.[2][5] This binding activates a Gq-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, leading to an increase in intracellular Ca2+ levels.[3][4] This elevated calcium binds to calmodulin, activating myosin light-chain kinase (MLCK) and resulting in myometrial contraction.[3] this compound competitively blocks the oxytocin receptor, preventing this entire cascade and thus inhibiting uterine contractions.[5][7]
Caption: this compound competitively antagonizes the oxytocin receptor, blocking Ca2+ mobilization.
Experimental Protocols
Protocol 1: Mifepristone-Induced Preterm Labor Model
This model uses the progesterone receptor antagonist mifepristone to induce preterm labor. It is a well-established model for studying the hormonal pathways of parturition.
Materials:
-
Time-mated pregnant mice (e.g., C57BL/6), day 15 of gestation.
-
Mifepristone (Sigma M8046).[9]
-
This compound.
-
Vehicle (e.g., sesame oil for mifepristone, saline for this compound).
-
Subcutaneous (s.c.) injection supplies.
Procedure:
-
Induction of Preterm Labor: On day 15 of pregnancy, administer a subcutaneous injection of mifepristone. A dose of 30 µg has been shown to induce preterm birth in 100% of mice.[9] The average weight of mice on this day is approximately 45g.[9][12]
-
Monitoring: After mifepristone administration, closely monitor the dams for the onset of uterine contractions. This can be identified by observational criteria such as abdominal stretching and grouping of fetuses.
-
Treatment Administration: Five hours after the observed onset of contractions, administer the treatment.[9]
-
Control Group: Administer the vehicle.
-
This compound Group: Administer this compound subcutaneously at a dose of 1.76 mg/kg or 3.5 mg/kg.[12]
-
Combination Group (Optional): this compound can be tested in combination with other tocolytic agents. For example, a combination of this compound (1.76 mg/kg) and mundulone (6.5 mg/kg) has been studied.[12]
-
-
Outcome Measurement: Continuously monitor the mice for the timing of delivery. Record the percentage of dams that deliver preterm (defined as before day 18.5) and those that deliver at term (>day 19).[8][9] Also, record litter size and pup viability.
Protocol 2: Lipopolysaccharide (LPS)-Induced Preterm Labor Model
This model simulates inflammation- or infection-induced preterm labor, which is a significant cause of preterm birth in humans.[13] LPS, a component of the outer membrane of Gram-negative bacteria, activates the innate immune system.[14]
Materials:
-
Time-mated pregnant mice (e.g., C57BL/6), day 14.5 or 15 of gestation.[10][11]
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound.
-
Vehicle (e.g., sterile phosphate-buffered saline - PBS).
-
Intraperitoneal (i.p.) or intrauterine (i.u.) injection supplies.
Procedure:
-
Induction of Preterm Labor:
-
Intraperitoneal (i.p.) Injection: On day 15 of gestation, administer an i.p. injection of LPS. Doses can range from 3 µg to 25 µg per mouse, depending on the desired severity and timing of preterm delivery.[10][11] A dose of 15 µg has been shown to consistently induce preterm labor.[13]
-
Intrauterine (i.u.) Injection: On day 16.5 of gestation, a mini-laparotomy can be performed to inject LPS (e.g., 15 µg in 25 µL PBS) directly into the uterine horn.[13]
-
-
Treatment Administration: Administer this compound (e.g., 1.76 mg/kg or 3.5 mg/kg, s.c.) or vehicle either prophylactically (shortly before LPS administration) or therapeutically (after LPS administration) depending on the experimental question.
-
Outcome Measurement: Monitor the mice for delivery. Record the time to delivery, the rate of preterm birth (typically within 24-48 hours of LPS injection), pup survival, and maternal morbidity (e.g., piloerection, lethargy).[10][14]
-
Inflammatory Marker Analysis (Optional): Collect maternal serum, uterine tissue, and amniotic fluid to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) to quantify the inflammatory response and the effect of this compound on it.
General Experimental Workflow
The workflow for testing this compound in a mouse model of preterm labor follows a standardized sequence from animal preparation to data analysis.
Caption: A typical workflow for evaluating tocolytics in mouse models of preterm labor.
Quantitative Data Summary
The following tables summarize the efficacy of this compound, alone and in combination with mundulone, in a mifepristone-induced preterm labor mouse model. This data is adapted from studies by Siricilla et al., 2023.[8][9][12]
Table 1: Effect of this compound on Preterm Birth Rate in Mifepristone (30 µg) Model
| Treatment Group | Dose (mg/kg) | Number of Mice (n) | % Delivering at Term (> Day 19) |
| Vehicle | - | ≥ 5 | 0% |
| This compound (Alone) | 1.75 | ≥ 5 | 17% |
| Mundulone (Alone) | 6.5 | ≥ 5 | 0% |
| Mundulone + this compound | 6.5 + 1.75 | ≥ 5 | 71% |
Data demonstrates that while this compound alone has a modest effect, its combination with mundulone significantly increases the rate of term delivery.[8][9][15]
Table 2: Effect of Higher Dose this compound in Mifepristone (30 µg) Model
| Treatment Group | Dose (mg/kg) | Number of Mice (n) | % Delivering at Term (> Day 19) |
| This compound (Alone) | 3.5 | ≥ 5 | 20% |
| Mundulone (Alone) | 13 | ≥ 5 | 0% |
| Mundulone + this compound | 13 + 3.5 | ≥ 5 | 17% |
This data suggests that simply increasing the dose of this compound or the combination may not improve efficacy and highlights the importance of dose-response studies.[12]
References
- 1. ijrcog.org [ijrcog.org]
- 2. Oxytocin Receptor Antagonists, this compound and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound acetate? [synapse.patsnap.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. This compound for preterm labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arrest of mouse preterm labor until term delivery by combination therapy with this compound and mundulone, a natural product with tocolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arrest of mouse preterm labor until term delivery by combination therapy with this compound and mundulone, a natural product with tocolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to Lipopolysaccharide-Induced Preterm Delivery Mediated by Regulatory T Cell Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Intra-amniotic administration of lipopolysaccharide induces spontaneous preterm labor and birth in the absence of a body temperature change - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New Model for Inflammation-Induced Preterm Birth: The Role of Platelet-Activating Factor and Toll-Like Receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Atosiban
Audience: Researchers, scientists, and drug development professionals.
Introduction Atosiban is a synthetic peptide and an antagonist of the oxytocin receptor, used clinically to halt premature labor.[1] Accurate and reliable quantification of this compound in pharmaceutical formulations is critical for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a precise and robust technique for the analysis of this compound and its related substances.[1][2] This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC (RP-HPLC) method, suitable for quality control and routine analysis.[2][3]
Principle The method employs reversed-phase chromatography, where this compound and its impurities are separated based on their hydrophobic interactions with a C18 stationary phase. A gradient elution using a mixture of an acidic aqueous buffer and organic solvents allows for the effective resolution of the main component from its related substances. Detection is performed using a UV detector at 220 nm, where the peptide exhibits strong absorbance.[2][3]
Experimental Protocols
Materials and Reagents
-
Equipment:
-
HPLC system with gradient elution capability
-
UV Detector
-
Autosampler
-
Chromatographic data acquisition and processing software
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
-
Chemicals:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Orthophosphate (AR grade)
-
Trifluoroacetic Acid (TFA) (HPLC grade)
-
Orthophosphoric Acid (AR grade)
-
Water (HPLC grade or Milli-Q)
-
-
Columns:
Chromatographic Conditions
Two validated methods are presented below. Method 1 is suitable for the simultaneous analysis of this compound and its five related substances.[2] Method 2 is a robust method for the estimation of this compound in parenteral dosage forms.[3][4]
| Parameter | Method 1 | Method 2 |
| Column | Inertsil ODS-2 | XTerra MS C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water:Acetonitrile:Methanol (77:14:9, v/v/v), pH adjusted to 3.2 with TFA.[2] | 0.03M Potassium Dihydrogen Orthophosphate in water, pH adjusted to 3.2 with orthophosphoric acid.[3] |
| Mobile Phase B | Acetonitrile:Methanol (65:35, v/v).[2] | Acetonitrile |
| Elution | Gradient Program | Gradient Program |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[3] |
| Column Temp. | 35 °C[2] | Ambient |
| Detection | UV at 220 nm[2] | UV at 220 nm[3] |
| Injection Vol. | Not specified (typically 10-20 µL) | 20 µL |
| Retention Time | Not specified | ~11.3 min[3] |
Preparation of Solutions
-
Standard Stock Solution (e.g., 750 µg/mL):
-
Accurately weigh an appropriate amount of this compound Reference Standard.
-
Dissolve in Mobile Phase A to obtain a known concentration, for example, 0.75 mg/mL.[5]
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Solution (e.g., 75 µg/mL):
-
Dilute the Standard Stock Solution with Mobile Phase A to achieve the desired working concentration.
-
-
Sample Solution (from this compound Acetate Injection):
-
Take a volume of the injection formulation containing a known amount of this compound.
-
Dilute with Mobile Phase A to a final concentration within the linear range of the method (e.g., 15-225 µg/mL).[3]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
System Suitability Test (SST)
Before starting the analysis, the system's performance must be verified.[6][7] Inject the working standard solution five or six times and evaluate the following parameters.[6]
| Parameter | Acceptance Criteria |
| Tailing Factor (Symmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area and retention time of replicate injections.[6] |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test (SST) and ensure all criteria are met.
-
Inject a blank (Mobile Phase A) to ensure no interfering peaks are present.
-
Inject the standard solution followed by the sample solutions in sequence.
-
Process the chromatograms and calculate the amount of this compound in the sample using the external standard method based on peak areas.
Method Validation Summary
The presented methods have been validated according to ICH guidelines, demonstrating suitability for their intended purpose.[8]
| Validation Parameter | Result (Method 2) | Result (Method 1) |
| Linearity Range | 15 - 225 µg/mL[3] | Good linearity demonstrated.[2] |
| Correlation Coefficient (R²) | > 0.999 | > 0.9993[2] |
| Limit of Detection (LOD) | 1.5 µg/mL[3] | Determined.[2] |
| Limit of Quantification (LOQ) | 4.5 µg/mL[3] | Determined.[2] |
| Accuracy (% Recovery) | Not specified | Method demonstrated good accuracy.[2] |
| Precision (RSD%) | Not specified | Method demonstrated good precision.[2] |
| Specificity | Not specified | Method demonstrated good specificity against impurities.[2] |
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound.
Logical Relationships in Method Validation
This diagram illustrates the key parameters that ensure a validated HPLC method is reliable and robust.
Caption: Core parameters of HPLC method validation.
Conclusion The described HPLC methods are simple, accurate, and precise for the determination of this compound in pharmaceutical dosage forms.[3] The validation data confirms that these protocols are suitable for routine quality control analysis, ensuring the identity, purity, and strength of the drug product.[2]
References
- 1. ovid.com [ovid.com]
- 2. A novel HPLC method for analysis of this compound and its five related substances in this compound acetate injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpsionline.com [jpsionline.com]
- 4. [PDF] ESTIMATION OF this compound ACETATE IN PARENTERALS BY RP - HPLC | Semantic Scholar [semanticscholar.org]
- 5. CN101696959A - Acetic acid this compound, and method for detecting content of preparation of acetic acid this compound and relevant substances - Google Patents [patents.google.com]
- 6. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 7. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Lyophilized Atosiban in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, storage, and handling of lyophilized Atosiban for research purposes. Adherence to these guidelines will help ensure the integrity and stability of the compound for reliable experimental outcomes.
Product Information
This compound is a synthetic peptide that acts as a competitive antagonist of the oxytocin and vasopressin V1a receptors.[1][2][3] It is primarily used in research to study its effects on uterine contractions and related signaling pathways.[3][4][5] Lyophilized this compound is a white, freeze-dried powder that requires reconstitution before use.[4][6]
Reconstitution Protocol
Proper reconstitution of lyophilized this compound is critical for its biological activity.
Materials:
-
Lyophilized this compound vial
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Protocol:
-
Before opening, bring the vial of lyophilized this compound to room temperature.
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Refer to the manufacturer's certificate of analysis for the exact amount of this compound in the vial.
-
Carefully open the vial and add the appropriate volume of sterile water to achieve a recommended initial concentration of not less than 100 µg/ml.[4][6] For example, to prepare a 1 mg/ml stock solution from 1 mg of lyophilized powder, add 1 ml of sterile water.
-
Gently swirl or vortex the vial to ensure complete dissolution of the powder. Avoid vigorous shaking to prevent peptide degradation.
-
Once dissolved, the this compound solution is ready for use or for further dilution into aqueous buffers or cell culture media.
Storage and Stability
The stability of this compound depends on its form (lyophilized or reconstituted) and storage conditions.
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized | Room Temperature | Up to 3 weeks[4][6] | Should be stored desiccated. |
| -18°C to -20°C | Long-term (months to years)[4][7] | Recommended for long-term storage. | |
| Reconstituted | 4°C (refrigerator) | 2-7 days[4][6] | For short-term storage. |
| -18°C to -20°C | For future use[4][6] | Recommended for long-term storage. |
Important Handling Considerations:
-
Prevent Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the peptide. It is highly recommended to aliquot the reconstituted solution into single-use volumes before freezing.[4][6]
-
Carrier Proteins: For long-term storage of the reconstituted solution, the addition of a carrier protein such as 0.1% human serum albumin (HSA) or bovine serum albumin (BSA) is recommended to prevent adsorption to storage vials and improve stability.[4][6]
-
Light Protection: Some sources recommend storing this compound solutions protected from light.[8][9]
Experimental Workflow
The following diagram illustrates the general workflow for handling lyophilized this compound in a research setting.
Caption: Experimental workflow for handling lyophilized this compound.
Mechanism of Action and Signaling Pathway
This compound is an antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor.[1][2] Upon binding of oxytocin, the OTR primarily couples to Gαq, activating the phospholipase C (PLC) pathway. This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the sarcoplasmic reticulum, increasing intracellular calcium levels and leading to uterine muscle contraction.[1][5]
This compound competitively blocks the binding of oxytocin to its receptor, thereby inhibiting this signaling cascade and preventing uterine contractions.[1][2] Interestingly, some studies have shown that this compound can act as a biased agonist, activating Gαi signaling pathways which can lead to pro-inflammatory responses through the activation of NF-κB and MAPK pathways.[1][5][10][11]
The following diagram illustrates the signaling pathway of the oxytocin receptor and the inhibitory action of this compound.
Caption: this compound's inhibitory effect on oxytocin receptor signaling.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound acetate? [synapse.patsnap.com]
- 3. ijrcog.org [ijrcog.org]
- 4. This compound|this compound [novateinbio.com]
- 5. Oxytocin Receptor Antagonists, this compound and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ilexlife.com [ilexlife.com]
- 7. medkoo.com [medkoo.com]
- 8. medicines.org.uk [medicines.org.uk]
- 9. ec.europa.eu [ec.europa.eu]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound | Oxytocin Receptor Antagonists: R&D Systems [rndsystems.com]
Application Notes and Protocols for Atosiban in Uterine Tissue Organ Bath Experiments
Introduction
Atosiban is a synthetic peptide that functions as a competitive antagonist for the oxytocin receptor (OTR) and, to a lesser extent, the vasopressin V1a receptor.[1][2] It is clinically used as a tocolytic agent to delay imminent preterm birth by reducing the frequency and force of uterine contractions.[1][3] Organ bath experiments using isolated uterine tissue strips (myometrium) are a crucial ex vivo method for studying the pharmacological effects of compounds like this compound.[4][5] This technique allows for the direct measurement of tissue contractility in a controlled physiological environment, providing valuable data on the potency and mechanism of action of uterine-active agents.[6]
This compound's primary mechanism involves binding to OTRs on myometrial cells, which prevents the natural hormone oxytocin from initiating the signaling cascade that leads to muscle contraction.[2][7] Specifically, it inhibits the oxytocin-stimulated production of inositol triphosphate (IP3), which in turn prevents the release of calcium from intracellular stores and reduces calcium influx, leading to uterine muscle relaxation.[1][8]
Signaling Pathways
Oxytocin-Induced Uterine Contraction
Oxytocin binding to its G-protein coupled receptor (GPCR) on myometrial cells primarily activates the Gαq/11 signaling pathway.[8][9] This initiates a cascade involving phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from the sarcoplasmic reticulum, and the resulting increase in intracellular calcium concentration is a key step for contraction.[9][10] The elevated Ca2+ binds to calmodulin, which activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent smooth muscle contraction.[6][9]
Caption: Oxytocin signaling pathway leading to uterine smooth muscle contraction.
Inhibition by this compound
This compound acts as a competitive antagonist at the oxytocin receptor. By occupying the receptor's binding site, it prevents oxytocin from activating the downstream Gαq/11 pathway, thereby inhibiting the increase in intracellular calcium and preventing muscle contraction.[1][2]
Caption: Mechanism of this compound action, blocking the oxytocin receptor.
Experimental Protocols
This section outlines a typical protocol for assessing the inhibitory effect of this compound on agonist-induced uterine contractions in an organ bath setup, synthesized from established methodologies.[4][6][11][12]
Materials and Reagents
-
Myometrial Tissue: Biopsies obtained with informed consent from women undergoing Cesarean section.[6]
-
Physiological Saline Solution (PSS): Krebs solution is commonly used.[11]
-
Krebs Solution Composition: D-Glucose (2.0 g/L), Magnesium sulfate anhydrous (0.141 g/L), Potassium phosphate monobasic (0.16 g/L), Potassium chloride (0.35 g/L), Sodium chloride (6.9 g/L), Calcium chloride dihydrate (0.373 g/L), Sodium bicarbonate (2.1 g/L).[11]
-
-
Gassing: Carbogen (95% O₂ / 5% CO₂).[11]
-
Agonist: Oxytocin (to induce contractions).
-
Antagonist: this compound.
-
Vehicle Control: Dimethyl sulfoxide (DMSO) or the solvent used for this compound.[11]
Tissue Preparation
-
Immediately place the fresh myometrial biopsy in cold PSS and transport it to the laboratory.[6]
-
Dissect the tissue to isolate the myometrium, removing adipose and connective tissues.
-
Cut longitudinal strips of myometrium, approximately 7-10 mm in length and 1-2 mm in width.[11][13]
Organ Bath Setup and Equilibration
-
Mount the myometrial strips in organ bath chambers (e.g., 1-8 mL capacity) containing PSS maintained at 37°C and continuously gassed with carbogen.[4][13]
-
Attach one end of the tissue strip to a fixed hook and the other end to an isometric force transducer.[5][14]
-
Apply a baseline tension (e.g., 1-4 grams) and allow the tissue to equilibrate for at least 60-120 minutes, or until stable spontaneous contractions are observed.[11][12] During equilibration, wash the tissue with fresh PSS every 15-20 minutes.[15]
Experimental Procedure: this compound Concentration-Response
-
Induce Contractions: After equilibration, stimulate the tissue with a fixed concentration of an agonist like oxytocin (e.g., 0.5 nM - 1 nM) to induce stable, rhythmic contractions.[4][6] Allow contractions to stabilize for approximately 45 minutes.[6]
-
Establish Baseline: Record the stable agonist-induced contractions for 10-20 minutes to establish a baseline (control) period.[11]
-
Cumulative Addition of this compound: Add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 10⁻⁹ M to 10⁻⁶ M).[4][6] Allow the tissue response to stabilize for a set period (e.g., 10 minutes) after each addition before adding the next concentration.[11]
-
Time Control: In a parallel organ bath, run a time-matched control strip exposed only to the agonist and vehicle to account for any time-dependent changes in contractility.[6]
-
Washout: After the final concentration, wash the tissue with fresh PSS to observe any recovery of contractile activity.
Caption: General workflow for an organ bath experiment with this compound.
Data Acquisition and Analysis
-
Continuously record the isometric force generated by the tissue strips using appropriate data acquisition software.[16]
-
Analyze the recordings to quantify key parameters of contraction, such as:
-
Amplitude: The peak force of contractions.
-
Frequency: The number of contractions per unit of time.
-
Duration: The length of a single contraction.
-
Area Under the Curve (AUC): An integrated measure of the total contractile work done.[6]
-
-
Express the data for each this compound concentration as a percentage of the baseline (pre-Atosiban) activity.[6]
-
Plot the percentage inhibition against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis to determine the potency of this compound.[6][13]
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound on uterine tissue contractions.
Table 1: Effect of this compound on PGF₂α-Induced Myometrial Contractions
This table presents data on the inhibitory effect of this compound on contractions induced by Prostaglandin F₂α (PGF₂α), another potent uterotonic agent.
| Parameter | This compound Concentration | % Inhibition (vs. Vehicle) | Significance (p-value) |
| Peak Amplitude | 60 nM | 43.3% | < 0.01 |
| Rate of Contractions | 600 nM | Significant Reduction | < 0.01 |
| Total Work Done (AUC) | 60 nM | 67.1% | Not specified |
| Data synthesized from Kim et al., 2019.[11] |
Table 2: Pharmacological Profile of this compound
This table provides key potency information for this compound derived from in vitro studies.
| Parameter | Description | Value | Reference |
| IC₅₀ | Concentration causing 50% inhibition of oxytocin-induced increase in intracellular Ca²⁺ in myometrial cells. | 5 nM | [17] |
| This value reflects the high potency of this compound at its molecular target. |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound acetate? [synapse.patsnap.com]
- 3. What is this compound acetate used for? [synapse.patsnap.com]
- 4. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. bloomtechz.com [bloomtechz.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oxytocin Receptor Antagonists, this compound and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arrest of mouse preterm labor until term delivery by combination therapy with this compound and mundulone, a natural product with tocolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of the tissue-level Ca2+ signals in spontaneously contracting human myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound | Oxytocin Receptor Antagonists: R&D Systems [rndsystems.com]
Atosiban: A Research Tool for Interrogating Oxytocin Receptor Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Atosiban is a synthetic peptide analogue of oxytocin, functioning as a competitive antagonist at both oxytocin (OTR) and vasopressin V1a receptors.[1][2][3] Its primary clinical application is in the management of preterm labor due to its ability to inhibit uterine contractions.[4][5] Beyond its therapeutic use, this compound serves as an invaluable tool for researchers studying the intricate signaling pathways governed by the oxytocin receptor, a G-protein coupled receptor (GPCR). These application notes provide a comprehensive overview of this compound's utility in dissecting OTR signaling and offer detailed protocols for key experimental applications.
A notable characteristic of this compound is its function as a "biased agonist." While it competitively antagonizes the Gq-mediated signaling cascade typically associated with oxytocin-induced contractions, it concurrently acts as an agonist for the Gi-mediated pathway.[2][6] This biased agonism allows for the selective investigation of the distinct downstream effects of Gq versus Gi activation originating from the same receptor.
Mechanism of Action
Upon binding to the oxytocin receptor, this compound competitively blocks the action of oxytocin, thereby inhibiting the Gq protein-mediated activation of phospholipase C (PLC). This, in turn, prevents the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to a reduction in intracellular calcium release and subsequent cellular responses like muscle contraction.[7][8][9]
Simultaneously, this compound promotes the coupling of the OTR to inhibitory G-proteins (Gi).[2][6] This activation of the Gi pathway can lead to downstream effects such as the modulation of adenylyl cyclase activity and the activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of extracellular signal-regulated kinase (ERK).[2][6]
Data Presentation
This compound Binding Affinities and Potency
| Receptor | Ligand | Assay Type | Ki (nM) | IC50 (nM) | Cell Line/Tissue | Reference |
| Human Oxytocin Receptor | This compound | Radioligand Binding | 11.0, 27.0, 32.0, 39.81, 397.0 | - | Various | [10] |
| Human Oxytocin Receptor | This compound | Radioligand Binding | - | 59.0, 372.0 | Various | [10] |
| Human Oxytocin Receptor | Oxytocin | Radioligand Binding | - | 2.7 | Various | [10] |
| Myometrial Cells | This compound | Calcium Mobilization | - | 5 | In vitro |
Note: Ki and IC50 values can vary depending on the experimental conditions, radioligand used, and tissue/cell type.
Mandatory Visualizations
Caption: Oxytocin receptor signaling pathways.
Caption: General experimental workflow using this compound.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the oxytocin receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human oxytocin receptor.
-
Radiolabeled oxytocin analogue (e.g., [³H]-Oxytocin or ¹²⁵I-Ornithine Vasotocin Analogue - ¹²⁵IOVTA).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Cell membranes (typically 10-50 µg of protein per well).
-
Radiolabeled ligand at a concentration near its Kd.
-
Varying concentrations of this compound or vehicle.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled oxytocin (e.g., 1 µM).
-
Calculate the specific binding at each this compound concentration and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This protocol measures the antagonistic effect of this compound on oxytocin-induced intracellular calcium release.
Materials:
-
Cells expressing the oxytocin receptor (e.g., HEK293-OTR).
-
Fura-2 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Oxytocin.
-
This compound.
-
A fluorescence plate reader or microscope capable of ratiometric calcium imaging (excitation at 340 nm and 380 nm, emission at 510 nm).
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Wash the cells once with HBSS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add HBSS to each well.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 10-20 minutes.
-
Measure the baseline fluorescence ratio (340/380 nm excitation) for a short period.
-
Add oxytocin to stimulate the cells and continue to measure the fluorescence ratio for several minutes.
-
Analyze the data by calculating the change in the 340/380 nm fluorescence ratio over time. Determine the inhibitory effect of this compound on the oxytocin-induced calcium peak.
Western Blot for ERK Phosphorylation
This protocol assesses the ability of this compound to stimulate the Gi-mediated pathway, leading to ERK phosphorylation.
Materials:
-
Cells expressing the oxytocin receptor.
-
Serum-free cell culture medium.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells and grow to ~80% confluency.
-
Serum-starve the cells for 4-16 hours to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-t-ERK antibody as a loading control.
-
Quantify the band intensities and express the results as the ratio of p-ERK to t-ERK.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins by this compound.
Materials:
-
Cell membranes expressing the oxytocin receptor.
-
[³⁵S]GTPγS.
-
This compound.
-
GDP.
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA.
-
Non-labeled GTPγS.
Procedure:
-
Pre-incubate cell membranes with GDP (e.g., 10 µM) on ice.
-
In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the filter-bound radioactivity by scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of non-labeled GTPγS (e.g., 10 µM).
-
Analyze the data to determine the this compound-stimulated increase in [³⁵S]GTPγS binding.
Cell Proliferation Assay
This assay investigates the effect of this compound-mediated Gi signaling on cell growth.[11]
Materials:
-
HEK293 cells stably transfected with the human OTR, or other suitable cell lines.[11]
-
Complete cell culture medium.
-
This compound.
-
A method for quantifying cell number (e.g., crystal violet staining, MTS assay, or direct cell counting).
Procedure:
-
Seed cells in a 48-well plate at a low density (e.g., 10,000 cells/well) and allow them to adhere for 24-48 hours.[11]
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle.
-
Incubate the cells for up to 72 hours.[11]
-
At the end of the incubation period, quantify the cell number using your chosen method. For crystal violet staining:
-
Wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 2.5% glutaraldehyde).[11]
-
Stain the cells with 0.1% crystal violet solution.
-
Wash away the excess stain.
-
Solubilize the stain with a detergent (e.g., 10% acetic acid).
-
Measure the absorbance at a suitable wavelength (e.g., 590 nm).
-
-
Compare the cell proliferation in this compound-treated wells to the vehicle-treated control wells.
Conclusion
This compound is a powerful and versatile tool for the study of oxytocin receptor signaling. Its unique property as a biased agonist allows for the targeted investigation of Gq- and Gi-mediated pathways, providing valuable insights into the complex signaling networks regulated by the oxytocin receptor. The protocols provided herein offer a starting point for researchers to utilize this compound in their studies of GPCR biology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. The oxytocin receptor antagonist this compound inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrcog.org [ijrcog.org]
- 4. researchgate.net [researchgate.net]
- 5. zuventus.com [zuventus.com]
- 6. hellobio.com [hellobio.com]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AID 652119 - HEK293 Cytotoxicity Assay Measured in Cell-Based System Using Plate Reader - 7071-01_Inhibitor_Dose_DryPowder_Activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of Atosiban in Assisted Reproduction Technology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atosiban, a synthetic peptide antagonist of the oxytocin and vasopressin V1A receptors, has emerged as a promising therapeutic agent in assisted reproduction technology (ART). Its primary mechanism of action involves the inhibition of uterine contractions, a factor implicated in implantation failure. By promoting uterine quiescence, this compound is hypothesized to improve the chances of successful embryo implantation and subsequent pregnancy. These application notes provide a comprehensive overview of the use of this compound in ART research, including a summary of clinical data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Mechanism of Action
This compound competitively blocks oxytocin and vasopressin V1A receptors on the myometrium.[1][2][3] This action prevents the oxytocin-induced cascade that leads to an increase in intracellular calcium levels, which is essential for muscle contraction.[3][4] Specifically, this compound inhibits the production of inositol trisphosphate (IP3) from the myometrial cell membrane, which in turn reduces the release of calcium from the sarcoplasmic reticulum and the influx of extracellular calcium.[1][2][5] The resulting decrease in cytosolic calcium concentration leads to uterine muscle relaxation, reducing the frequency and amplitude of uterine contractions.[1][2][5]
Signaling Pathway of Oxytocin Receptor and this compound Inhibition
The following diagram illustrates the signaling pathway of the oxytocin receptor leading to myometrial contraction and the inhibitory effect of this compound.
Caption: this compound blocks the oxytocin receptor, inhibiting the downstream signaling cascade that leads to myometrial contraction.
Clinical Efficacy of this compound in ART
Multiple studies and meta-analyses have investigated the impact of this compound on ART outcomes. The data suggests a positive effect on implantation and clinical pregnancy rates, particularly in patients with repeated implantation failure (RIF).
Table 1: Meta-analysis of this compound's Effect on Implantation and Clinical Pregnancy Rates in IVF/ICSI Cycles
| Outcome | This compound Group | Control Group | Odds Ratio (95% CI) | Reference |
| Implantation Rate | 26.5% (498/1881) | 21.1% (391/1856) | 1.63 (1.17–2.27) | [6] |
| Clinical Pregnancy Rate | 51.2% (439/857) | 40.7% (365/897) | 1.84 (1.31–2.57) | [6] |
Table 2: Meta-analysis of this compound's Effect in Patients with Repeated Implantation Failure (RIF)
| Outcome | This compound Group | Control Group | Risk Ratio (95% CI) | Reference |
| Implantation Rate | 27.0% (163/603) | 16.0% (93/581) | 1.806 (1.473–2.215) | [7] |
| Clinical Pregnancy Rate | 47.2% (118/250) | 26.9% (70/260) | 1.725 (1.394–2.135) | [7][8] |
| Live Birth Rate | Not specified in all studies | Not specified in all studies | 2.141 (1.494–3.068) | [7] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the context of an ART cycle. Specific parameters may need to be adjusted based on individual patient characteristics and institutional guidelines.
Controlled Ovarian Stimulation (GnRH Agonist Long Protocol)
This protocol is commonly used to prevent a premature luteinizing hormone (LH) surge and to control the timing of oocyte maturation.
Caption: Workflow for a standard GnRH agonist long protocol for controlled ovarian stimulation.
Methodology:
-
Pituitary Downregulation: Begin administration of a Gonadotropin-Releasing Hormone (GnRH) agonist (e.g., Leuprolide acetate) in the mid-luteal phase (approximately day 21) of the menstrual cycle preceding the stimulation cycle.[9]
-
Baseline Assessment: On day 2 or 3 of the menstrual cycle, perform a baseline ultrasound to confirm ovarian quiescence and measure serum estradiol levels.
-
Ovarian Stimulation: If the baseline assessment is normal, initiate daily subcutaneous injections of gonadotropins (e.g., recombinant FSH). The dosage is individualized based on the patient's age, ovarian reserve, and previous response.[9]
-
Monitoring: Monitor follicular growth and hormone levels (estradiol, LH, progesterone) every 2-3 days, starting from day 5-7 of stimulation.
-
Triggering Final Oocyte Maturation: When at least two lead follicles reach a mean diameter of 18 mm, administer a single subcutaneous or intramuscular injection of human chorionic gonadotropin (hCG) to trigger final oocyte maturation.[9]
-
Oocyte Retrieval: Perform transvaginal ultrasound-guided oocyte retrieval 34-36 hours after the hCG trigger.[10]
In Vitro Fertilization (IVF) and Intracytoplasmic Sperm Injection (ICSI)
Methodology:
-
Sperm Preparation: On the day of oocyte retrieval, a semen sample is collected and processed to isolate motile, morphologically normal sperm.[10]
-
Fertilization:
-
Embryo Culture: Fertilized oocytes (now embryos) are cultured in a specialized medium for 3 to 5 days. Embryo development and quality are monitored daily.[4]
Frozen-Thawed Embryo Transfer (FET) with this compound Administration
This protocol outlines the steps for transferring a frozen-thawed embryo with the inclusion of this compound.
Caption: Workflow for a frozen-thawed embryo transfer cycle incorporating this compound administration.
Methodology:
-
Endometrial Preparation:
-
Initiate oral or transdermal estrogen supplementation in the early follicular phase to promote endometrial proliferation.[12]
-
Monitor endometrial thickness and pattern via transvaginal ultrasound.
-
Once the endometrium reaches a thickness of at least 7-8 mm with a trilaminar pattern, initiate progesterone supplementation. The day of progesterone initiation is designated as the day of ovulation for timing the embryo transfer.[12][13]
-
-
This compound Administration Protocol:
-
Option 1 (Bolus and Infusion): Administer an intravenous bolus of 6.75 mg of this compound 30 minutes prior to embryo transfer.[14] This is followed by a continuous intravenous infusion of 18 mg/hour for the duration of the transfer and for a specified period after (e.g., 2 hours), after which the dose may be reduced to 6 mg/hour.[14]
-
Option 2 (Single Bolus): Administer a single intravenous bolus of 6.75 mg of this compound 30 minutes before embryo transfer.[15]
-
-
Embryo Thawing: On the day of the scheduled transfer, the cryopreserved embryo(s) are thawed according to the laboratory's protocol.[16]
-
Embryo Transfer:
-
Luteal Phase Support: Continue estrogen and progesterone supplementation to support the endometrium and early pregnancy.[8][14]
-
Pregnancy Test: A serum beta-hCG test is performed approximately 10-14 days after the embryo transfer to determine if implantation has occurred.[16]
Conclusion
This compound represents a valuable tool in the armamentarium of ART, with evidence supporting its use to improve implantation and pregnancy rates, especially in challenging patient populations. The protocols outlined in these notes provide a foundation for researchers and clinicians to incorporate this compound into their practice. Further research is warranted to refine optimal dosing strategies and to identify specific patient subgroups who will derive the most benefit from this therapeutic intervention.
References
- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound acetate? [synapse.patsnap.com]
- 4. A Simple, Step-by-Step Guide to the ICSI Process [thaisuperiorart.com]
- 5. This compound | C43H67N11O12S2 | CID 5311010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. profscottnelson.com [profscottnelson.com]
- 7. The Luteal Phase Support in In Vitro Fertilization (Chapter 28) - Ovarian Stimulation [cambridge.org]
- 8. Frontiers | Luteal phase support in fresh and frozen embryo transfers [frontiersin.org]
- 9. Comparison of different stimulation protocols used in in vitro fertilization: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kangaroocarefertility.com [kangaroocarefertility.com]
- 11. omyafertility.com [omyafertility.com]
- 12. uwmedicine.org [uwmedicine.org]
- 13. The Frozen Embryo Transfer Timeline: A Guide to Navigating Your FET Journey - the Lucky Egg [theluckyegg.com]
- 14. Luteal-phase support in assisted reproductive technology: An ongoing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Performing the embryo transfer: a guideline (2017) - practice guidance | American Society for Reproductive Medicine | ASRM [asrm.org]
- 16. conceptfertility.co.uk [conceptfertility.co.uk]
- 17. guysandstthomas.nhs.uk [guysandstthomas.nhs.uk]
Research-Grade Atosiban: Application Notes and Protocols for Scientific Investigation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of research-grade Atosiban, including a summary of suppliers and purity specifications, its mechanism of action, and detailed protocols for its use in key experimental settings. This document is intended to guide researchers in the effective application of this compound in their studies.
Research-Grade this compound Suppliers and Purity Specifications
The quality and purity of this compound are critical for obtaining reliable and reproducible experimental results. Research-grade this compound is available from several commercial suppliers, with purity typically exceeding 98%, as determined by High-Performance Liquid Chromatography (HPLC). Below is a summary of representative suppliers and their product specifications.
| Supplier | Purity Specification | Method of Analysis |
| Sigma-Aldrich | ≥98% | HPLC |
| Tocris Bioscience | ≥98% | HPLC |
| R&D Systems | ≥98% | Not Specified |
| Cayman Chemical | ≥98% | Not Specified |
| MedChemExpress | >99% | HPLC |
| Novatein Biosciences | >99.0% | RP-HPLC |
Mechanism of Action & Signaling Pathways
This compound is a synthetic peptide that acts as a competitive antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[1][2] Its mechanism of action is nuanced, exhibiting biased agonism.[1][3]
Antagonism of Gq Signaling: In uterine smooth muscle cells (myometrium), oxytocin binding to the OTR primarily activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from the sarcoplasmic reticulum, increasing intracellular calcium levels and leading to muscle contraction. This compound competitively blocks oxytocin from binding to the OTR, thereby inhibiting this Gq-mediated pathway and promoting uterine relaxation.[1][4]
Agonism of Gi Signaling: Interestingly, in other cell types, such as human amnion, this compound has been shown to act as an agonist of the Gi alpha subunit.[3][5] This Gi activation can lead to the stimulation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade (specifically ERK1/2) and the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[5][6] This Gi-mediated signaling has been associated with pro-inflammatory effects.[5]
The dual nature of this compound's interaction with the oxytocin receptor, acting as an antagonist for Gq-mediated signaling and an agonist for Gi-mediated pathways, is a critical consideration for researchers designing and interpreting experiments.
Caption: this compound's dual signaling at the oxytocin receptor.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in in vitro and in vivo experiments.
Materials:
-
Research-grade this compound powder
-
Sterile, deionized water or sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Protocol:
-
Refer to the supplier's datasheet for the molecular weight of the specific lot of this compound.
-
Calculate the mass of this compound powder required to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile deionized water or PBS to the tube.[7]
-
Vortex the tube until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
In Vitro Cell Viability Assay
Objective: To determine the effect of this compound on the viability and proliferation of a relevant cell line (e.g., human myometrial cells, HEK293 cells transfected with the oxytocin receptor).[3]
Materials:
-
Appropriate cell line
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a commercial ATP-based assay kit)
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock solution).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell viability).
Ex Vivo Uterine Contraction Assay
Objective: To assess the inhibitory effect of this compound on oxytocin-induced contractions in isolated uterine tissue.[8]
Materials:
-
Isolated uterine tissue strips (e.g., from rodents or human biopsies)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Oxytocin
-
This compound stock solution
-
Carbogen gas (95% O₂, 5% CO₂)
Protocol:
-
Prepare fresh uterine tissue strips and mount them in the organ baths containing oxygenated Krebs-Henseleit solution maintained at 37°C.[8]
-
Allow the tissues to equilibrate and establish stable spontaneous contractions.
-
Induce sustained contractions by adding a submaximal concentration of oxytocin to the bath.
-
Once stable oxytocin-induced contractions are achieved, add increasing concentrations of this compound to the bath in a cumulative manner.[9]
-
Record the contractile force, frequency, and duration at each concentration.
-
Analyze the data to determine the concentration-response relationship and calculate the IC₅₀ of this compound for inhibiting oxytocin-induced contractions.
In Vivo Preterm Labor Model (Mouse)
Objective: To evaluate the efficacy of this compound in delaying preterm birth in a mouse model.[1]
Materials:
-
Pregnant mice (e.g., CD-1 strain) at a specific gestational day (e.g., day 15)
-
Mifepristone (to induce preterm labor)
-
This compound solution for injection
-
Sterile syringes and needles
Protocol:
-
Induce preterm labor in pregnant mice by administering a standardized dose of mifepristone.[1]
-
Monitor the mice for signs of labor.
-
At a predetermined time point after labor induction, administer this compound via a suitable route (e.g., subcutaneous or intraperitoneal injection). A control group should receive a vehicle injection.
-
Continuously monitor the mice for the time of delivery of the first pup.
-
Record the latency to delivery and the number of pups born preterm in each group.
-
Analyze the data to determine if this compound significantly prolongs gestation compared to the control group.
Western Blot Analysis of MAPK and NF-κB Signaling
Objective: To investigate the effect of this compound on the phosphorylation of ERK1/2 (MAPK) and the p65 subunit of NF-κB.[5][6]
Materials:
-
Appropriate cell line (e.g., human amniocytes)
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p65 NF-κB, anti-total-p65 NF-κB, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture cells to the desired confluency and then serum-starve them for a few hours.
-
Treat the cells with this compound at various concentrations and for different time points. Include an untreated control.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK1/2) and a loading control to normalize the data.
-
Quantify the band intensities to determine the change in protein phosphorylation in response to this compound treatment.
Caption: A typical experimental workflow for investigating this compound.
References
- 1. Arrest of mouse preterm labor until term delivery by combination therapy with this compound and mundulone, a natural product with tocolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrcog.org [ijrcog.org]
- 3. researchgate.net [researchgate.net]
- 4. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 7. This compound|this compound [novateinbio.com]
- 8. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Experimental Design for Atosiban Efficacy Studies in Animal Models
Introduction
Atosiban is a synthetic peptide that acts as a competitive antagonist of the oxytocin and vasopressin V1a receptors.[1][2] It is clinically used as a tocolytic agent to delay imminent preterm birth in pregnant women.[3][4] Preclinical studies in animal models are crucial for understanding its mechanism of action, evaluating its efficacy, and determining safe dosing regimens. This document provides a detailed guide for researchers, scientists, and drug development professionals on designing and conducting efficacy studies of this compound in relevant animal models of preterm labor.
Mechanism of Action
Oxytocin plays a pivotal role in initiating and maintaining uterine contractions during labor.[5] It binds to the oxytocin receptor (OTR), a G-protein coupled receptor on myometrial cells.[6] This binding activates a signaling cascade primarily through Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, and the increased intracellular Ca2+ binds to calmodulin. The Ca2+-calmodulin complex then activates myosin light-chain kinase (MLCK), which phosphorylates myosin light chains, leading to myometrial contraction.
This compound competitively blocks the oxytocin receptor, preventing oxytocin from binding and initiating this signaling cascade.[2] This inhibition prevents the increase in intracellular calcium, thereby reducing the frequency and strength of uterine contractions and promoting uterine quiescence.[1][3]
Caption: this compound's inhibitory effect on the oxytocin signaling pathway.
Recommended Animal Models
The most widely used and relevant animal model for studying infection- or inflammation-induced preterm labor is the lipopolysaccharide (LPS)-induced model in mice or rats.[7][8] LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response that mimics key aspects of infection-associated preterm birth in humans, including uterine contractions and delivery of premature pups.[9][10]
Experimental Design and Workflow
A well-structured experimental design is critical for obtaining reliable and reproducible data. The following workflow outlines the key stages of an this compound efficacy study.
Caption: General workflow for an this compound efficacy study in an animal model.
Detailed Experimental Protocols
Protocol 1: LPS-Induced Preterm Labor in Mice
This protocol describes the induction of inflammation-mediated preterm labor in pregnant mice.
-
Animals: Time-mated pregnant CD-1 or C57BL/6 mice. The day a vaginal plug is observed is designated as gestational day (GD) 0.5.
-
Housing: House animals individually under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Procedure:
-
On GD 16.5, weigh each pregnant mouse to determine the correct dosage.
-
Prepare a solution of Lipopolysaccharide (LPS) from E. coli (e.g., serotype O55:B5) in sterile, pyrogen-free phosphate-buffered saline (PBS). A common dose is 100 µg/kg.[9]
-
Administer the LPS solution via intraperitoneal (i.p.) injection.[9]
-
The control group should receive an equivalent volume of sterile PBS.
-
Monitor the animals closely for signs of labor, such as vaginal bleeding, nesting behavior, and the presence of pups. Preterm birth is typically defined as delivery within 24 hours of LPS injection.[11]
-
Protocol 2: this compound Administration
This protocol details the preparation and administration of this compound to the animal models.
-
Materials: this compound acetate, sterile saline (0.9% NaCl).
-
Preparation: Dissolve this compound in sterile saline to achieve the desired concentrations. Doses used in animal studies can vary, but a range of 1-10 mg/kg is a reasonable starting point for mice.[12]
-
Administration:
-
At a predetermined time point after LPS injection (e.g., 1-2 hours), administer the prepared this compound solution or vehicle (saline) to the respective groups.
-
The most common route of administration is subcutaneous (s.c.) or intraperitoneal (i.p.) injection. For sustained delivery, an osmotic minipump can be surgically implanted.
-
Administer the treatment according to the experimental group assignments (see Table 1).
-
Protocol 3: Efficacy Assessment
This protocol outlines the key endpoints to measure the effectiveness of this compound.
-
Gestation Length & Preterm Birth Rate:
-
Continuously monitor the animals after LPS/Atosiban administration.
-
Record the time of delivery for each animal.
-
Calculate the percentage of animals in each group that deliver prematurely (e.g., before GD 18.5).[9]
-
-
Pup Survival:
-
Record the number of live and dead pups at birth.
-
Monitor pup survival over a 24-hour period.
-
-
Uterine Tissue Analysis (Optional):
-
At a specific time point post-treatment, euthanize a subset of animals from each group.
-
Collect uterine tissue samples.
-
Process the tissue for analysis of pro-inflammatory markers (e.g., IL-6, TNF-α) using methods like qPCR or ELISA to assess the anti-inflammatory effects of this compound.[9]
-
-
Ex Vivo Uterine Contractility (Optional):
-
Euthanize animals and dissect uterine horns.
-
Mount uterine strips in an organ bath containing physiological salt solution.
-
Record spontaneous and oxytocin-induced contractions to directly measure the tocolytic effect on myometrial tissue.
-
Data Presentation
Quantitative data should be organized into clear tables for easy comparison between experimental groups.
Table 1: Example Experimental Group Design
| Group | Treatment | Dose (mg/kg) | Route | No. of Animals (n) |
| 1 | Vehicle (Saline) | - | s.c. | 10 |
| 2 | This compound | 1 | s.c. | 10 |
| 3 | This compound | 5 | s.c. | 10 |
| 4 | This compound | 10 | s.c. | 10 |
Table 2: Key Efficacy Endpoints and Measurement
| Parameter | Method of Measurement | Primary Outcome |
| Preterm Birth Rate | Observation of delivery time | Percentage of dams delivering prematurely |
| Latency to Delivery | Timed observation from injection to birth | Mean time (hours) |
| Pup Survival Rate | Counting live/dead pups at 24h post-birth | Percentage of live pups |
| Uterine IL-6 Levels | ELISA or qPCR on uterine tissue homogenates | Concentration (pg/mg tissue) or fold change |
| Uterine Contractility | Organ bath analysis of uterine strips | Frequency and amplitude of contractions |
Data Analysis and Interpretation
Statistical analysis is essential to determine the significance of the observed effects. For comparing preterm birth rates, a Chi-square or Fisher's exact test is appropriate. For continuous data like latency to delivery or cytokine levels, use ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control. A p-value of <0.05 is typically considered statistically significant. The results will help determine the dose-dependent efficacy of this compound in delaying preterm labor and improving neonatal outcomes in the chosen animal model.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound acetate? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ijrcog.org [ijrcog.org]
- 5. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myometrial oxytocin receptor expression and intracellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for cytokine and uterine immune cell characterization in a mouse model of LPS-induced preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Integration of transcriptomics and metabolomics reveals the responses of the maternal circulation and maternal-fetal interface to LPS-induced preterm birth in mice [frontiersin.org]
- 10. The Local and Systemic Immune Response to Intrauterine LPS in the Prepartum Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of the tocolytic nifedipine in preclinical primary models of preterm birth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of oxytocin and antagonist antidote this compound on body weight and food intake of female mice, Mus musculus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Atosiban's Effect on Intracellular Calcium Mobilization
Introduction
Atosiban is a synthetic peptide that functions as a competitive antagonist of the oxytocin receptor (OTR).[1] It is primarily used as a tocolytic agent to suppress preterm labor by reducing the frequency and strength of uterine contractions.[2] The binding of oxytocin to its G-protein coupled receptor (GPCR) on myometrial cells activates a signaling cascade that leads to an increase in intracellular calcium ([Ca2+]i), a critical step for muscle contraction.[3] this compound effectively blocks this pathway, leading to uterine quiescence.[1] This application note provides detailed protocols for measuring the inhibitory effect of this compound on oxytocin-induced intracellular calcium mobilization, relevant for researchers in pharmacology and drug development.
Mechanism of Action
Oxytocin binding to the OTR activates the Gq alpha subunit of the associated G-protein. This, in turn, stimulates phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[1][4] This rise in intracellular calcium is a primary driver of myometrial cell contraction. This compound competitively binds to the oxytocin receptor, thereby preventing oxytocin from initiating this signaling cascade and subsequent calcium release.[3][5] Interestingly, some studies suggest that this compound may also act as a "biased agonist," displaying agonistic properties on the OTR/Gi coupling pathway, which can lead to other cellular responses.[6]
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound's activity.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 | 5 nM | Inhibition of oxytocin-induced Ca2+ increase in myometrial cells in vitro | [7] |
| Binding Affinity (Ki) | Varies by species and receptor subtype | CHO cells transfected with human or rat oxytocin and vasopressin receptors | [8] |
Experimental Protocols
This section details the methodologies for key experiments to assess this compound's effect on intracellular calcium mobilization.
1. Intracellular Calcium Mobilization Assay using Fura-2 AM
This protocol describes the measurement of changes in intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Human myometrial smooth muscle cells (or a suitable cell line expressing the oxytocin receptor, e.g., CHO-K1/OXTR)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution, HEPES-buffered (pH 7.4)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127 (optional, to aid dye loading)
-
Probenecid (optional, to prevent dye leakage)
-
Oxytocin
-
This compound
-
Fluorescence plate reader or microscope with 340 nm and 380 nm excitation filters and a 510 nm emission filter
Procedure:
-
Cell Culture: Culture human myometrial cells in appropriate media until they reach 80-90% confluency in black-walled, clear-bottomed 96-well plates.[9]
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBSS. The final concentration of Fura-2 AM is typically 1-5 µM. Pluronic F-127 (0.02%) can be included to improve dye solubility.
-
Wash the cells once with HBSS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.[10]
-
-
Washing and De-esterification:
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm for a set period.
-
To assess the antagonist effect of this compound, pre-incubate the cells with varying concentrations of this compound for a defined period before adding oxytocin.
-
Add a specific concentration of oxytocin to stimulate calcium release and immediately begin recording the fluorescence ratio over time.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
-
Calculate the change in the fluorescence ratio from baseline after the addition of oxytocin in the presence and absence of this compound.
-
Plot the oxytocin-induced calcium response against the concentration of this compound to determine the IC50 value.[12]
-
2. Competitive Binding Assay
This assay determines the affinity of this compound for the oxytocin receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the oxytocin receptor
-
Radiolabeled oxytocin analog (e.g., [3H]-Oxytocin)
-
This compound
-
Assay buffer (e.g., Tris-HCl with MgCl2 and BSA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Equilibration: Incubate the mixture at a specific temperature for a defined time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
3. Inositol Phosphate (IP) Accumulation Assay
This assay measures the production of inositol phosphates, a downstream second messenger in the Gq signaling pathway, to assess the functional antagonism of this compound.[13]
Materials:
-
Cells expressing the oxytocin receptor
-
Myo-[3H]-inositol
-
Serum- and inositol-free medium
-
LiCl (to inhibit inositol monophosphatase)
-
Oxytocin
-
This compound
-
Perchloric acid
-
Dowex anion-exchange resin
Procedure:
-
Metabolic Labeling: Label the cells by incubating them overnight with myo-[3H]-inositol in a serum- and inositol-free medium.[14]
-
Pre-incubation: Wash the cells and pre-incubate them with a buffer containing LiCl. Then, add varying concentrations of this compound.
-
Stimulation: Stimulate the cells with oxytocin for a specific time.
-
Extraction: Stop the reaction by adding perchloric acid and extract the inositol phosphates.
-
Separation and Quantification: Separate the [3H]-inositol phosphates from free [3H]-inositol using a Dowex anion-exchange column and quantify the radioactivity by liquid scintillation counting.[13]
-
Data Analysis: Plot the amount of [3H]-inositol phosphate produced against the concentration of this compound to determine its inhibitory effect.
Visualizations
Caption: Oxytocin Receptor Signaling Pathway for Calcium Mobilization.
Caption: this compound's Mechanism of Action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ijrcog.org [ijrcog.org]
- 3. What is the mechanism of this compound acetate? [synapse.patsnap.com]
- 4. Oxytocin Receptor Antagonists, this compound and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The oxytocin receptor antagonist this compound inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Oxytocin Receptor Antagonists: R&D Systems [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. genscript.com [genscript.com]
- 10. hellobio.com [hellobio.com]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Atosiban in Biological Samples using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction: Atosiban is a synthetic peptide analogue of the human hormone oxytocin and acts as an antagonist of the oxytocin receptor. It is primarily used to halt premature labor. The quantitative analysis of this compound in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose, offering high sensitivity, selectivity, and accuracy.[1] This document provides a detailed protocol for the extraction and quantification of this compound from plasma using LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Standards: this compound analytical standard, Eptifibatide (Internal Standard, IS).[1]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).
-
Reagents for SPE: Solid Phase Extraction (SPE) cartridges (e.g., C18).[1]
-
Biological Matrix: Drug-free human or rat plasma.
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]
Preparation of Standard Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound and Eptifibatide standards.
-
Dissolve each standard in a suitable solvent (e.g., Methanol or a mixture of water and acetonitrile) in a 1 mL volumetric flask to obtain a final concentration of 1 mg/mL.
-
Store stock solutions at -20°C.
-
-
Working Solutions:
-
Prepare serial dilutions of the this compound stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of the internal standard (Eptifibatide) at an appropriate concentration (e.g., 1 µg/mL).
-
-
Calibration Standards (CS) and Quality Control (QC) Samples:
-
Spike blank plasma with the this compound working solutions to achieve the desired concentrations for the calibration curve. A typical range could be 10 ng/mL to 2000 ng/mL.[1]
-
Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high (e.g., 30 ng/mL, 300 ng/mL, and 1500 ng/mL).
-
Sample Preparation from Plasma (Solid Phase Extraction - SPE)
The analyte and internal standard can be effectively extracted from plasma using a Solid Phase Extraction (SPE) method.[1]
-
Pre-treatment:
-
Thaw plasma samples at room temperature.
-
In a microcentrifuge tube, pipette 100 µL of plasma sample, calibration standard, or QC sample.
-
Add a fixed amount of the Eptifibatide internal standard working solution to each tube (except for blank samples used to check for interferences).
-
Vortex for 30 seconds.
-
-
SPE Protocol:
-
Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of an appropriate elution solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase.
-
LC-MS/MS Method Parameters
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | ACE C18 (50 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A gradient elution should be optimized for best separation |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 35 - 45 °C |
Mass Spectrometry (MS/MS) Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | To be optimized based on the instrument |
| MRM Transitions | This compound: The specific precursor and product ions for this compound need to be determined by direct infusion of a standard solution into the mass spectrometer. This involves identifying the protonated molecular ion [M+H]⁺ as the precursor ion and then optimizing the collision energy to obtain stable and abundant product ions. Eptifibatide (IS): Precursor Ion (m/z): 832.6, Product Ion (m/z): 646.4 |
Data Presentation: Method Validation Summary
The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize the expected performance characteristics.
Table 1: Calibration Curve Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Linearity Range | - | 10 - 2000 ng/mL |
| Regression Model | Weighted (1/x or 1/x²) linear regression | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 10 | ≤ 20% | 80-120% | ≤ 20% | 80-120% |
| Low | 30 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
| Medium | 300 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
| High | 1500 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |
Table 3: Recovery and Matrix Effect
| QC Level | Recovery (%) | Matrix Effect (%) |
| Low | Consistent and reproducible | Within acceptable limits (e.g., 85-115%) |
| High | Consistent and reproducible | Within acceptable limits (e.g., 85-115%) |
Table 4: Stability
| Stability Test | Condition | Acceptance Criteria |
| Freeze-Thaw | 3 cycles | % Bias within ±15% |
| Short-Term | Room temperature for 24h | % Bias within ±15% |
| Long-Term | -20°C for 30 days | % Bias within ±15% |
| Post-Preparative | Autosampler (e.g., 4°C) for 48h | % Bias within ±15% |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Solid Phase Extraction (SPE) protocol.
Caption: Key parameters for method validation.
References
Atosiban Protocol for Inducing Uterine Quiescence in Research Animals
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Atosiban is a synthetic peptide that acts as a competitive antagonist of the oxytocin and vasopressin V1a receptors.[1][2][3][4] It is primarily utilized in a clinical setting to manage preterm labor by reducing the frequency and intensity of uterine contractions, thereby inducing uterine quiescence.[1][3][4][5] In preclinical research, this compound serves as a valuable tool for studying the mechanisms of parturition, evaluating novel tocolytic agents, and investigating the impact of uterine activity on fetal development in various animal models. These application notes provide detailed protocols for the use of this compound to induce uterine quiescence in research animals, along with a summary of effective dosages and a description of its mechanism of action.
Mechanism of Action
This compound functions by competitively blocking oxytocin receptors on the surface of myometrial cells in the uterus.[1][5] The binding of oxytocin to its G-protein coupled receptor typically initiates a signaling cascade that leads to an increase in intracellular calcium levels, which is essential for uterine muscle contraction.[1] this compound prevents this oxytocin-induced increase in intracellular calcium, resulting in the relaxation of the uterine muscle and a reduction in the force and frequency of contractions.[1][5] While its primary action is on oxytocin receptors, this compound also shows some antagonistic effects on vasopressin V1a receptors, which can further contribute to the reduction of uterine contractions.[1][2] Interestingly, some research suggests that this compound may act as a "biased agonist," inhibiting the Gq-mediated pathway responsible for contractions while potentially activating Gi-mediated signaling pathways.[5][6]
Data Presentation: this compound Dosages in Research Animals
The effective dose of this compound can vary depending on the animal model, the route of administration, and the specific experimental goals. The following table summarizes dosages cited in the literature for inducing uterine quiescence.
| Animal Model | Route of Administration | Dosage | Outcome | Reference |
| Mouse | Subcutaneous (s.c.) | 1.75 mg/kg or 3.5 mg/kg | Reduced preterm birth rate in a mifepristone-induced preterm labor model. | [7][8] |
| Rat | Intravenous (i.v.) | 5 µg bolus | Inhibited oxytocin-induced uterine contractions for up to 2 hours. | [9] |
| Rat | Not Specified | Not Specified | Effective in a rat preterm labor model. | |
| Baboon | Intravenous (i.v.) infusion | 6 µg/kg per min | Inhibited spontaneous nocturnal myometrial contractions. | [10] |
| Rhesus Monkey | Daily treatment (route not specified) | Not Specified | Prevented androstenedione-induced myometrial contractions. | [11] |
| Cow | Intravenous (i.v.) injection | 5, 10, 20, and 50 µg/kg | Inhibited milk ejection, indicating oxytocin receptor antagonism. | [12] |
Experimental Protocols
Protocol 1: Induction of Uterine Quiescence in a Mouse Model of Preterm Labor
This protocol is adapted from a model of mifepristone-induced preterm labor in mice.[7][8]
Materials:
-
This compound
-
Mifepristone
-
Vehicle (e.g., 0.7 ml/kg ethanol in 150 µL sesame oil)
-
Sterile saline or other appropriate solvent for this compound
-
Pregnant mice (e.g., CD-1 IGS, day 15 of gestation)
-
Syringes and needles for subcutaneous injection
-
Animal monitoring equipment
Procedure:
-
Animal Preparation: Acclimate pregnant mice (day 15 of gestation) to the experimental environment. The average date of delivery for CD-1 mice is typically around day 19.5.[8]
-
Induction of Preterm Labor: Administer a single subcutaneous injection of mifepristone (e.g., 30 µg) to induce preterm labor.
-
Monitoring for Onset of Labor: Observe the mice for signs of labor, which is expected to occur following mifepristone administration.
-
This compound Administration: Approximately 5 hours after the onset of uterine contractions, administer this compound via subcutaneous injection.[8] A dose of 1.76 mg/kg or 3.5 mg/kg has been shown to be effective.[8] A vehicle control group should also be included.
-
Monitoring of Uterine Quiescence: Continuously monitor the animals for the cessation of labor and delivery. The primary endpoint is the delay in the time to delivery and the rate of term births.
-
Data Collection: Record the time of delivery for each animal. Pup viability and any maternal or fetal consequences should also be noted.
Protocol 2: Ex Vivo Analysis of this compound's Effect on Uterine Tissue
This protocol describes a general approach for assessing the tocolytic effect of this compound on isolated uterine tissue in an organ bath system.
Materials:
-
This compound
-
Oxytocin
-
Krebs-Henseleit solution or similar physiological salt solution
-
Uterine tissue from a research animal (e.g., pregnant rat or mouse)
-
Organ bath system with force transducer and data acquisition software
-
Dissection tools
Procedure:
-
Tissue Preparation: Euthanize a pregnant animal (e.g., late-term pregnant rat) and dissect the uterus.
-
Myometrial Strip Preparation: Isolate myometrial strips and mount them in an organ bath containing warmed, aerated physiological salt solution.
-
Equilibration: Allow the tissue to equilibrate under a resting tension until spontaneous contractions are stable.
-
Induction of Contractions: To study the inhibitory effect of this compound, uterine contractions can be stimulated with a known concentration of oxytocin.
-
This compound Application: Add this compound to the organ bath in a cumulative or single-dose manner to generate a dose-response curve.
-
Data Acquisition: Record the changes in the force and frequency of uterine contractions in response to this compound.
-
Data Analysis: Analyze the data to determine the potency (e.g., IC50) of this compound in inhibiting uterine contractions.
Conclusion
This compound is a potent and selective oxytocin receptor antagonist that effectively induces uterine quiescence in a variety of research animal models. The provided protocols and dosage information serve as a guide for researchers to incorporate this compound into their studies on reproductive physiology and pharmacology. Careful consideration of the animal model, experimental design, and appropriate controls are essential for obtaining robust and reproducible results.
References
- 1. What is the mechanism of this compound acetate? [synapse.patsnap.com]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrcog.org [ijrcog.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The oxytocin receptor antagonist this compound inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Arrest of mouse preterm labor until term delivery by combination therapy with this compound and mundulone, a natural product with tocolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Effect of the oxytocin antagonist this compound (1-deamino-2-D-tyr(OET)-4-thr-8-orn-vasotocin/oxytocin) on nocturanl myometrial contractions, maternal cardiovascular function, transplacental passage, and fetal oxygenation in the pregnant baboon during the last third of gestation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The oxytocin antagonist this compound prevents androstenedione-induced myometrial contractions in the chronically instrumented, pregnant rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, an oxytocin receptor blocking agent: pharmacokinetics and inhibition of milk ejection in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Use of Atosiban in Studying the Blood-Placental Barrier
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atosiban is a synthetic peptide that functions as a competitive antagonist of the oxytocin and vasopressin V1a receptors.[1][2] While its primary clinical application is as a tocolytic agent to delay imminent preterm birth, its specific interaction with the oxytocin-oxytocin receptor (OXT-OXTR) system makes it a valuable pharmacological tool for studying the blood-placental barrier.[2] The OXT-OXTR system is not only crucial for parturition but is also active within the placenta throughout gestation, playing roles in various physiological and pathological processes.[3][4][5] As an antagonist, this compound allows researchers to probe the function of this signaling pathway at the maternal-fetal interface, investigate the kinetics of peptide transport, and assess fetal exposure and safety.
Mechanism of Action
This compound exerts its primary effect by competitively blocking oxytocin receptors (OXTR), which are G-protein coupled receptors (GPCRs) abundant in the uterine myometrium and also present in placental tissues.[2][5]
-
Antagonism of Gq Pathway: Normally, the binding of oxytocin to its receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction.[1][6] this compound competitively inhibits oxytocin binding, thereby blocking this entire cascade and preventing the increase in intracellular calcium required for uterine contractions.[1][2]
-
Biased Agonism via Gi Pathway: Research indicates that this compound acts as a "biased agonist."[7] While it antagonizes the Gq-mediated pathway responsible for contractions, it demonstrates agonistic properties on the Gi-coupled pathway.[1][7] This can lead to the activation of pro-inflammatory signaling cascades, such as the NF-κB and MAPK/ERK pathways, in tissues like the amnion.[1][8] This dual activity is a critical consideration in experimental design and data interpretation.
Applications in Blood-Placental Barrier Research
-
Quantifying Placental Transfer: this compound serves as a model peptide for studying the permeability of the placental barrier. Its minimal transfer to the fetus has been quantified in vivo, providing a benchmark for peptide-based drugs.[9]
-
Investigating Placental Physiology: By blocking the local OXT-OXTR system in the placenta, researchers can investigate its role in placental development, hormone synthesis, and vascular tone.[5][10]
-
Assessing Fetal Safety and Hemodynamics: Studies use this compound to determine if blocking oxytocin receptors impacts fetal well-being. Doppler ultrasound studies have shown that this compound administration does not significantly alter blood flow patterns in the uterine, umbilical, or fetal middle cerebral arteries.[11][12]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies on this compound's placental transfer and its effects.
Table 1: Placental Transfer of this compound in Humans at Term
| Parameter | Maternal Uterine Vein | Fetal Umbilical Vein | Note |
|---|---|---|---|
| Drug Concentration (mean ± SD) | 331.9 ± 42.9 ng/mL | 42 ± 13 ng/mL | Statistically significant difference (p < 0.05)[9] |
| Maternal/Fetal Ratio | ~7.9 | 1 | Calculated from mean concentrations. |
| Reported Feto-Maternal Ratio | - | 0.12 | Ratio of fetal to maternal concentration. |
Data sourced from a study of eight women undergoing elective cesarean section who received a continuous infusion of 300 µ g/min of this compound.[9]
Table 2: Fetal and Placental Hemodynamic Effects of this compound Tocolysis
| Vascular Bed | Doppler Parameter | Measurement Time Point | Result |
|---|---|---|---|
| Uterine Arteries (L & R) | Pulsatility Index (PI) | Baseline, 24h, 48h | No significant alteration[11] |
| Umbilical Artery (UA) | Resistance Index (RI), PI | Baseline, 24h, 48h | No significant changes recorded[11] |
| Middle Cerebral Artery (MCA) | Resistance Index (RI), PI | Baseline, 24h, 48h | No significant changes recorded[11] |
| Fetal Inferior Vena Cava (IVC) | Preload Index (PLI) | Baseline vs. 24h & 48h | Significantly reduced after treatment[13] |
Data from studies evaluating placental and fetal circulation via Doppler ultrasound during 48 hours of this compound administration for preterm labor.[11][13]
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Placental Transfer in Humans
Objective: To determine the rate and extent of this compound transfer across the blood-placental barrier in vivo at term. (This protocol is based on the methodology described by Valverde et al.[9])
Methodology:
-
Participant Selection: Recruit healthy pregnant women scheduled for elective cesarean section at term. Obtain informed consent.
-
Drug Administration:
-
Sample Collection:
-
At the time of delivery, simultaneously collect blood samples from a maternal uterine vein and the umbilical vein.
-
-
Sample Processing and Analysis:
-
Process blood samples to separate plasma and store them appropriately (e.g., at -70°C).
-
Quantify this compound concentrations in both maternal and umbilical plasma using a validated and specific assay, such as radioimmunoassay (RIA).[9]
-
-
Data Analysis:
-
Calculate the mean concentrations of this compound in maternal and fetal samples.
-
Determine the fetal/maternal (F/M) concentration ratio to quantify the extent of placental transfer.
-
Use statistical tests (e.g., paired t-test) to compare maternal and fetal concentrations.
-
Protocol 2: Ex Vivo Human Placental Perfusion
Objective: To study the kinetics of this compound transport across an isolated human placental cotyledon in a controlled laboratory setting. (This is a generalized protocol based on established methods.[14][15][16])
Methodology:
-
Placenta Collection:
-
Obtain a fresh human placenta immediately after delivery (within 20-30 minutes) from an uncomplicated term pregnancy.[15] Transport it to the lab on ice.
-
-
Cotyledon Selection and Cannulation:
-
Select a suitable cotyledon with an intact chorionic plate and corresponding fetal artery and vein.
-
Cannulate the fetal artery and vein with appropriate cannulas and secure them.
-
-
Perfusion Setup:
-
Mount the cotyledon in a perfusion chamber, which separates the maternal and fetal compartments.[17]
-
Establish a "closed-circuit" system where perfusate from both maternal and fetal reservoirs is recirculated.[18]
-
Use a physiological buffer (e.g., NCTC-135 or Earle's buffer) as the perfusate, gassed with appropriate gas mixtures (e.g., 95% O₂/5% CO₂ for fetal circuit, 95% Air/5% CO₂ for maternal circuit) and maintained at 37°C.
-
-
Equilibration and Viability Checks:
-
Perfuse the circuits for a pre-phase (e.g., 20-30 minutes) to establish stable flow and pressure (fetal arterial pressure < 70 mmHg).[15][18]
-
Monitor viability parameters: glucose consumption, lactate production, and pH in both circuits.[18]
-
Use control substances: antipyrine (a freely diffusing molecule) as a positive control for tissue integrity and a high molecular weight substance like FITC-dextran as a negative control to check for leaks.[19]
-
-
Transport Experiment:
-
Introduce this compound at a known concentration into the maternal reservoir at time zero.
-
Collect samples from both maternal and fetal reservoirs at regular time intervals (e.g., 0, 15, 30, 60, 90, 120, 180 minutes).
-
-
Sample Analysis and Data Calculation:
-
Measure this compound concentrations in all samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the fetal-to-maternal (F/M) concentration ratio over time.
-
Determine the transfer clearance using appropriate pharmacokinetic formulas.
-
Protocol 3: In Vivo Assessment of Placental/Fetal Hemodynamics
Objective: To evaluate the effect of this compound administration on maternal and fetal blood flow using Doppler ultrasonography. (This protocol is based on methodologies from clinical studies.[11][12])
Methodology:
-
Participant Selection: Recruit pregnant women diagnosed with preterm labor who are candidates for tocolytic therapy with this compound. Obtain informed consent.
-
Baseline Doppler Assessment (Time 0):
-
Before starting this compound treatment, perform a detailed Doppler ultrasound examination.
-
Measure blood flow indices (Pulsatility Index - PI, Resistance Index - RI) in the following vessels:
-
Maternal: Left and Right Uterine Arteries (UtA).
-
Fetal: Umbilical Artery (UA) and Middle Cerebral Artery (MCA).
-
-
Assess fetal heart rate (FHR) and other cardiac function parameters as needed.[11]
-
-
This compound Administration:
-
Administer this compound according to the standard clinical regimen for preterm labor (typically an initial bolus followed by a multi-step infusion for up to 48 hours).[20]
-
-
Follow-up Doppler Assessments:
-
Repeat the complete Doppler examination at specified time points during the infusion (e.g., at 24 hours and 48 hours).[11]
-
-
Data Analysis:
-
Use a statistical method appropriate for repeated measures (e.g., ANOVA for repeated measurements) to compare the Doppler indices and FHR at baseline, 24h, and 48h.[11]
-
Analyze the data to determine if this compound administration is associated with any significant changes in uteroplacental or fetal hemodynamics.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound acetate? [synapse.patsnap.com]
- 3. The Role of Oxytocin in Pregnancy (Chapter 3) - Hormones and Pregnancy [cambridge.org]
- 4. The balance between fetal oxytocin and placental leucine aminopeptidase (P-LAP) controls human uterine contraction around labor onset - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. Oxytocin Receptor Antagonists, this compound and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The oxytocin receptor antagonist this compound inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Placental passage of the oxytocin antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preliminary report of 48-hours this compound administration in spontaneous preterm labor - Doppler blood flow assessment of placental and fetal circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of the tocolytics this compound and nifedipine on fetal movements, heart rate and blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Doppler evaluation of blood flow in fetal inferior vena cava during 48-hours this compound administration in spontaneous preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ex vivo dual perfusion of an isolated human placenta cotyledon: Towards protocol standardization and improved inter-centre comparability [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Assessing drug transport across the human placental barrier: from in vivo and in vitro measurements to the ex vivo perfusion method and in silico techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An ex vivo human placental vessel perfusion method to study mesenchymal stem/stromal cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quality assessment of a placental perfusion protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. zuventus.com [zuventus.com]
Troubleshooting & Optimization
Navigating the Challenges of Atosiban Stability in Aqueous Solutions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on overcoming the challenges associated with the degradation of Atosiban in aqueous solutions. Designed for professionals in research and drug development, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity and efficacy of your this compound experiments.
Troubleshooting Guide: Addressing Common this compound Degradation Issues
This guide provides solutions to specific problems you may encounter during the handling and analysis of this compound in aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of this compound concentration in solution. | Hydrolysis: Cleavage of amide bonds within the peptide structure is a primary degradation pathway, accelerated by non-optimal pH and higher temperatures. | - pH Control: Maintain the pH of your aqueous solution between 3.5 and 5.0. A citrate or acetate buffer is recommended for stable pH maintenance. - Temperature Control: Store stock solutions at 2-8°C for short-term use (up to 24 hours) and at -20°C or lower for long-term storage. Avoid repeated freeze-thaw cycles. |
| Formation of unexpected peaks in HPLC chromatogram. | Oxidation/Disulfide Exchange: The disulfide bridge in this compound is susceptible to oxidative cleavage and disulfide exchange, leading to the formation of dimers and other related impurities. | - Use of Antioxidants: Consider adding antioxidants such as methionine or EDTA to your formulation to chelate metal ions that can catalyze oxidation. - Inert Atmosphere: When preparing and storing solutions, purging with an inert gas like nitrogen or argon can help minimize oxidation. |
| Inconsistent results between experimental batches. | Variability in Solution Preparation: Inconsistent pH, buffer concentration, or storage conditions can lead to different degradation rates between batches. | - Standardized Protocols: Adhere strictly to a validated standard operating procedure (SOP) for solution preparation. - Fresh Preparations: Whenever possible, prepare fresh this compound solutions for each experiment to minimize variability arising from storage. |
| Precipitation of this compound from solution. | Poor Solubility at Neutral or Alkaline pH: this compound's solubility decreases at pH values outside its optimal range, leading to precipitation. | - Ensure Proper pH: Verify the pH of your solution is within the optimal range (3.5-5.0) before and after adding this compound. - Co-solvents: For specific applications requiring higher concentrations, the use of a minimal amount of a co-solvent like ethanol or DMSO may be considered, but its compatibility with the experimental system must be validated. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: The main degradation pathways for this compound, a peptide-based drug, are hydrolysis and oxidation.[1] Hydrolysis involves the cleavage of amide bonds, while oxidation can affect the disulfide bridge, leading to the formation of various impurities.[1]
Q2: What is the optimal pH for storing this compound solutions?
A2: While specific stability studies for this compound across a wide pH range are not extensively published, data from the structurally similar peptide, oxytocin, suggests that a pH of around 4.5 provides optimal stability.[2][3] It is recommended to maintain this compound solutions in a pH range of 3.5 to 5.0.
Q3: How should I store my reconstituted this compound solution?
A3: For short-term storage (up to 24 hours), keep the solution refrigerated at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or below is recommended. It is crucial to avoid repeated freeze-thaw cycles.[4] Lyophilized this compound is stable for weeks at room temperature but should be stored desiccated below -18°C for long-term stability.[4]
Q4: Can I use a buffer to stabilize my this compound solution?
A4: Yes, using a buffer is highly recommended. Citrate and acetate buffers are commonly used to maintain the optimal pH and can enhance stability.[5] Studies on oxytocin have shown that a combination of a citrate buffer and divalent metal ions (like Ca2+, Mg2+, or Zn2+) can significantly improve stability.[5]
Q5: What analytical method is suitable for monitoring this compound stability?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[6][7] This method should be able to separate the intact this compound from its degradation products, allowing for accurate quantification of the active pharmaceutical ingredient over time.
Experimental Protocols
Protocol for Stability Testing of this compound in Aqueous Solution
This protocol outlines a general procedure for assessing the stability of this compound under various conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of lyophilized this compound powder.
-
Reconstitute in the desired aqueous buffer (e.g., 10 mM citrate buffer, pH 4.5) to a final concentration of 1 mg/mL.
-
Ensure complete dissolution by gentle vortexing.
-
-
Stress Conditions (Forced Degradation):
-
pH Stress: Aliquot the stock solution and adjust the pH to various levels (e.g., pH 2, 4.5, 7, and 9) using 0.1 M HCl or 0.1 M NaOH.
-
Thermal Stress: Incubate aliquots of the solution at different temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).
-
Oxidative Stress: Treat an aliquot with a low concentration of hydrogen peroxide (e.g., 0.1% v/v).
-
Photostability: Expose an aliquot to light (e.g., in a photostability chamber) while keeping a control sample in the dark.
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours for accelerated conditions, and longer for real-time studies), withdraw a sample from each stress condition.
-
Immediately quench any ongoing reaction if necessary (e.g., for oxidative stress, an antioxidant can be added).
-
Store the samples at -20°C or below until analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. An example method is provided below.
-
Quantify the peak area of the intact this compound and any significant degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Example HPLC Method for this compound and its Related Substances
This method is adapted from published literature and may require optimization for your specific instrumentation and requirements.[6]
| Parameter | Condition |
| Column | Inertsil ODS-2 (or equivalent C18 column) |
| Mobile Phase A | Water (pH adjusted to 3.2 with trifluoroacetic acid)-acetonitrile-methanol (77:14:9, v/v/v) |
| Mobile Phase B | Acetonitrile-methanol (65:35, v/v) |
| Gradient | A gradient elution may be necessary to separate all impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Visualizing Degradation and Experimental Workflow
This compound Degradation Pathways
Caption: Primary degradation pathways of this compound in aqueous solution.
Experimental Workflow for this compound Stability Testing
Caption: Workflow for conducting a forced degradation study of this compound.
Troubleshooting Logic Flow
Caption: A logical guide to troubleshooting common this compound stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usp-pqm.org [usp-pqm.org]
- 4. This compound|this compound [novateinbio.com]
- 5. pure.rug.nl [pure.rug.nl]
- 6. A novel HPLC method for analysis of this compound and its five related substances in this compound acetate injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Solid-Phase Synthesis of Atosiban
This guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges encountered during the solid-phase peptide synthesis (SPPS) of Atosiban. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the solid-phase synthesis of this compound?
A1: The primary challenges include managing the aggregation of the growing peptide chain, preventing side reactions such as racemization and aspartimide formation, ensuring efficient disulfide bond formation, and overcoming the poor solubility of the linear peptide after cleavage from the resin.[1][2] Additionally, the presence of D-Tyr(Et) in the sequence can lead to racemization, resulting in impurities that are difficult to remove.[3]
Q2: Why is peptide aggregation a significant issue during this compound synthesis?
A2: Peptide aggregation, particularly with hydrophobic sequences, can occur during synthesis, leading to incomplete coupling and deprotection reactions.[1][2] This results in lower yields and complicates the purification process due to the presence of deletion sequences.[1]
Q3: Is solid-phase synthesis the only method for producing this compound?
A3: No, while solid-phase peptide synthesis (SPPS) is widely adopted, it can be costly for large-scale production.[4][5] Liquid-phase synthesis (LPS), or a hybrid approach where fragments are synthesized and then combined, has been explored as an alternative for industrial-scale manufacturing.[4][6]
Q4: What is the critical step in converting the linear this compound precursor to the final cyclic peptide?
A4: The critical step is the intramolecular disulfide bond formation (cyclization) between the Mpa and Cys residues.[7] This step must be carefully controlled to prevent the formation of intermolecular disulfide-linked dimers and oligomers, which are common side products.[7][8] The reaction is typically performed in very dilute solutions to favor the desired intramolecular reaction.[8]
Q5: What are the main impurities generated during this compound synthesis?
A5: Common impurities include deletion sequences from incomplete coupling, products of side reactions like aspartimide formation, and racemized epimers, particularly at the D-Tyr(Et) residue.[2][3] During cyclization, disulfide-linked dimers and oligomers are significant impurities.[8] Trisulfide-containing impurities have also been identified as a potential issue in industrial production.[9]
Troubleshooting Guide
Problem 1: Low Coupling Efficiency or Incomplete Reactions
-
Symptom: Positive ninhydrin test after a coupling step, indicating unreacted free amines. Mass spectrometry of the crude product shows significant deletion sequences.
-
Probable Cause:
-
Peptide Aggregation: The growing peptide chain on the resin is self-associating through hydrogen bonds, hindering reagent access.[2] This is common for hydrophobic sequences.[1]
-
Steric Hindrance: Coupling of bulky amino acids (e.g., Ile, Thr) or coupling to a sterically hindered residue like Proline can be slow.[1][3]
-
-
Solution:
-
Disrupt Aggregation: Switch to a more effective solvent like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., CuLi, NaClO4) or nonionic detergents to the reaction mixture.[2]
-
Optimize Coupling Reagents: Use a more potent coupling agent system such as HATU/HOBt or PyBOP/HOBt.[10] For difficult couplings, consider using Fmoc amino acid fluorides or chlorides.[11]
-
Increase Temperature: Performing the coupling reaction at a higher temperature can help overcome both aggregation and steric hindrance.[2]
-
Double Coupling: Repeat the coupling step to ensure the reaction goes to completion.
-
Change Resin: Use a low-substitution resin or a resin with a flexible linker like TentaGel to minimize peptide-resin aggregation.[2]
-
Problem 2: Formation of Dimers and Oligomers During Cyclization
-
Symptom: HPLC and MS analysis of the crude product after cyclization shows significant peaks corresponding to multiples of the target peptide mass.
-
Probable Cause: High concentration of the linear peptide during the oxidation step favors intermolecular disulfide bond formation over the desired intramolecular cyclization.
-
Solution:
-
High Dilution: Perform the cyclization reaction at a very low peptide concentration, typically in the range of 0.01 to 0.03 g/mL, to minimize intermolecular interactions.[8][12]
-
Solvent System: Use an aqueous acetonitrile solution (5-15% acetonitrile) to improve the solubility of the linear peptide and facilitate the reaction.[12][13]
-
On-Resin Cyclization: Consider performing the cyclization while the peptide is still attached to the solid support. The pseudo-dilution effect of the resin can reduce the formation of dimers and may increase the overall yield.[8]
-
Problem 3: Racemization of Amino Acids
-
Symptom: HPLC analysis shows a peak eluting very close to the main product peak, which is identified by MS as an isomer. This is particularly noted for the D-Tyr(Et) residue.[3]
-
Probable Cause: The activation of the carboxylic acid group during coupling can lead to the formation of a 5(4H)-oxazolone (azlactone), which can racemize.[11][14] This is exacerbated by prolonged coupling times or high temperatures.
-
Solution:
-
Use Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or its aza-analogue HOAt into the coupling reaction mixture. These additives suppress racemization by minimizing the lifetime of the activated species.[11]
-
Control Temperature: Avoid excessive temperatures during coupling steps, especially for sensitive residues. Oxidation reactions conducted above 40°C have been shown to increase racemization.[13][15]
-
Optimize Base: Use a sterically hindered base like diisopropylethylamine (DIPEA) and avoid a large excess, as excess base can promote racemization.
-
Problem 4: Poor Solubility of Linear Peptide After Cleavage
-
Symptom: The cleaved linear peptide precipitates from the cleavage cocktail or is difficult to dissolve for the subsequent cyclization step.
-
Probable Cause: The unprotected linear this compound peptide is inherently hydrophobic and prone to aggregation, making it insoluble in many common solvents, including pure water.[12]
-
Solution:
-
Use a Co-Solvent: Dissolve the linear peptide in an aqueous acetonitrile solution. A volume concentration of 5-15% acetonitrile has been shown to greatly improve solubility and reduce the required reaction volume.[12][13]
-
pH Adjustment: Adjusting the pH of the solution can improve solubility. For the liquid-phase oxidation step, adjusting the pH to 8-9 with ammonia water is a common practice.[16]
-
Quantitative Data Summary
Table 1: Comparison of this compound Cyclization Conditions
| Parameter | Cyclization in Solution | On-Resin Cyclization | Reference |
| Peptide Concentration | 0.01 - 0.03 g/mL (High Dilution) | Pseudo-dilution effect | [8][12] |
| Typical Solvent | 5-15% Acetonitrile in water | DMF | [8][16] |
| Reaction Time | 5 - 60 minutes | Longer than in solution | [8][16] |
| Primary Advantage | Faster reaction, can be monitored by HPLC | Minimal formation of dimers/oligomers | [8] |
| Overall Yield | 31.5% (from starting amino acid) | 50% (from starting amino acid) | [8] |
Table 2: Reported Yields and Purity at Different Synthesis Stages
| Synthesis Stage | Purity / Yield | Conditions / Method | Reference |
| Linear Peptide Synthesis | Synthesis Yield: 68% | Fmoc-SPPS, cleaved with TFA:H₂O (95:5) | [13][16] |
| Crude Linear Peptide | HPLC Purity: 91.5% | After cleavage and precipitation | [13][16] |
| Liquid Phase Oxidation | HPLC Purity: 75.6% - 89.5% | H₂O₂ as oxidant, 10-30 min reaction | [13][16] |
| Final Purified this compound | HPLC Purity: >99% | After preparative RP-HPLC | [13][16] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Linear this compound (Fmoc/tBu Strategy)
-
Resin Preparation: Start with a Rink Amide resin (substitution level 0.4-0.8 mmol/g). Swell the resin in dimethylformamide (DMF) for 30 minutes in a solid-phase reaction vessel.[16]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 10 minutes.[11]
-
Washing: Wash the resin thoroughly with DMF and isopropanol (IPA) alternately until a neutral pH is achieved.[11]
-
Amino Acid Coupling:
-
Pre-activate the incoming Fmoc-protected amino acid (3 equivalents) with a coupling agent like TBTU (3 eq.) and a base like DIPEA (3 eq.) in DMF for 5-8 minutes.[11]
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., ninhydrin test).
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the this compound sequence, starting from Glycine and proceeding to Mpa.
-
Final Deprotection: After coupling the final residue (Mpa), perform a final Fmoc deprotection (Step 2).
-
Final Wash: Wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.
Protocol 2: Cleavage of Linear this compound from Resin
-
Preparation: Place the dried peptide-resin (e.g., 1 gram) into a reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA) and water in a 95:5 volume ratio. Use 10-15 mL of the cocktail per gram of resin.[10]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and shake at room temperature (25°C) for 2 hours.[13][16] This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.
-
Filtration: Filter the resin and wash it 2-3 times with a small amount of fresh TFA.
-
Precipitation: Combine the filtrates and pour the solution into a large volume (approx. 10x the filtrate volume) of cold diethyl ether to precipitate the linear peptide.[13][16]
-
Isolation: Allow the peptide to fully precipitate by letting it stand for at least 2 hours. Isolate the solid peptide by centrifugation.
-
Washing & Drying: Wash the peptide pellet with cold diethyl ether 2-3 times and dry the final product in a vacuum desiccator.[16]
Protocol 3: Cyclization of Linear this compound (Liquid-Phase Oxidation)
-
Dissolution: Dissolve the crude linear this compound peptide in a 5-15% aqueous acetonitrile solution to a final concentration of 0.01-0.03 g/mL.[10][12]
-
pH Adjustment: Adjust the pH of the solution to 8-9 using 30% ammonia water.[13][16]
-
Oxidation:
-
Quenching (Optional): If necessary, quench any excess oxidant by adding a reducing agent like ascorbic acid.[6]
-
Purification: Once the reaction is complete, filter the solution and purify the crude cyclic this compound using preparative RP-HPLC with a C8 or C18 column to obtain the final high-purity product.[16]
Visualizations
Caption: A high-level workflow diagram illustrating the key stages of this compound solid-phase peptide synthesis.
Caption: A troubleshooting flowchart for common side reactions encountered during this compound synthesis.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. peptide.com [peptide.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Production of this compound’s Key Intermediate Pentapeptide: Synthetic Approaches to the Development of a Peptide Synthesis with Less Racemization and Simplifier Purification Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Process For The Preparation Of this compound Acetate [quickcompany.in]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. omizzur.com [omizzur.com]
- 10. CN102127146A - Method for preparing this compound acetate - Google Patents [patents.google.com]
- 11. chempep.com [chempep.com]
- 12. ES2651322T3 - Procedure for the preparation of this compound acetate - Google Patents [patents.google.com]
- 13. US9434767B2 - Method for preparing this compound acetate - Google Patents [patents.google.com]
- 14. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 15. EP2537856A1 - Method for preparing this compound acetate - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Purification strategies for synthetic Atosiban to achieve high purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purification strategies for synthetic Atosiban. The information is presented in a question-and-answer format to directly address common challenges and frequently asked questions encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities in synthetic this compound are often structurally similar to the parent peptide, making their removal challenging.[1] These can be broadly categorized as product-related and process-related impurities.[1] Common product-related impurities for this compound include:
-
Deletion Sequences: Peptides lacking one or more amino acid residues from the target sequence.[1]
-
Epimers/Diastereomers: Racemization of amino acids, such as D-Tyr(Et), can occur during synthesis, leading to impurities like [Tyr(Et)2]-Atosiban that are difficult to separate due to similar polarity.[2]
-
Oxidation Products: Oxidation of susceptible residues like Cysteine or Methionine.
-
Incomplete Deprotection Adducts: Residual protecting groups from the solid-phase synthesis.
-
Specific Impurities: Known impurities such as [Gly]9-OH]-atosiban and [Asp]5-OH]-atosiban have been identified.[3]
Q2: What are the primary chromatographic techniques for purifying synthetic this compound?
A2: The most widely used and effective techniques for purifying synthetic this compound are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the cornerstone of this compound purification, separating the peptide from most impurities based on hydrophobicity.[3][4][5] C8 and C18 columns are commonly employed.[6][7][8]
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge and is particularly useful for removing impurities with different charge characteristics from this compound.[9][10] Cation-exchange chromatography has been specifically highlighted as effective in removing certain impurities like [Gly]9-OH]-atosiban.[3]
Q3: What level of purity can be expected for crude and purified this compound?
A3: The purity of synthetic this compound can vary significantly between the crude product and the final, purified peptide. The following table summarizes typical purity levels reported in the literature.
| Purification Stage | Typical Purity (%) |
| Crude this compound | 83% - 94.22% |
| Purified this compound | > 99.5% |
Data compiled from multiple sources.[2][3]
Troubleshooting Guide
Problem 1: Poor peak resolution or co-elution of impurities with the main this compound peak in RP-HPLC.
-
Possible Cause A: Inappropriate Gradient Slope. A steep gradient may not provide sufficient separation between this compound and closely eluting impurities.
-
Solution: Optimize the gradient by making it shallower around the elution time of this compound. For example, decrease the rate of increase of the organic mobile phase (e.g., acetonitrile) to improve separation.
-
-
Possible Cause B: Incorrect Mobile Phase pH. The pH of the mobile phase affects the ionization state of the peptide and its impurities, influencing their retention and separation.
-
Solution: Adjust the pH of the aqueous mobile phase. A common mobile phase modifier is trifluoroacetic acid (TFA) at a concentration of 0.05% to 0.1%, which typically sets the pH around 2-3.[11] Experimenting with small pH adjustments can sometimes improve resolution.
-
-
Possible Cause C: Column Overload. Injecting too much crude peptide onto the column can lead to broad, poorly resolved peaks.
-
Solution: Reduce the sample load. It is also beneficial to perform a preliminary purification step if the crude purity is very low.
-
Problem 2: Low yield after RP-HPLC purification.
-
Possible Cause A: Peptide Precipitation. this compound may precipitate on the column or in the collection tubes, especially at high concentrations.
-
Solution: Ensure the peptide remains dissolved in the mobile phase. Lowering the initial concentration of the crude sample and ensuring the collection fractions contain a sufficient amount of organic solvent can help.
-
-
Possible Cause B: Suboptimal Fraction Collection. Collecting fractions that are too broad can lead to the inclusion of impurities and subsequent loss of pure product during pooling.
-
Solution: Use a fraction collector with a peak detection setting to collect smaller, more precise fractions across the main peak. Analyze individual fractions by analytical HPLC before pooling.
-
-
Possible Cause C: Irreversible Adsorption. The peptide may be irreversibly binding to the stationary phase.
-
Solution: While less common with modern columns, if this is suspected, try a different column chemistry (e.g., a different C18 phase or a C8 column). Ensure the column is properly equilibrated and washed between runs.
-
Problem 3: A specific, persistent impurity cannot be removed by RP-HPLC.
-
Possible Cause A: Co-eluting Impurity with Similar Hydrophobicity. The impurity may have a very similar hydrophobicity to this compound, making separation by RP-HPLC difficult.
-
Solution: Employ an orthogonal purification technique. Ion-exchange chromatography (IEC) is an excellent secondary step as it separates based on charge, a different property than hydrophobicity.[3][9] For example, cation-exchange chromatography can be used to remove impurities like [Gly]9-OH]-atosiban.[3]
-
-
Possible Cause B: The Impurity is a Diastereomer. Diastereomers can be notoriously difficult to separate.
-
Solution: Methodical optimization of the RP-HPLC method is required. This can include screening different columns, mobile phase compositions (e.g., trying methanol instead of or in addition to acetonitrile), and temperatures. A novel HPLC method has been developed for the analysis of this compound and its five related substances, which could be adapted for purification.[4][12]
-
Experimental Protocols
Preparative Reversed-Phase HPLC (RP-HPLC) for this compound Purification
This protocol is a general guideline and should be optimized for your specific system and crude peptide characteristics.
-
Column: C18 or C8 preparative column (e.g., 250 x 21.2 mm, 5-10 µm particle size).
-
Mobile Phase A: Purified water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Sample Preparation: Dissolve the crude this compound in Mobile Phase A, with a small amount of acetonitrile if necessary to aid solubility. Filter the solution through a 0.45 µm filter.
-
Gradient Elution:
-
Fraction Collection: Collect fractions of 2-5 mL across the main peak.
-
Analysis and Pooling: Analyze the collected fractions using analytical HPLC. Pool the fractions with the desired purity (>99.5%).
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified this compound as a white powder.
Cation-Exchange Chromatography (IEC) for Impurity Removal
This protocol is designed as a secondary purification step to remove specific impurities.
-
Column: Strong cation-exchange column.
-
Mobile Phase A (Binding Buffer): Purified water with pH adjusted to an acidic value (e.g., 3.4 with acetic acid).[3]
-
Mobile Phase B (Elution Buffer): Binding buffer with the addition of a salt (e.g., NaCl) to create a salt gradient.
-
Sample Preparation: Dissolve the partially purified this compound from RP-HPLC in Mobile Phase A.
-
Purification Steps:
-
Equilibrate the column with Mobile Phase A.
-
Load the sample onto the column.
-
Wash the column with Mobile Phase A to remove any unbound species.
-
Elute the bound peptides using a linear gradient from 0% to 100% Mobile Phase B.
-
Collect fractions and monitor at 220 nm.
-
-
Analysis and Processing: Analyze the fractions by analytical HPLC to identify those containing pure this compound. The purified fractions will need to be desalted, typically using another round of RP-HPLC, before lyophilization.
Visualizations
This compound Purification Workflow
Caption: Figure 1: General workflow for the purification of synthetic this compound.
Troubleshooting Logic for RP-HPLC Purification
Caption: Figure 2: Troubleshooting logic for common issues in this compound RP-HPLC purification.
References
- 1. mdpi.com [mdpi.com]
- 2. drugapprovalsint.com [drugapprovalsint.com]
- 3. CN103421092A - this compound purification method - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. US9434767B2 - Method for preparing this compound acetate - Google Patents [patents.google.com]
- 7. EP2537856A1 - Method for preparing this compound acetate - Google Patents [patents.google.com]
- 8. CN102127146A - Method for preparing this compound acetate - Google Patents [patents.google.com]
- 9. iajps.com [iajps.com]
- 10. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 11. CN105949283A - this compound acetate impurities and preparation and detection methods - Google Patents [patents.google.com]
- 12. A novel HPLC method for analysis of this compound and its five related substances in this compound acetate injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Atosiban aggregation during storage and handling
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing Atosiban aggregation during storage and handling. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during laboratory experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during the handling and storage of this compound.
Issue 1: Visible Particles or Cloudiness Observed in Reconstituted this compound Solution
-
Possible Cause 1: Aggregation upon Reconstitution. this compound, like many peptides, can be susceptible to aggregation when changing from a lyophilized to a solution state. This can be influenced by the reconstitution solvent, temperature, and handling technique.
-
Solution:
-
Ensure the recommended reconstitution solvent is used (e.g., sterile water). It is recommended to reconstitute lyophilized this compound in sterile 18MΩ-cm H2O to a concentration not less than 100 µg/ml, which can then be further diluted.[1]
-
Allow the lyophilized powder and solvent to equilibrate to room temperature before reconstitution to avoid temperature shock.
-
Gently swirl or invert the vial to dissolve the powder. Avoid vigorous shaking or vortexing, as this can introduce shear stress and promote aggregation at air-water interfaces.[2]
-
-
-
Possible Cause 2: Poor Solubility at the Target Concentration or pH. The solubility of peptides is often pH-dependent. If the reconstitution or dilution buffer has a pH at which this compound has low solubility, it may precipitate or aggregate.
-
Solution:
-
Verify the pH of your buffer. While specific optimal pH for this compound solubility is not readily published, its structural analog, oxytocin, is most stable at a pH of 4.5. Consider formulating this compound in a slightly acidic buffer if compatible with your experimental design.
-
If high concentrations are required, consider performing a solubility study to determine the optimal pH and buffer system for your specific this compound concentration.
-
-
-
Possible Cause 3: Contamination. Particulate matter from the vial, stopper, or environment can act as nucleation sites for aggregation.
-
Solution:
-
Work in a clean environment (e.g., a laminar flow hood) to minimize particulate contamination.
-
Visually inspect vials for any foreign particles before reconstitution.
-
-
Issue 2: Increase in Aggregate Percentage Detected by Size-Exclusion Chromatography (SEC) Over Time
-
Possible Cause 1: Inappropriate Storage Temperature. Both lyophilized powder and reconstituted solutions have optimal storage temperatures to ensure stability.
-
Solution:
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles. The process of freezing and thawing can introduce stress at the ice-water interface, leading to denaturation and aggregation.[1]
-
Solution:
-
Aliquot the reconstituted this compound solution into single-use volumes before freezing to prevent the need for multiple freeze-thaw cycles.[1]
-
-
-
Possible Cause 3: Chemical Degradation Leading to Aggregation. Chemical modifications such as deamidation or oxidation can alter the peptide's structure and increase its propensity to aggregate.[3]
-
Solution:
-
Store solutions protected from light, as light exposure can induce photo-oxidation.[4]
-
Ensure the pH of the storage buffer is optimal for stability (inferred from oxytocin data to be around pH 4.5).
-
For long-term storage, consider adding a carrier protein like 0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) to stabilize the peptide.[1]
-
-
Issue 3: Variability in Experimental Results Using this compound
-
Possible Cause: Presence of Soluble Aggregates. Soluble aggregates may not be visible to the naked eye but can affect the biological activity and effective concentration of monomeric this compound, leading to inconsistent results.
-
Solution:
-
Routinely analyze the aggregation state of your this compound stock solution using SEC or Dynamic Light Scattering (DLS) before use in critical experiments.
-
If aggregates are detected, you may consider purifying the monomeric species by SEC if your experimental setup allows.
-
Ensure consistent handling and storage procedures across all experiments to minimize variability in the aggregation state of this compound.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1:
| Form | Storage Temperature | Duration | Additional Notes |
|---|---|---|---|
| Lyophilized Powder | Below -18°C | Long-term | Store desiccated. Stable for up to 3 weeks at room temperature.[1] |
| Reconstituted Solution | 4°C | 2-7 days | For short-term use.[1] |
| Reconstituted Solution | Below -18°C | Long-term | Aliquot into single-use volumes to avoid freeze-thaw cycles. Adding a carrier protein (0.1% HSA or BSA) is recommended.[1] |
| Commercial Infusion | 2°C - 8°C | Per manufacturer | Store in the original package to protect from light.[4] |
Q2: How should I reconstitute lyophilized this compound?
A2: It is recommended to reconstitute lyophilized this compound in sterile 18MΩ-cm H2O to a concentration of at least 100 µg/mL.[1] Use gentle agitation (swirling or inversion) to dissolve the powder. Avoid vigorous shaking. The resulting solution can then be further diluted into other aqueous buffers as needed for your experiment.[1]
Q3: What factors can promote this compound aggregation?
A3: Several factors can contribute to this compound aggregation:
-
Temperature: Elevated temperatures can increase the rate of both chemical degradation and aggregation.
-
pH: The pH of the solution affects the net charge of the peptide. Aggregation is often more pronounced at or near the isoelectric point where electrostatic repulsion is minimal.
-
Concentration: Higher concentrations of this compound can increase the likelihood of intermolecular interactions leading to aggregation.
-
Mechanical Stress: Agitation, such as vortexing or vigorous shaking, can induce aggregation at interfaces (e.g., air-water).[2]
-
Freeze-Thaw Cycles: The formation of ice crystals and changes in solute concentration during freezing can denature the peptide and lead to aggregation upon thawing.[1]
-
Interfaces: this compound can adsorb to surfaces like glass or plastic, which can lead to conformational changes and aggregation.
Q4: Can I filter my this compound solution to remove aggregates?
A4: Yes, filtration can be used to remove insoluble aggregates. However, it is crucial to choose the correct filter type and pore size to avoid removing the desired monomeric this compound. A low-protein-binding filter material (e.g., PVDF) is recommended. The choice of pore size depends on the size of the aggregates you wish to remove. Be aware that filtration may not remove smaller, soluble aggregates.
Q5: What are the potential consequences of using aggregated this compound in my experiments?
A5: Using aggregated this compound can have several negative consequences:
-
Reduced Potency: Aggregation reduces the effective concentration of the active, monomeric form of the peptide.
-
Altered Pharmacokinetics: The clearance and distribution of aggregated forms can differ significantly from the monomer.
-
Inaccurate and Variable Results: The presence of varying amounts of aggregates can lead to poor reproducibility in experiments.
-
Potential for Immunogenicity: In therapeutic applications, protein and peptide aggregates can be immunogenic.
Experimental Protocols
Protocol 1: Analysis of this compound Aggregation by Size-Exclusion Chromatography (SEC)
This protocol provides a general method for quantifying soluble aggregates of this compound. Optimization may be required based on the specific HPLC system and column used.
-
Objective: To separate and quantify monomeric this compound from its soluble aggregates (e.g., dimers, higher-order oligomers).
-
Instrumentation:
-
HPLC or UHPLC system with a UV detector.
-
SEC column suitable for the molecular weight of this compound (994.2 Da) and its potential aggregates. A column with a pore size appropriate for separating small peptides and proteins (e.g., 150 Å) is a good starting point.
-
-
Reagents:
-
Mobile Phase: Isocratic elution is typically used in SEC. A common mobile phase is 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8. The salt is crucial to minimize ionic interactions between the peptide and the stationary phase.[5]
-
This compound Sample: Prepared in the mobile phase to the desired concentration.
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Prepare the this compound sample by dissolving it in the mobile phase. Filter the sample through a 0.22 µm low-protein-binding filter if particulates are present.
-
Inject a known volume of the sample (e.g., 20 µL) onto the column.
-
Monitor the elution profile at a suitable wavelength for peptide bonds (e.g., 220 nm or 280 nm).
-
Identify the peaks corresponding to the monomer and aggregates based on their elution times (aggregates elute earlier than the monomer).
-
Integrate the peak areas to determine the relative percentage of monomer and each aggregate species.
-
-
Data Interpretation: The result is typically expressed as the percentage of the total peak area corresponding to the monomer, dimer, and higher molecular weight species.
Protocol 2: Detection of this compound Aggregates by Dynamic Light Scattering (DLS)
This protocol describes a method for the rapid detection of the presence of aggregates and the determination of the hydrodynamic radius of particles in an this compound solution.
-
Objective: To assess the homogeneity of an this compound solution and detect the presence of aggregates.
-
Instrumentation:
-
DLS instrument.
-
-
Reagents:
-
This compound Sample: Dissolved in a buffer of choice. The buffer should be filtered through a 0.1 or 0.2 µm filter to remove any dust or particulate matter.
-
-
Procedure:
-
Ensure the sample cuvette is scrupulously clean to avoid scattering from dust.
-
Prepare the this compound sample in a filtered buffer. A concentration range of 0.1 to 1 mg/mL is a typical starting point, but this should be optimized for your instrument.
-
Transfer the sample to the clean cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate.
-
Perform the DLS measurement according to the instrument's software instructions. This will involve measuring the fluctuations in scattered light intensity over time.
-
-
Data Interpretation:
-
Homogeneous Solution: A solution containing primarily monomeric this compound should show a single, narrow peak in the size distribution plot, corresponding to the hydrodynamic radius of the monomer.
-
Presence of Aggregates: The presence of aggregates will be indicated by the appearance of additional peaks at larger hydrodynamic radii. The polydispersity index (PDI) will also be higher for a sample containing aggregates.
-
Protocol 3: Visualization of this compound Aggregates by Transmission Electron Microscopy (TEM)
This protocol provides a general workflow for visualizing the morphology of this compound aggregates using negative staining TEM.
-
Objective: To visually inspect the morphology of this compound aggregates (e.g., amorphous, fibrillar).
-
Instrumentation:
-
Transmission Electron Microscope.
-
-
Reagents:
-
This compound Sample: At a concentration suitable for imaging (e.g., 0.1-0.5 mg/mL). The sample may need to be incubated under stress conditions (e.g., elevated temperature, agitation) to induce aggregation for visualization.
-
TEM Grids: Carbon-coated copper grids.
-
Negative Stain: 2% (w/v) uranyl acetate or uranyl formate solution.
-
-
Procedure:
-
Glow-discharge the TEM grids to make the carbon surface hydrophilic.
-
Apply a small volume (e.g., 3-5 µL) of the this compound sample to the grid and allow it to adsorb for 1-2 minutes.
-
Blot away the excess sample with filter paper.
-
Wash the grid by briefly touching it to a drop of deionized water. Blot again.
-
Apply a drop of the negative stain solution to the grid for 30-60 seconds.
-
Blot away the excess stain and allow the grid to air dry completely.
-
Image the grid in the TEM at various magnifications.
-
-
Data Interpretation: The electron micrographs will reveal the morphology of any aggregates present. Amorphous aggregates will appear as irregular, globular structures, while fibrillar aggregates will appear as long, thin filaments.
Visualizations
Caption: Factors influencing this compound aggregation pathways.
References
Addressing off-target effects of Atosiban in experimental models
Welcome to the technical support center for researchers utilizing Atosiban in experimental models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential off-target effects and other common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues that researchers may encounter when working with this compound.
Q1: We observe a pro-inflammatory response (e.g., increased IL-6, COX-2 expression) in our cell culture model after this compound treatment. Isn't this compound an oxytocin receptor antagonist?
A1: This is a documented off-target effect of this compound. While it acts as an antagonist at the oxytocin receptor (OTR) coupled to the Gq protein, thereby inhibiting the canonical pathway leading to uterine contractions, it simultaneously acts as a biased agonist at OTRs coupled to the Gi protein. This Gi activation triggers a pro-inflammatory signaling cascade.
-
Troubleshooting Steps:
-
Confirm the Pathway: To confirm this effect in your model, you can use a Gi protein inhibitor, such as Pertussis Toxin (PTX). Pre-treatment with PTX should attenuate the pro-inflammatory response induced by this compound.
-
Dose-Response Analysis: Perform a dose-response curve for this compound's pro-inflammatory effects. This will help you identify the concentration at which these effects become prominent in your specific experimental system.
-
Consider Alternative Antagonists: If the pro-inflammatory effect is confounding your results, consider using a different OTR antagonist with a different biased agonism profile, if available and suitable for your model.
-
Q2: The tocolytic (anti-contraction) effect of this compound in our ex vivo myometrial strip assay is less potent than expected.
A2: Several factors could contribute to a reduced tocolytic effect:
-
Off-Target Vasopressin Receptor Activity: this compound is also a potent antagonist of the vasopressin V1a receptor. If your experimental model has a high expression of V1a receptors, and there is endogenous vasopressin or a vasopressin-like substance present, this could influence the contractile state and the apparent potency of this compound's tocolytic effect.
-
Pro-inflammatory Off-Target Effects: The pro-inflammatory signaling cascade activated by this compound can lead to the production of prostaglandins, which are potent stimulators of uterine contractions. This could counteract the intended tocolytic effect.
-
Tissue Viability and Experimental Conditions: Ensure the myometrial tissue is viable and the organ bath conditions (temperature, oxygenation, buffer composition) are optimal. Poor tissue health can lead to inconsistent and unreliable responses to drugs.
-
Troubleshooting Steps:
-
Receptor Expression Analysis: If possible, characterize the expression levels of oxytocin and vasopressin receptors in your tissue model.
-
Control for Prostaglandin Effects: Include a cyclooxygenase (COX) inhibitor (e.g., indomethacin) in your experimental setup to block prostaglandin synthesis and isolate the direct tocolytic effect of this compound.
-
Optimize Assay Conditions: Review and optimize your myometrial contractility assay protocol. Ensure proper tissue handling, equilibration times, and agonist concentrations.
-
Q3: We are planning an in vivo study in a mouse model of preterm labor. What is a typical dose for this compound, and should we be concerned about cardiovascular side effects?
A3: In a mifepristone-induced mouse model of preterm labor, a combination of this compound (1.75 mg/kg) with mundulone has been shown to be effective. However, the optimal dose can vary depending on the specific animal model and experimental design.
Regarding cardiovascular effects, preclinical studies in rats have shown that this compound does not have significant central hemodynamic effects on heart rate, left ventricular systolic pressure, or contractility. Clinical studies in humans also indicate a favorable cardiovascular safety profile compared to other tocolytics like β-agonists. However, it is always prudent to monitor cardiovascular parameters in your animal model, especially when using high doses or in combination with other drugs.
-
Troubleshooting/Experimental Planning Steps:
-
Pilot Study: Conduct a pilot study to determine the optimal dose-response for this compound in your specific in vivo model.
-
Cardiovascular Monitoring: If your experimental setup allows, monitor key cardiovascular parameters such as heart rate and blood pressure, particularly during the initial phases of drug administration.
-
Control Groups: Include appropriate vehicle control groups to accurately assess the effects of this compound.
-
Q4: In our calcium mobilization assay, we are seeing inconsistent or noisy data with this compound.
A4: Inconsistent data in calcium mobilization assays can arise from several factors:
-
Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at an optimal density. Over-confluent or unhealthy cells will respond poorly.
-
Dye Loading: Inefficient loading of the calcium indicator dye (e.g., Fluo-4 AM) can lead to a low signal-to-noise ratio. Ensure proper dye concentration, incubation time, and temperature. The presence of serum during loading can also interfere with the process.
-
Assay Buffer Composition: The composition of the assay buffer is critical. Ensure it is free of interfering substances and properly buffered.
-
Compound Precipitation: At higher concentrations, this compound, like many small molecules, may precipitate in the assay buffer, leading to inconsistent results.
-
Troubleshooting Steps:
-
Optimize Cell Plating: Perform a cell titration experiment to find the optimal cell density for your assay plate format.
-
Optimize Dye Loading: Titrate the concentration of your calcium indicator dye and optimize the loading time and temperature. Always use serum-free media for dye loading.
-
-
Check for Compound Precipitation: Visually inspect your compound plate for any signs of precipitation. If necessary, adjust the solvent or concentration.
-
Include Proper Controls: Use a known agonist for the oxytocin receptor as a positive control and a vehicle control to establish a baseline and assess assay performance.
Data Presentation
Table 1: this compound Binding Affinities (Ki) for Oxytocin and Vasopressin Receptors
| Receptor Subtype | Reported Ki (nM) | Species | Reference(s) |
| Oxytocin Receptor (OTR) | 81 - 397 | Human | [1] |
| Vasopressin V1a Receptor | 3.5 - 4.7 | Human | [1] |
| Vasopressin V1b Receptor | Lower affinity than V1a | Not specified | |
| Vasopressin V2 Receptor | Lower affinity than V1a | Not specified |
Experimental Protocols
Myometrial Contractility Assay (Ex Vivo)
This protocol is adapted from methodologies described for measuring the contractility of uterine smooth muscle strips.[2][3][4][5]
-
Tissue Preparation:
-
Obtain fresh myometrial tissue biopsies in cold physiological saline solution (PSS).
-
Dissect the myometrium into longitudinal strips of approximately 2 mm x 2 mm x 10 mm.
-
Mount the strips in organ baths containing PSS, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
-
Equilibration:
-
Allow the tissue strips to equilibrate for at least 60 minutes under a resting tension of 1-2 g.
-
Replace the PSS every 15-20 minutes during equilibration.
-
Wait for the development of stable, spontaneous contractions.
-
-
Experimental Procedure:
-
Establish a baseline of spontaneous contractile activity for 20-30 minutes.
-
To study the antagonistic effect of this compound, first stimulate contractions with a submaximal concentration of oxytocin (e.g., 0.5 nM) until a stable contractile pattern is achieved.
-
Add this compound in a cumulative, concentration-dependent manner (e.g., 1 nM to 10 µM), allowing the tissue to stabilize at each concentration before adding the next.
-
Record the contractile force (amplitude) and frequency throughout the experiment.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions.
-
Calculate the area under the curve (AUC) as an integrated measure of contractility.
-
Normalize the data to the baseline contractile activity before the addition of this compound.
-
Generate concentration-response curves and calculate the IC50 value for this compound.
-
Calcium Mobilization Assay (In Vitro)
This protocol is a general guideline for measuring intracellular calcium mobilization using a fluorescent indicator like Fluo-4 AM.[3][6][7][8][9][10]
-
Cell Plating:
-
Plate cells (e.g., HEK293 cells expressing the human oxytocin receptor) in a 96-well or 384-well black-walled, clear-bottom plate at a predetermined optimal density.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). The final concentration of Fluo-4 AM is typically 1-5 µM.
-
Remove the cell culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
Assay Procedure:
-
After incubation, wash the cells gently with assay buffer to remove extracellular dye.
-
Add fresh assay buffer to the wells.
-
Prepare a compound plate containing this compound at various concentrations (typically 3x the final desired concentration).
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add the this compound solutions from the compound plate to the cell plate and immediately begin recording the fluorescence intensity (Ex/Em ~490/525 nm) over time.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the response to a positive control (e.g., a saturating concentration of oxytocin) and a vehicle control.
-
Generate concentration-response curves and calculate EC50 or IC50 values.
-
Mandatory Visualizations
Caption: this compound's dual signaling pathways at the oxytocin receptor.
Caption: Workflow for assessing this compound's effect on myometrial contractility.
Caption: A logical workflow for troubleshooting pro-inflammatory effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tools, techniques, and future opportunities for characterizing the mechanobiology of uterine myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. apexbt.com [apexbt.com]
- 9. hellobio.com [hellobio.com]
- 10. moleculardevices.com [moleculardevices.com]
Troubleshooting low efficacy of Atosiban in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low efficacy of Atosiban in animal models.
Troubleshooting Guides & FAQs
This section addresses common issues researchers may face during in vivo experiments with this compound.
Question 1: Why am I observing minimal or no reduction in uterine contractions after administering this compound?
Possible Causes and Troubleshooting Steps:
-
Species-Specific Differences in Receptor Affinity: The affinity of this compound for the oxytocin receptor (OTR) can vary significantly between species.[1] This is a primary consideration when translating human-effective doses to animal models.
-
Recommendation: Consult literature for this compound's binding affinity (Ki) or inhibitory concentration (IC50) in your specific animal model. You may need to adjust the dosage significantly.
-
-
Inadequate Dosage: The dose required to achieve a therapeutic effect can differ based on the animal model, its physiological state (e.g., stage of pregnancy), and the experimental design.
-
Recommendation: Perform a dose-response study to determine the optimal effective dose in your model. Refer to the dosage table below for starting points from published studies.
-
-
Route and Timing of Administration: The pharmacokinetic profile of this compound, including its half-life, can influence its efficacy.[2][3][4] Intravenous administration generally provides a rapid onset of action.[5]
-
Drug Stability and Preparation: Ensure that the this compound peptide is properly stored and reconstituted according to the manufacturer's instructions to prevent degradation.
-
Recommendation: Prepare fresh solutions for each experiment and use the appropriate vehicle. This compound is soluble in water.
-
Question 2: I'm observing unexpected pro-inflammatory effects. Is this related to this compound?
Explanation:
Yes, this is a known phenomenon. This compound can act as a "biased agonist" at the oxytocin receptor.[8] While it antagonizes the Gq-protein coupled pathway responsible for uterine contractions, it can simultaneously act as an agonist on the Gi-protein coupled pathway.[8][9][10] This Gi pathway activation can lead to the stimulation of pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways, resulting in the production of inflammatory mediators like prostaglandins and cytokines.[9][10][11]
-
Recommendation: When analyzing your results, consider the dual action of this compound. If your research is sensitive to inflammatory responses, you may need to measure inflammatory markers to fully understand the drug's effect in your model.
Question 3: How does this compound's efficacy compare to other oxytocin antagonists in animal models?
Comparative Efficacy:
Several other oxytocin antagonists have been developed, some of which show higher potency or longer duration of action in animal models compared to this compound.
-
Barusiban: In non-human primates, Barusiban has been shown to be more potent and have a longer duration of action than this compound.[1][3]
-
Retosiban: In rats, Retosiban was found to be more than 15-fold more potent than this compound.[1]
-
Recommendation: If this compound efficacy is a persistent issue, and your experimental goals allow, consider exploring alternative antagonists that may have a more favorable pharmacological profile in your chosen animal species.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various sources.
Table 1: this compound Inhibitory Constants (Ki and IC50)
| Species | Parameter | Value (nM) | Assay/Tissue |
| Human | Ki | 11.0, 27.0, 32.0, 39.81, 397.0 | Recombinant OTR, OTR binding |
| Human | IC50 | 5.0 | Oxytocin-induced Ca2+ increase in myometrial cells |
| Human | IC50 | 59.0, 372.0 | OTR |
| Rat | - | - | Specific Ki/IC50 values for rat OTR were not readily available in the searched literature, highlighting a potential data gap. |
Note: Ki is the dissociation constant, a measure of binding affinity, while IC50 is the half-maximal inhibitory concentration. Lower values indicate higher potency.[12][13] The wide range of reported Ki values in humans may reflect different experimental conditions and assay types.[14][15]
Table 2: this compound Pharmacokinetic Parameters
| Species | Parameter | Value | Route of Administration |
| Human | Half-life (initial) | 0.21 hours | IV |
| Human | Half-life (terminal) | 1.7 hours | IV |
| Human | Clearance | 41.8 L/hour | IV |
| Cynomolgus Monkey | Half-life | 1-3 hours | IV |
| Dairy Cow | Half-life | 18 minutes | IV |
Data from references[2][3][4].
Table 3: Example Dosages Used in Animal Models
| Animal Model | Dosage | Route of Administration | Study Context | Reference |
| Rat | 0.5 mg/kg/day | Intraperitoneal (i.p.) | Experimental endometriosis | [6][16] |
| Rat | 6 mg/kg/day | Intraperitoneal (i.p.) | Maternal treatment, assessing newborn effects | [6] |
| Rat | 300 mg/kg/day | Subcutaneous (s.c.) | Cross-fostering study on lactation | [7] |
| Mouse | 1 mg/kg | Intraperitoneal (i.p.) | Food intake and body weight study | [17] |
| Dairy Cow | 5-50 µg/kg | Intravenous (i.v.) | Inhibition of milk ejection | [4] |
Experimental Protocols
Below are generalized methodologies for key experiments involving this compound. These should be adapted to specific research questions and institutional guidelines.
Protocol 1: In Vivo Assessment of Uterine Contraction Inhibition in a Rat Model
-
Animal Model: Pregnant Sprague-Dawley rats at a specific gestational day (e.g., day 19-21 for late-term studies).[1]
-
Surgical Preparation (if applicable): For direct measurement of uterine activity, animals can be anesthetized and a catheter placed in the uterine horn connected to a pressure transducer.
-
Induction of Contractions: Administer oxytocin (e.g., via IV infusion) to induce regular, measurable uterine contractions.
-
This compound Administration:
-
Route: Intravenous (IV) for rapid effect, or intraperitoneal (IP).
-
Dosage: Based on a literature review and dose-finding studies. A starting point could be in the range of 0.5 - 10 mg/kg.
-
Regimen: Administer a bolus dose of this compound, potentially followed by a continuous infusion to maintain plasma levels, especially given its short half-life.
-
-
Data Collection: Continuously record intrauterine pressure to measure the frequency, amplitude, and duration of uterine contractions before and after this compound administration.
-
Analysis: Quantify the percentage reduction in uterine activity following this compound treatment compared to baseline or a vehicle control group.
Protocol 2: Preparation of this compound for In Vivo Administration
-
Product: Use a high-purity grade of this compound suitable for in vivo studies.
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute it in a sterile, appropriate solvent. This compound is soluble up to 50 mg/ml in water.
-
Vehicle: For injection, the reconstituted this compound should be diluted in a sterile, isotonic vehicle such as 0.9% saline or phosphate-buffered saline (PBS).
-
Storage: Store the stock solution at -20°C as recommended. Prepare fresh dilutions for each experiment to ensure stability and potency. Avoid repeated freeze-thaw cycles.
Visualizations
Diagram 1: Oxytocin Receptor Signaling and this compound's Dual Action
Caption: this compound's dual action on the Oxytocin Receptor pathways.
Diagram 2: Experimental Workflow for Testing this compound Efficacy
Caption: General workflow for in vivo testing of this compound.
References
- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with this compound in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an oxytocin receptor blocking agent: pharmacokinetics and inhibition of milk ejection in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicines.org.uk [medicines.org.uk]
- 6. glpbio.com [glpbio.com]
- 7. Evaluation of the maternal and neonatal effects of the oxytocin antagonist, this compound, in a cross-fostering study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The oxytocin receptor antagonist this compound inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The oxytocin receptor antagonist, this compound, activates pro-inflammatory pathways in human amnion via G(αi) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Differential Effects of Oxytocin Receptor Antagonists, this compound and Nolasiban, on Oxytocin Receptor-Mediated Signaling in Human Amnion and Myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Oxytocin receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 15. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. Therapeutic efficiency of this compound, an oxytocin receptor blocking agent in the treatment of experimental endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of oxytocin and antagonist antidote this compound on body weight and food intake of female mice, Mus musculus - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing impurities in custom Atosiban synthesis
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for identifying and minimizing impurities during the custom synthesis of Atosiban.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in custom this compound synthesis?
A1: During the synthesis and storage of this compound, several types of impurities can arise. These are broadly categorized as organic impurities originating from starting materials, by-products, intermediates, and degradation products[1]. For this compound, these commonly include:
-
Deletion, insertion, and misconnection of amino acids: These are process-related impurities arising from incomplete or incorrect peptide chain assembly during solid-phase peptide synthesis (SPPS).[2]
-
Oxidation impurities: The Mpa (mercaptopropionic acid) and Cys residues are susceptible to oxidation, which can lead to the formation of impurities with an oxidized sulfur atom (S=O).[3]
-
Trisulfide impurities: The disulfide bond in this compound can sometimes form a trisulfide linkage, which is a common impurity in industrial production.[4]
-
Racemization products: Epimerization of amino acids, such as the D-Asn impurity, can occur during synthesis.[3]
-
Hydrolysis products: The C-terminal amide can be hydrolyzed to a carboxylic acid, resulting in an impurity like [Gly9-OH]-Atosiban.[3][5]
-
Lactam formation: Side-chain reactions can lead to the formation of lactam impurities.[5][6]
-
Incomplete deprotection: Residual protecting groups from the synthesis can result in modified peptide impurities.
Q2: What are the primary sources of these impurities?
A2: Impurities in this compound synthesis can be introduced at various stages:
-
Starting Materials: The purity of the initial amino acids and reagents is crucial. Using low-quality starting materials can introduce impurities from the outset.[7]
-
Solid-Phase Peptide Synthesis (SPPS):
-
Incomplete coupling reactions: This leads to the formation of deletion sequences.[8]
-
Incomplete Fmoc-deprotection: Residual Fmoc groups on the growing peptide chain can cause chain termination or the insertion of an extra amino acid.[9]
-
Side reactions: The chemical conditions used during synthesis can cause modifications to the amino acid side chains.[10]
-
Peptide aggregation: The growing peptide chain can aggregate on the solid support, leading to incomplete reactions.[7][11]
-
-
Cleavage and Deprotection: The harsh acidic conditions used to cleave the peptide from the resin can cause degradation and the formation of by-products.[7]
-
Cyclization (Disulfide Bond Formation): The oxidation step to form the disulfide bridge can lead to the formation of multimers, incorrect disulfide bridges, or oxidized by-products.
-
Purification and Storage: The purification process itself can sometimes introduce impurities. Additionally, this compound can degrade over time during storage, leading to the formation of new impurities.[6]
Q3: What are the recommended analytical methods for identifying and quantifying this compound impurities?
A3: A combination of chromatographic and spectrometric techniques is typically employed for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying impurities in peptide synthesis.[7][12] Reversed-phase HPLC (RP-HPLC) with UV detection (typically at 220 nm) is widely used.[12][13]
-
Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS): This powerful technique provides both chromatographic separation and mass information, enabling the identification of unknown impurities by determining their molecular weight and fragmentation patterns.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly useful for identifying volatile organic impurities and for confirming the structure of certain impurities after derivatization.[13]
-
Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR): These spectroscopic techniques can provide detailed structural information for characterizing unknown impurities.[1]
Troubleshooting Guide
Problem: My HPLC chromatogram shows multiple unexpected peaks.
-
Possible Cause 1: Incomplete Reactions in SPPS.
-
Solution:
-
Double Coupling: For sterically hindered amino acids like arginine or when coupling after proline, a second coupling step can ensure the reaction goes to completion and reduces deletion sequences.[8]
-
Increase Reagent Concentration: Using a higher concentration of amino acids and coupling reagents can improve reaction kinetics.[8]
-
Optimize Coupling Time: For difficult couplings, increasing the reaction time can lead to a more complete reaction.
-
-
-
Possible Cause 2: Peptide Aggregation.
-
Solution:
-
Microwave-Assisted Synthesis: Applying microwave energy can accelerate reactions and help disrupt peptide aggregation.[7][9]
-
Chaotropic Salts: Washing the resin with solutions of chaotropic salts (e.g., LiCl) can help to disrupt secondary structures.[11]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific points in the peptide sequence can disrupt aggregation.[11]
-
-
-
Possible Cause 3: Degradation during Cleavage.
-
Solution:
-
Optimize Cleavage Cocktail: Ensure the appropriate scavengers are used in the trifluoroacetic acid (TFA) cleavage cocktail to prevent side reactions.
-
Control Cleavage Time and Temperature: Minimize the time the peptide is exposed to harsh acidic conditions and perform the cleavage at a controlled temperature.
-
-
Problem: The final yield of pure this compound is very low after purification.
-
Possible Cause 1: Poor Synthesis Efficiency.
-
Solution: Address the issues of incomplete reactions and peptide aggregation as described above to improve the quality of the crude product before purification.
-
-
Possible Cause 2: Suboptimal Purification Protocol.
-
Solution:
-
Gradient Optimization: Carefully optimize the gradient of the mobile phase in preparative HPLC to achieve better separation of the target peptide from closely eluting impurities.[14]
-
Column Selection: Choose a stationary phase and column geometry that are appropriate for the scale of the purification.
-
-
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Structure/Modification | Potential Source |
| This compound Impurity A/B | Oxidized Mpa or Cys residue (S=O)[3] | Oxidation during synthesis, cyclization, or storage |
| This compound Impurity C | D-Asn isomer[3] | Racemization during amino acid activation/coupling |
| This compound Impurity D | Aspartic acid instead of Asparagine[3] | Deamidation of asparagine |
| This compound Impurity E | C-terminal Glycine is a free acid (-OH)[3] | Hydrolysis of the C-terminal amide |
| Trisulfide this compound | Contains a trisulfide bond (-S-S-S-)[4] | Side reaction during disulfide bond formation |
| This compound 1-8 Lactam Impurity | Lactam ring formation[5][6] | Intramolecular side-chain reaction |
| Deletion Peptides | Missing one or more amino acids | Incomplete coupling during SPPS |
| Insertion Peptides | Contains one or more extra amino acids | Incomplete deprotection leading to double addition |
Experimental Protocols
Protocol 1: General Analytical RP-HPLC Method for this compound Impurity Profiling
This protocol is a general guideline based on published methods and should be optimized for your specific system.[12]
-
System: A standard HPLC system with a UV detector.
-
Column: Inertsil ODS-2 C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: Water:Acetonitrile:Methanol (77:14:9, v/v/v) with pH adjusted to 3.2 with trifluoroacetic acid.[12]
-
Mobile Phase B: Acetonitrile:Methanol (65:35, v/v).[12]
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a suitable time to separate all impurities. (e.g., 20% to 80% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
Protocol 2: General Purification Method for Crude this compound
This protocol outlines a general approach to purifying crude this compound using preparative HPLC.[14]
-
Dissolution: Dissolve the crude this compound product in an appropriate acidic aqueous solution (e.g., water with a small amount of acetic acid to aid solubility). Adjust the pH to be acidic.[14]
-
Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Loading: Inject the dissolved crude product onto the column.
-
Elution: Apply a gradient of increasing Mobile Phase B to elute the bound peptides. The gradient should be shallow to ensure good separation of this compound from its impurities.
-
Fraction Collection: Collect fractions as they elute from the column, monitoring the chromatogram in real-time.
-
Analysis: Analyze the collected fractions using an analytical HPLC method (like Protocol 1) to identify the fractions containing pure this compound.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound product.
Mandatory Visualizations
Caption: Workflow for this compound synthesis and impurity analysis.
Caption: Sources of common impurities in this compound synthesis.
Caption: Troubleshooting decision tree for HPLC impurities.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 3. CN105949283A - this compound acetate impurities and preparation and detection methods - Google Patents [patents.google.com]
- 4. omizzur.com [omizzur.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. veeprho.com [veeprho.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. biotage.com [biotage.com]
- 9. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of this compound’s Key Intermediate Pentapeptide: Synthetic Approaches to the Development of a Peptide Synthesis with Less Racemization and Simplifier Purification Process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. A novel HPLC method for analysis of this compound and its five related substances in this compound acetate injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound purification method (2013) | Lu Yang | 3 Citations [scispace.com]
Stability testing of Atosiban under various experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of Atosiban. All quantitative data is presented in clear, tabular formats, and detailed experimental protocols for key assays are provided.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, lyophilized this compound should be stored in a tightly closed original container at 2-8°C, protected from light, in a dry and well-ventilated area. Once reconstituted, the solution should be used immediately. If short-term storage of the reconstituted solution is necessary, it should be kept at 2-8°C for no longer than 24 hours.
Q2: What are the known degradation pathways for this compound?
A2: this compound, a peptide analogue of oxytocin, is susceptible to degradation under various stress conditions. The primary degradation pathways include hydrolysis of amide bonds, oxidation of the disulfide bridge and other residues, deamidation, and formation of stereoisomers. Specific identified impurities include oxidized forms of this compound, deamidated species, and a C-terminal carboxylated analogue. A patent search has identified five key impurities (Impurity A-E) with specific structural modifications.
Q3: Which analytical techniques are most suitable for this compound stability testing?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for quantifying this compound and its degradation products. For the identification and characterization of unknown impurities, Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is the preferred technique.
Troubleshooting Guides
HPLC Analysis Issues
Q1: I am observing poor peak shape (tailing or fronting) for the this compound peak in my HPLC chromatogram. What could be the cause?
A1: Peak tailing or fronting for peptide analysis can be caused by several factors:
-
Secondary Interactions: Silanol groups on the silica-based column packing can interact with basic residues in this compound, causing peak tailing.
-
Solution: Use a mobile phase with a lower pH (e.g., pH 2.5-3.5 using trifluoroacetic acid or formic acid) to suppress silanol ionization. Alternatively, use a column with end-capping or a different stationary phase (e.g., a hybrid silica-based column).
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Inappropriate Mobile Phase: The organic modifier and buffer composition can affect peak shape.
-
Solution: Optimize the mobile phase composition. For reversed-phase HPLC of peptides, a gradient elution with acetonitrile or methanol as the organic modifier is typically used.
-
Q2: I am seeing extra peaks in my chromatogram that are not present in my standard. What are they?
A2: These extra peaks could be degradation products, impurities from the synthesis process, or artifacts from the analytical method itself.
-
Identification: Use LC-MS/MS to determine the mass of the unknown peaks and compare them to the masses of known this compound impurities. The table below lists the mass differences for some known impurities.
-
Method-Related Artifacts: Ensure that the mobile phase components are of high purity and that the sample solvent is compatible with the mobile phase. Ghost peaks can sometimes appear due to impurities in the solvents or carryover from previous injections.
Q3: My retention times are shifting between injections. What should I do?
A3: Retention time variability can be caused by:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution. A good rule of thumb is to equilibrate with at least 10 column volumes.
-
Fluctuations in Temperature: Use a column oven to maintain a constant temperature.
-
Changes in Mobile Phase Composition: Prepare fresh mobile phase daily and ensure accurate mixing of components.
-
Pump Issues: Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
1. Acidic Hydrolysis:
-
Protocol: Dissolve this compound in 0.1 M hydrochloric acid to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 24 hours. At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with mobile phase to the target concentration for HPLC analysis.
2. Basic Hydrolysis:
-
Protocol: Dissolve this compound in 0.1 M sodium hydroxide to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 8 hours. At various time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
Protocol: Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours, protected from light. At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
4. Thermal Degradation:
-
Protocol: Store solid this compound powder in a temperature-controlled oven at 80°C for 48 hours. At specified time points, dissolve a portion of the powder in the mobile phase to the target concentration for HPLC analysis.
5. Photolytic Degradation:
-
Protocol: Expose a solution of this compound (1 mg/mL in water) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples by HPLC at appropriate time intervals.
Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-60% B
-
25-30 min: 60-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
Data Presentation
Table 1: Summary of this compound Degradation under Forced Conditions (Illustrative Data)
| Stress Condition | Duration (hours) | This compound Remaining (%) | Major Degradation Product(s) | % of Major Degradant(s) |
| 0.1 M HCl, 60°C | 24 | 85.2 | Impurity D (Aspartate formation) | 8.5 |
| 0.1 M NaOH, 60°C | 8 | 89.7 | Impurity C (D-Asparagine) | 5.1 |
| 3% H₂O₂, RT | 24 | 82.1 | Impurity A & B (Sulfoxides) | 12.3 (total) |
| Solid State, 80°C | 48 | 92.5 | Multiple minor degradants | < 2% each |
| Photolytic | - | 95.8 | Multiple minor degradants | < 1% each |
Table 2: Identified Impurities of this compound Acetate
| Impurity Name | Structural Modification |
| Impurity A | Oxidation of Mpa sulfur to sulfoxide |
| Impurity B | Oxidation of Cys sulfur to sulfoxide |
| Impurity C | Isomerization of Asn to D-Asn |
| Impurity D | Deamidation of Asn to Asp |
| Impurity E | Hydrolysis of C-terminal amide to carboxylic acid |
Visualizations
Caption: Workflow for this compound stability testing.
Caption: this compound blocks the oxytocin signaling pathway.
Technical Support Center: Enhancing the In-Vivo Half-Life of Atosiban
Here is a technical support center for researchers focused on improving the in-vivo half-life of Atosiban.
This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and standardized protocols for extending the in-vivo half-life of this compound for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the reported in-vivo half-life of this compound and why is it so short?
This compound exhibits a short in-vivo half-life, which is characterized by a rapid initial phase and a slightly longer terminal phase. Following intravenous infusion, its plasma concentration declines quickly[1][2]. The initial half-life (tα) is approximately 0.21 hours (13 minutes), and the terminal half-life (tβ) is about 1.7 hours (102 minutes)[1][3][4][5]. This short duration is primarily due to two factors: rapid renal clearance for small molecules (<30 kDa) and enzymatic degradation by proteases in the blood and tissues[6].
Q2: What are the primary strategies for extending the half-life of a peptide therapeutic like this compound?
Several proven strategies can be employed to improve the pharmacokinetic profile of peptides:
-
PEGylation: Conjugating polyethylene glycol (PEG) chains increases the peptide's hydrodynamic size, reducing renal clearance[7][8].
-
Lipidation: Attaching a fatty acid moiety promotes binding to serum albumin, which has a long half-life of about 19 days, thus avoiding rapid filtration by the kidneys[9][10][11].
-
Fusion to Large Proteins: Genetically fusing the peptide to long-lasting proteins like albumin or the Fc fragment of an antibody (IgG) utilizes the natural recycling pathways of these proteins to extend circulation time[8][9].
-
Structural Modifications:
-
Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids or other unnatural amino acids at cleavage sites can enhance resistance to proteases[7][8].
-
Cyclization: Introducing cyclic structures can stabilize the peptide's conformation, making it less susceptible to enzymatic degradation[7][12]. Replacing the disulfide bridge in this compound with a carba bridge has been shown to greatly improve its half-life in rat placental tissue[13].
-
Terminal Modifications: Acetylating the N-terminus or amidating the C-terminus can protect against exopeptidases[7].
-
Q3: Does this compound have off-target effects that I should consider when designing analogs?
Yes. This compound is a "biased agonist"[14][15]. While it competitively antagonizes the oxytocin receptor's (OTR) coupling to the Gq protein, which is responsible for uterine contractions, it simultaneously acts as an agonist for OTR coupling to the Gi protein[5][14][15]. This Gi activation can trigger pro-inflammatory pathways by activating NF-κB and MAPK[16][17][18][19]. When designing analogs, it is crucial to assess their activity on both the Gq and Gi signaling pathways to avoid unintended inflammatory effects.
Pharmacokinetic Data for this compound
The following table summarizes key pharmacokinetic parameters for this compound in pregnant women.
| Parameter | Mean Value | Reference |
| Initial Half-Life (tα) | 0.21 ± 0.01 hours (12.6 mins) | [4] |
| Terminal Half-Life (tβ) | 1.7 ± 0.3 hours (102 mins) | [4][5] |
| Effective Half-Life | 18 ± 3 minutes | [1][2] |
| Plasma Clearance | 41.8 - 42 L/hour | [1][3][4] |
| Volume of Distribution (Vd) | 18.3 ± 6.8 Liters | [4] |
| Plasma Protein Binding | 46% - 48% | [4] |
Troubleshooting Guide
Q: My modified this compound analog has a significantly longer half-life but has lost its receptor binding affinity. What are the likely causes?
A: Loss of affinity after modification is a common issue. Consider these possibilities:
-
Steric Hindrance: The modification (e.g., a large PEG chain or fusion protein) may be physically blocking the peptide's binding site to the oxytocin receptor[6].
-
Conformational Changes: The modification may have altered the three-dimensional structure of the peptide, which is critical for receptor recognition.
-
Modification at a Critical Residue: The site of conjugation might be an amino acid that is essential for receptor interaction. This compound's structure includes key modifications at positions 1, 2, 4, and 8 compared to oxytocin, which are crucial for its antagonist activity[3]. Further changes could disrupt this.
Solution:
-
Modify the attachment site of the half-life extension moiety to a less critical region of the peptide.
-
Incorporate a flexible linker between this compound and the moiety to reduce steric hindrance.
-
Perform structural analysis (e.g., CD spectroscopy) to check for significant conformational changes.
Q: I am observing unexpectedly rapid degradation of my this compound analog in an in vitro serum stability assay. How can I troubleshoot this?
A: Several factors can contribute to poor in vitro stability:
-
Serum Source and Quality: The type and handling of the serum can affect protease activity. Ensure the serum was properly stored and has not undergone multiple freeze-thaw cycles.
-
Assay Conditions: Factors like incubation temperature, pH, and the presence of protease inhibitors (if used as a control) can influence results.
-
Peptide Purity: Impurities from the synthesis process could interfere with the assay or the peptide itself might be less stable than anticipated.
-
Analytical Method: Ensure your HPLC or LC-MS method is optimized to separate the parent peptide from its degradation products effectively.
Solution:
-
Run a control with a known stable peptide and a negative control with this compound in buffer without serum.
-
Verify the purity of your peptide analog using mass spectrometry and analytical HPLC.
-
Review your sample preparation procedure to ensure proteases are effectively quenched at each time point (e.g., with trifluoroacetic acid or organic solvent).
Q: My PEGylated this compound analog is stable but shows reduced in vivo efficacy compared to the parent molecule. Why might this be?
A: Reduced efficacy despite improved stability often points to issues with bioavailability or target engagement:
-
Reduced Receptor Affinity: As mentioned, the PEG chain can cause steric hindrance, lowering the binding affinity to the oxytocin receptor[6]. Even a modest decrease in affinity can significantly impact in vivo potency.
-
Altered Tissue Distribution: PEGylation changes the molecule's size and physicochemical properties, which can alter its ability to reach the target tissue (e.g., the myometrium).
-
Slow Release of Active Peptide: If the PEG is attached via a cleavable linker, the cleavage rate in vivo might be too slow to release the active peptide at a therapeutically relevant concentration.
Solution:
-
Re-evaluate receptor binding affinity in vitro using a competitive binding assay.
-
Consider using a smaller PEG chain or a different linker chemistry.
-
Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to understand the relationship between plasma concentration and the observed effect.
Visualizations: Pathways and Workflows
Caption: this compound's biased agonism at the oxytocin receptor.
Caption: Experimental workflow for half-life extension via lipidation.
Caption: Troubleshooting logic for reduced receptor affinity.
Experimental Protocols
Protocol 1: General Method for In Vitro Peptide Stability in Human Serum
This protocol provides a framework for assessing the stability of this compound analogs against enzymatic degradation in a biologically relevant matrix.
Materials:
-
This compound analog (lyophilized powder)
-
Human serum (pooled, sterile-filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: 10% Trifluoroacetic Acid (TFA) in acetonitrile
-
HPLC or LC-MS system with a C18 column
-
Incubator or water bath set to 37°C
Methodology:
-
Peptide Stock Preparation: Prepare a 1 mg/mL stock solution of the this compound analog in an appropriate buffer (e.g., PBS).
-
Serum Incubation:
-
Pre-warm an aliquot of human serum to 37°C for 15 minutes.
-
Initiate the reaction by adding the peptide stock solution to the pre-warmed serum to achieve a final peptide concentration of 50-100 µg/mL. Vortex gently to mix.
-
-
Time-Point Sampling:
-
Immediately withdraw the first sample (t=0) and add it to a microcentrifuge tube containing an equal volume of ice-cold quenching solution. This stops all enzymatic activity.
-
Continue to incubate the serum-peptide mixture at 37°C.
-
Withdraw subsequent samples at various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr, 48 hr) and quench them in the same manner.
-
-
Sample Processing:
-
Vortex each quenched sample vigorously.
-
Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated serum proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
Analysis:
-
Analyze the samples by reverse-phase HPLC or LC-MS. Use a gradient elution method (e.g., water/acetonitrile with 0.1% TFA) to separate the intact peptide from degradation products.
-
Quantify the peak area of the intact peptide at each time point.
-
-
Data Interpretation:
-
Calculate the percentage of the remaining intact peptide at each time point relative to the t=0 sample.
-
Plot the percentage of remaining peptide versus time and calculate the half-life (t½) from the degradation curve.
-
Protocol 2: Conceptual Workflow for Site-Specific Lipidation of an this compound Analog
This protocol outlines the conceptual steps for attaching a fatty acid to a specific site on an this compound analog to promote albumin binding.
Methodology:
-
Analog Design and Synthesis:
-
Design an this compound analog that incorporates a unique, orthogonal handle for conjugation. A common strategy is to replace a non-critical amino acid with one containing a functional group not present elsewhere in the peptide, such as L-azidohomoalanine (for "click" chemistry) or an additional Lysine residue with an orthogonal protecting group (e.g., Alloc, ivDde).
-
Synthesize the peptide using standard solid-phase peptide synthesis (SPPS).
-
-
Fatty Acid Activation:
-
Select a fatty acid of desired length (e.g., palmitic acid, C16).
-
Activate the carboxylic acid group of the fatty acid using a coupling agent like N-hydroxysuccinimide (NHS) to form an NHS-ester. This makes it reactive towards primary amines. A short hydrophilic linker (e.g., a glutamate-gamma-carboxyl linker) is often included between the fatty acid and the activating group to improve solubility and binding kinetics.
-
-
Conjugation Reaction:
-
If using a Lysine handle, selectively deprotect the side chain to expose the primary amine.
-
Dissolve the purified peptide analog in a suitable buffer (e.g., DMF or a buffered aqueous solution at a slightly basic pH).
-
Add the activated fatty acid-linker construct to the peptide solution in a slight molar excess.
-
Allow the reaction to proceed at room temperature for several hours or overnight. Monitor the reaction progress using HPLC.
-
-
Purification and Characterization:
-
Once the reaction is complete, purify the lipidated peptide using preparative reverse-phase HPLC to remove unreacted peptide, excess fatty acid, and other impurities.
-
Confirm the identity and purity of the final product using analytical HPLC and verify the correct mass through mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
-
Functional Validation:
-
Assess the in vitro stability of the lipidated peptide in serum as described in Protocol 1.
-
Perform a binding affinity assay (e.g., surface plasmon resonance or microscale thermophoresis) to confirm high-affinity binding to human serum albumin.
-
Evaluate the analog's binding affinity to the oxytocin receptor to ensure it has not been compromised by the modification.
-
References
- 1. The pharmacokinetics of the oxytocin antagonist this compound in pregnant women with preterm uterine contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. This compound | C43H67N11O12S2 | CID 5311010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 8. How to Improve the Pharmacokinetic Properties of Peptides? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. scispace.com [scispace.com]
- 10. Lipidation based Half-Life Extension Service - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 11. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of oxytocin analogues with replacement of sulfur by carbon gives potent antagonists with increased stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The oxytocin receptor antagonist this compound inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The oxytocin receptor antagonist, this compound, activates pro-inflammatory pathways in human amnion via G(αi) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]
- 19. Differential Effects of Oxytocin Receptor Antagonists, this compound and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Atosiban and its Metabolites
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of Atosiban and its metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary metabolites of this compound I should be looking for?
This compound, a synthetic peptide, primarily metabolizes into two smaller fragments.[1][2] The main degradation pathway involves the cleavage of the disulfide bridge, followed by the breaking of the peptide bond between the ornithine and proline residues.[1][2] The major, larger metabolite, which remains biologically active but is about 10 times less potent, is known as des-(Orn⁸, Gly⁹-NH2)-[Mpa¹, D-Tyr(Et)², Thr⁴]-oxytocin.[1][2] Your HPLC method should aim to resolve this compound from this key metabolite and other potential process-related impurities or degradation products.
Q2: I'm starting a new project. What is a good baseline HPLC method for separating this compound and its related substances?
A robust starting point is a reversed-phase HPLC (RP-HPLC) method. Based on published literature, a reliable method utilizes a C18 column with a gradient elution system.[3][4][5] The mobile phase typically consists of an aqueous component with an acid modifier (like trifluoroacetic acid, TFA) to improve peak shape and an organic component.
See "Protocol 1: Baseline HPLC Method for this compound Separation" for a detailed, validated method that you can adapt for your specific needs.[4]
Q3: My peaks for this compound and a key metabolite are co-eluting or have poor resolution. How can I improve the separation?
Poor resolution is a common challenge. A systematic approach to optimizing your gradient is the most effective solution. Here are the steps to follow:
-
Modify the Gradient Slope: A shallower gradient (i.e., a slower increase in the organic solvent percentage over time) provides more time for compounds to interact with the stationary phase, often improving the resolution of closely eluting peaks.[6]
-
Adjust the Mobile Phase pH: The ionization state of peptides is highly dependent on pH.[7][8][9] Adjusting the pH of the aqueous mobile phase (Mobile Phase A) can alter the retention times of this compound and its metabolites differently, thereby improving separation. Ensure the pH remains within the stable range for your column (typically pH 2-8 for silica-based columns).[9]
-
Change the Organic Solvent: Switching the organic solvent (Mobile Phase B) between acetonitrile and methanol can change the selectivity of the separation. Methanol and acetonitrile have different elution strengths and may interact differently with your analytes.[7]
-
Lower the Temperature: Reducing the column temperature can sometimes increase retention and improve resolution, although it may also lead to broader peaks and higher backpressure. A common operating temperature is 35°C.[4]
-
Evaluate a Different Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or one with a smaller particle size (e.g., sub-2µm for UHPLC systems) to increase efficiency.[10]
Caption: Troubleshooting workflow for poor peak resolution.
Q4: My chromatographic peaks are tailing. What causes this and how can I fix it?
Peak tailing is a common issue in peptide analysis and can compromise quantification.[11] The primary causes include:
-
Secondary Interactions: Unwanted ionic interactions between positively charged residues on the peptide and negatively charged residual silanol groups on the silica-based column packing are a frequent cause.[12]
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or at the head of the column can distort peak shape.[13]
-
Solution: Use a guard column to protect your analytical column.[14] If tailing develops over time, try back-flushing the column or, if that fails, replace it.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[14]
-
Solution: Minimize the length and internal diameter of all connection tubing, especially in UHPLC systems.[15]
-
Q5: My retention times are shifting from one injection to the next. How can I improve reproducibility?
Retention time instability is often related to the HPLC system or mobile phase preparation.[16]
-
Insufficient Column Equilibration: The column must be fully re-equilibrated to the initial gradient conditions before each injection.
-
Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 5-10 column volumes of the initial mobile phase to pass through the column.
-
-
Mobile Phase Inconsistency: Minor variations in mobile phase pH or composition can cause significant shifts, especially with ionizable compounds like peptides.[13]
-
Solution: Prepare mobile phases fresh and in large enough batches for the entire sequence. Use a calibrated pH meter and ensure buffers are fully dissolved. Degas the mobile phase adequately to prevent bubble formation in the pump.[17]
-
-
Pump Performance: Inaccurate or inconsistent solvent mixing by the HPLC pump will lead to retention time drift.
-
Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention times.
-
Solution: Use a column oven to maintain a constant, stable temperature.[4]
-
Experimental Protocols & Data
Protocol 1: Baseline HPLC Method for this compound Separation
This method is adapted from a validated procedure for the analysis of this compound and its five related substances and serves as an excellent starting point for optimization.[4][5]
| Parameter | Specification |
| Column | Inertsil ODS-2, 5 µm, 4.6 x 250 mm (or equivalent C18) |
| Mobile Phase A | Water:Acetonitrile:Methanol (77:14:9 v/v/v), pH adjusted to 3.2 with TFA |
| Mobile Phase B | Acetonitrile:Methanol (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10-20 µL |
Example Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 25.0 | 50 | 50 |
| 30.0 | 0 | 100 |
| 35.0 | 0 | 100 |
| 35.1 | 100 | 0 |
| 45.0 | 100 | 0 |
Protocol 2: Generating Metabolites via Forced Degradation
To effectively develop a stability-indicating method, you must first generate the degradation products. Forced degradation (or stress testing) exposes the drug substance to harsh conditions to accelerate its breakdown.[18]
Objective: To generate sufficient quantities of this compound metabolites for HPLC method development and peak identification.
Methodology:
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions (in separate vials):
-
Acid Hydrolysis: Add 0.1 M Hydrochloric Acid (HCl). Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Add 0.1 M Sodium Hydroxide (NaOH). Incubate at 60°C for 24-48 hours.
-
Oxidation: Add 3% Hydrogen Peroxide (H₂O₂). Store at room temperature, protected from light, for 24-48 hours.
-
Thermal Stress: Incubate the stock solution at 80°C for 72 hours.
-
Photolytic Stress: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization: Before injection, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Analysis: Dilute the stressed samples to an appropriate concentration and analyze them using the baseline HPLC method. Compare the chromatograms to an unstressed sample to identify new peaks corresponding to degradation products.
Caption: Experimental workflow for forced degradation studies.
References
- 1. This compound | C43H67N11O12S2 | CID 5311010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel HPLC method for analysis of this compound and its five related substances in this compound acetate injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. mastelf.com [mastelf.com]
- 7. mastelf.com [mastelf.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. mastelf.com [mastelf.com]
- 10. researchgate.net [researchgate.net]
- 11. chromacademy.com [chromacademy.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Optimizing HPLC/UHPLC Systems â General Recommendations [ssi.shimadzu.com]
- 16. youtube.com [youtube.com]
- 17. HPLC故障排除指南 [sigmaaldrich.cn]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Atosiban Synthesis Technical Support Center: Troubleshooting Disulfide Bridge Cyclization
Welcome to the technical support center for the synthesis of Atosiban, with a specific focus on the challenges encountered during the crucial disulfide bridge formation step. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in forming the disulfide bridge of this compound?
The principal challenges during the cyclization of the linear this compound precursor are the formation of dimeric and oligomeric impurities, which can significantly lower the yield and complicate the purification of the target molecule.[1][2] The solubility of the linear peptide and the cyclized product can also pose difficulties.[1] Additionally, the choice of cyclization strategy—either in solution or on a solid support—presents its own set of advantages and disadvantages that must be carefully considered.[1][3]
Q2: What are the main differences between solution-phase and solid-phase cyclization for this compound?
-
Solution-phase cyclization is a traditional method where the linear peptide is cleaved from the resin and then oxidized in a dilute solution to form the disulfide bond.[1] A key challenge is the potential for intermolecular reactions leading to dimers and oligomers, which is typically mitigated by working at high dilution.[4] However, this can make the process less efficient for large-scale production due to the large solvent volumes required.[4]
-
On-resin (solid-phase) cyclization involves forming the disulfide bridge while the peptide is still attached to the solid support.[3] This approach can minimize intermolecular side reactions due to the "pseudo-dilution" effect of the resin, potentially leading to higher purity of the crude product.[5] However, the reaction kinetics can be slower, and the choice of resin and protecting groups is critical to avoid side reactions during the final cleavage from the support.[3][4]
Q3: Which oxidizing agents are commonly used for this compound cyclization?
Commonly used oxidizing agents for disulfide bridge formation in this compound synthesis include iodine (I2), hydrogen peroxide (H2O2), and potassium ferricyanide.[1][4][6] The choice of oxidant can influence the reaction rate and the profile of byproducts. For on-resin cyclization, iodine in DMF is a frequently employed reagent.[3][4] For solution-phase cyclization, H2O2 in an aqueous/organic solvent mixture is a common choice.[1][6]
Q4: How can the formation of dimers and other oligomers be minimized?
The formation of intermolecular disulfide bonds leading to dimers and higher-order oligomers is a significant side reaction.[1] Strategies to minimize these byproducts include:
-
High Dilution: In solution-phase cyclization, maintaining a low peptide concentration (e.g., 0.1-1.0 mg/mL) favors intramolecular cyclization over intermolecular reactions.[2]
-
Controlled pH: The pH of the reaction mixture is crucial. For many thiol oxidations, a slightly alkaline pH (around 7.5-8.5) is optimal to facilitate the formation of the thiolate anion, which is the reactive species.[1][7]
-
On-Resin Cyclization: Performing the cyclization on the solid support can physically isolate peptide chains, thus hindering intermolecular reactions.[3]
Q5: What is the role of protecting groups for the cysteine and mercaptopropionic acid residues?
Protecting groups on the thiol functionalities of cysteine (Cys) and 3-mercaptopropionic acid (Mpa) are essential to prevent premature or unwanted disulfide bond formation during the linear peptide synthesis. Common protecting groups include Trityl (Trt) and Acetamidomethyl (Acm).[1][3] These groups must be selectively removed to allow for the specific formation of the desired intramolecular disulfide bridge. The choice of protecting group can impact the conditions required for deprotection and cyclization.[3]
Troubleshooting Guide
Issue 1: Low Yield of Monomeric this compound
| Potential Cause | Suggested Solution |
| Suboptimal Peptide Concentration (Solution Phase) | If the concentration is too high, it promotes dimerization. If it's too low, the reaction rate may be impractically slow. The optimal concentration is often found to be around 10 mg/mL in specific solvent systems like H2O/isopropyl alcohol.[1] |
| Incorrect pH of the Reaction Mixture | The rate of disulfide bond formation is pH-dependent. For solution-phase oxidation with H2O2, a pH of 7.5-8.0 has been shown to be effective.[2] Ensure the pH is carefully monitored and adjusted. |
| Inefficient Oxidizing Agent | The choice and amount of oxidizing agent are critical. For on-resin cyclization, the equivalence of iodine should be optimized.[3] For solution-phase, the concentration of H2O2 needs to be carefully controlled to avoid over-oxidation.[6] |
| Poor Solubility of the Linear Precursor | If the linear peptide is not fully dissolved, the cyclization will be inefficient. Experiment with different solvent systems, such as mixtures of water with organic solvents like isopropyl alcohol or acetonitrile.[1][6] |
Issue 2: High Levels of Dimeric and Oligomeric Impurities
| Potential Cause | Suggested Solution |
| High Peptide Concentration (Solution Phase) | This is the most common cause of intermolecular side reactions. Reduce the peptide concentration significantly.[4] |
| Slow Intramolecular Reaction Rate | If the intramolecular cyclization is slow, it allows more time for intermolecular reactions. Optimize the pH, temperature, and solvent to accelerate the desired reaction. |
| Agitation Issues | Inadequate stirring can lead to localized high concentrations of reactants, promoting side reactions. Ensure efficient and uniform mixing of the reaction solution. |
Issue 3: Incomplete Cyclization Reaction
| Potential Cause | Suggested Solution |
| Insufficient Reaction Time | Monitor the reaction progress using analytical techniques like HPLC or the Ellman test to determine the optimal reaction time.[1] On-resin cyclization with iodine can be rapid (within 30 minutes), while solution-phase reactions may take longer.[1][3] |
| Depleted Oxidizing Agent | Ensure a sufficient molar excess of the oxidizing agent is used. For on-resin methods, a proven acceptable range (PAR) study for the iodine equivalence can be beneficial for large-scale manufacturing.[3] |
| Presence of Reducing Agents | Ensure that all reagents and solvents are free from contaminating reducing agents that could quench the oxidation reaction. |
| Disulfide Reduction During Cleavage (On-Resin) | In on-resin strategies, certain scavengers used during the final cleavage from the resin (e.g., hydrosilanes in the presence of TFA) can reduce the newly formed disulfide bond.[3][4] Eliminating or carefully controlling the amount of such scavengers is crucial.[3] |
Quantitative Data Summary
The following table summarizes key quantitative data from studies on this compound cyclization, providing a comparison of different conditions and their outcomes.
| Cyclization Method | Solvent | Peptide Concentration | Oxidant | Reaction Time | pH | Purity of Crude this compound (HPLC) | Reference |
| Solution Phase | H2O / Isopropyl Alcohol (1:1) | 10 mg/mL | H2O2 | 15 min | 7.5 - 8.0 | 73.7% | [1][2] |
| Solution Phase | 5% Acetonitrile in Water | Not Specified | H2O2 (2-8 eq.) | 10 min | 8.0 - 9.0 | 75.6% | [6] |
| On-Resin | DMF | N/A | Iodine (I2) | < 30 min | N/A | Rapid and quantitative on-resin | [3][4] |
| On-Resin | DMF | N/A | Iodine (I2, 3 eq.) | 1 h | N/A | Not specified directly for crude | [2] |
Key Experimental Protocols
Protocol 1: Solution-Phase Cyclization with H2O2
-
Preparation of the Linear Peptide: The fully protected linear this compound precursor is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The peptide is then cleaved from the resin and all protecting groups are removed, typically using a cleavage cocktail containing trifluoroacetic acid (TFA).[6] The crude linear peptide is purified and lyophilized.
-
Dissolution: Dissolve the lyophilized linear this compound precursor in a 5% aqueous acetonitrile solution.[6]
-
pH Adjustment: Adjust the pH of the peptide solution to between 8.0 and 9.0 using 30% ammonia water.[6]
-
Oxidation: Add hydrogen peroxide (H2O2) to the solution. The molar equivalent of H2O2 can range from 2 to 8 times that of the linear peptide.[6]
-
Reaction Monitoring: Allow the reaction to proceed at 25°C for approximately 10-15 minutes.[1][6] Monitor the completion of the reaction by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Quenching and Purification: Once the reaction is complete, the mixture is filtered. The crude cyclized this compound is then purified by preparative RP-HPLC.[6]
Protocol 2: On-Resin Cyclization with Iodine
-
Synthesis of Protected Linear Peptide on Resin: Synthesize the linear this compound sequence on a suitable resin (e.g., Rink amide resin) using Fmoc/tBu chemistry. The thiol groups of Mpa and Cys are protected with groups like Trt or Acm.[1][3]
-
Deprotection of Thiol Groups: Selectively remove the thiol protecting groups while the peptide remains attached to the resin.
-
Cyclization: Treat the peptidyl-resin with a solution of iodine (I2) in dimethylformamide (DMF). Typically, 3-5 equivalents of iodine are used.[2][3]
-
Reaction: Allow the reaction to proceed at room temperature for approximately 30 minutes to 1 hour.[2][3]
-
Washing: After the reaction, thoroughly wash the resin with DMF and other solvents to remove excess iodine and any soluble byproducts.
-
Cleavage and Global Deprotection: Cleave the cyclized peptide from the resin and remove any remaining side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA-based). Crucially , avoid or carefully control the amount of hydrosilane scavengers in the cleavage cocktail to prevent reduction of the disulfide bond.[3][4]
-
Purification: Purify the crude cyclized this compound using preparative RP-HPLC.
Visualizations
Caption: Chemical pathway of this compound cyclization.
Caption: Experimental workflow for this compound synthesis.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of On-Resin Disulfide Formation for Large-Scale Manufacturing of Cyclic Peptides: A Case Study [hero.epa.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. uwaterloo.ca [uwaterloo.ca]
Validation & Comparative
Atosiban vs. Barusiban: A Head-to-Head Comparison in Primate Models of Preterm Labor
A Comparative Guide for Researchers and Drug Development Professionals
The management of preterm labor remains a significant challenge in obstetrics, with a pressing need for tocolytic agents that are both effective and safe for mother and fetus. Among the therapeutic strategies, oxytocin receptor antagonists have emerged as a targeted approach to inhibit uterine contractions. This guide provides a detailed head-to-head comparison of two such antagonists, Atosiban and Barusiban, based on data from primate models, a crucial step in preclinical evaluation.
Executive Summary
This compound, a mixed vasopressin V1a and oxytocin receptor antagonist, is approved for the treatment of preterm labor in Europe.[1] Barusiban, a more selective oxytocin receptor antagonist, has been developed to offer improved potency and a longer duration of action.[1][2] Studies in cynomolgus monkeys, a relevant primate model for human pregnancy, have demonstrated that while both drugs are effective at inhibiting oxytocin-induced uterine contractions, Barusiban exhibits a superior pharmacokinetic and pharmacodynamic profile.[2][3]
Quantitative Comparison of Efficacy and Pharmacodynamics
The following table summarizes the key quantitative data from a comparative study in a cynomolgus monkey model of oxytocin-induced preterm labor.[2][3]
| Parameter | This compound | Barusiban | Reference |
| Potency | 3-4 times less potent than Barusiban | 3-4 times more potent than this compound | [2][3] |
| Efficacy (Maximal Inhibition of Intrauterine Pressure) | 96-98% | 96-98% | [2][3] |
| Onset of Action | 0.5 - 1.5 hours | 0.5 - 1.5 hours | [2][3] |
| Duration of Action | 1 - 3 hours | >13 - 15 hours | [2][3] |
| Receptor Selectivity | Binds to both oxytocin and vasopressin V1a receptors | ~300-fold higher affinity for the oxytocin receptor than the V1a receptor | [3][4] |
Experimental Protocols
The data presented in this guide are primarily derived from studies employing a well-established primate model of oxytocin-induced preterm labor. The key methodologies are outlined below.
Animal Model and Surgical Preparation
-
Species: Pregnant cynomolgus monkeys (Macaca fascicularis).[3]
-
Instrumentation: Monkeys were surgically instrumented with a sensor to measure intrauterine pressure (IUP) implanted in the amniotic cavity and biopotential sensors for electromyography (EMG) attached to the uterus.[4][5] This allows for conscious animal monitoring via radiotelemetry.[3][4]
Induction of Preterm Labor
-
To simulate preterm labor, a continuous intravenous infusion of oxytocin was administered.[2][3]
-
The dose of oxytocin was titrated for each animal to induce stable, submaximal uterine contractions.[3][5]
Drug Administration and Monitoring
-
This compound and Barusiban were administered intravenously, either as a bolus injection or a continuous infusion, at various dose levels to establish a dose-response relationship.[2][3]
-
Uterine contractions (intrauterine pressure) were continuously monitored and recorded telemetrically.[2][3]
-
Blood samples were collected to determine the pharmacokinetic profiles of the drugs.[3]
Signaling Pathway and Experimental Workflow
Mechanism of Action: Oxytocin Receptor Antagonism
Both this compound and Barusiban exert their tocolytic effects by competitively blocking the oxytocin receptor in the myometrium.[6] Oxytocin binding to its G-protein coupled receptor (GPCR) typically activates the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (InsP3) pathway, leading to an increase in intracellular calcium and subsequent muscle contraction.[1] By antagonizing this receptor, this compound and Barusiban prevent this signaling cascade, resulting in uterine relaxation.[6]
Caption: Oxytocin receptor signaling pathway and antagonism by this compound/Barusiban.
Experimental Workflow in Primate Model
The following diagram illustrates the typical workflow for comparing the efficacy of tocolytic agents in the primate model of oxytocin-induced preterm labor.
Caption: Experimental workflow for tocolytic comparison in a primate model.
Conclusion
The head-to-head comparison in primate models reveals that Barusiban has a significantly longer duration of action and is more potent than this compound in inhibiting oxytocin-induced uterine contractions.[2][3] Both drugs demonstrate a rapid onset of action and high efficacy.[2][3] The enhanced selectivity of Barusiban for the oxytocin receptor may contribute to its improved pharmacodynamic profile.[3] These findings from primate studies underscore the potential of Barusiban as a next-generation tocolytic agent, although it is important to note that promising results in animal models do not always translate to clinical efficacy in humans.[1][7] Further clinical investigation is necessary to fully elucidate the therapeutic value of Barusiban in the management of preterm labor.
References
- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with this compound in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Barusiban suppresses oxytocin-induced preterm labour in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Barusiban suppresses oxytocin-induced preterm labour in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound acetate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
Validating Atosiban's antagonist activity at the V1a receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Atosiban's antagonist activity at the vasopressin V1a receptor against other notable alternatives. The following sections detail experimental data, protocols, and relevant signaling pathways to aid in the comprehensive evaluation of these compounds.
This compound is recognized as a dual antagonist of the oxytocin (OT) and vasopressin V1a receptors.[1][2] Notably, its affinity for the V1a receptor is significantly higher than for the oxytocin receptor, a crucial factor in its pharmacological profile.[1] This guide delves into the specifics of this V1a antagonism, presenting a comparative landscape of its performance alongside other V1a receptor antagonists.
Comparative Antagonist Activity at the V1a Receptor
The antagonist activity of this compound and its alternatives at the human V1a receptor is summarized below. The data, presented in terms of equilibrium inhibition constant (Ki) and pA2 values, offer a quantitative measure of each compound's potency. Lower Ki values and higher pA2 values are indicative of greater antagonist potency.
| Compound | V1a Receptor Ki (nM) | V1a Receptor pA2 | Selectivity Profile |
| This compound | 3.5 - 4.7[1] | 6.14[3] | Mixed V1a/Oxytocin Antagonist |
| Barusiban | 11[1] | Not Reported | ~300-fold more selective for Oxytocin Receptor[1] |
| SRX246 | 0.3[4] | Not Reported | Highly Selective V1a Antagonist |
| Relcovaptan (SR 49059) | 7.2 | Not Reported | Selective V1a Antagonist[5] |
| Nolasiban | Ki for OTR: 52 (2.5-fold selective for OTR over V1aR)[6] | Not Reported | Selective Oxytocin Receptor Antagonist |
Key Experimental Protocols
The validation of V1a receptor antagonist activity relies on a suite of well-established in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for the V1a receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Culture cells expressing the recombinant human V1a receptor (e.g., CHO or HEK-293 cells).
-
Harvest the cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.[4]
2. Competitive Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective V1a receptor radioligand (e.g., [3H]-Arginine Vasopressin), and varying concentrations of the unlabeled antagonist (e.g., this compound or alternatives).[1][7]
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.[7]
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[7]
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the competing antagonist.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream event in V1a receptor signaling.[8][9]
1. Cell Preparation:
-
Seed cells expressing the V1a receptor into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.[10]
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid to prevent dye extrusion.[10]
-
Incubate the cells to allow for de-esterification of the dye.
2. Antagonist and Agonist Addition:
-
Add varying concentrations of the V1a receptor antagonist to the wells and incubate for a predetermined period.
-
Add a fixed concentration of a V1a receptor agonist (e.g., Arginine Vasopressin) to stimulate the receptor.
3. Signal Detection:
-
Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader.[8][9] An increase in fluorescence corresponds to an increase in intracellular calcium.
4. Data Analysis:
-
Calculate the antagonist's ability to inhibit the agonist-induced calcium response.
-
Determine the IC50 value for the antagonist from the concentration-response curve.
Inositol Phosphate Accumulation Assay
This assay quantifies the antagonist's effect on the production of inositol phosphates, another important second messenger in the V1a receptor signaling cascade.
1. Cell Labeling and Treatment:
-
Culture V1a receptor-expressing cells in a medium containing [3H]-myo-inositol to label the cellular phosphoinositide pools.
-
Wash the cells and pre-incubate them with a buffer containing LiCl, which inhibits the degradation of inositol monophosphate (IP1), allowing it to accumulate.
-
Add different concentrations of the antagonist, followed by a fixed concentration of a V1a agonist.
2. Inositol Phosphate Extraction and Measurement:
-
Terminate the reaction by adding a cold acid solution (e.g., perchloric acid).
-
Separate the inositol phosphates from other cellular components using anion-exchange chromatography.
-
Quantify the amount of [3H]-inositol phosphates using a scintillation counter.
-
Alternatively, a homogeneous time-resolved fluorescence (HTRF) assay can be used to specifically measure the accumulation of IP1.
3. Data Analysis:
-
Determine the IC50 of the antagonist for the inhibition of agonist-stimulated inositol phosphate accumulation.
Visualizing the Molecular and Experimental Landscape
To further clarify the mechanisms and methodologies discussed, the following diagrams illustrate the V1a receptor signaling pathway and a typical experimental workflow for validating antagonist activity.
Caption: V1a receptor signaling pathway.
Caption: Experimental workflow for V1a antagonist validation.
References
- 1. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. The effect of relcovaptan (SR 49059), an orally active vasopressin V1a receptor antagonist, on uterine contractions in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 6. innoprot.com [innoprot.com]
- 7. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. V1a vasopressin-induced accumulation of inositol trisphosphate in cultured rat aortic myocytes; modulation by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
Atosiban's Potency and Efficacy: A Cross-Species Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency and efficacy of Atosiban, a competitive oxytocin/vasopressin receptor antagonist, across different species. The information is compiled from various experimental studies to assist researchers in drug development and related fields.
Quantitative Comparison of this compound's Potency
The potency of this compound, a tocolytic agent used to halt premature labor, varies across species. This variation is crucial for translating preclinical findings to clinical applications. The following tables summarize the available quantitative data on this compound's potency in humans, rats, and cynomolgus monkeys.
| Species | Tissue | Parameter | Value | Reference |
| Human | Preterm Myometrium | pA2 | 7.86 | [1] |
| Human | Term Myometrium | pA2 | 7.81 | [1] |
| Human | Myometrial Cells | Inhibition Constant (Ki) | 10 nmol/L | [2][3] |
Table 1: Potency of this compound in Human Uterine Tissue. The pA2 value is a measure of the potency of an antagonist in a pharmacological experiment. A higher pA2 value indicates a higher potency.
| Species | Tissue | Observation | Reference |
| Rat | Uterine Myocytes | This compound had no significant effect on oxytocin receptor number or binding affinity. It inhibits the uterine contractile response to exogenous oxytocin for up to 2 hours. | [4][5] |
| Rat | Pregnant Myometrium | This compound treatment resulted in a 2.5-fold increase in the maximal response (Emax) and a decrease in the EC50 for prostaglandin F2α (PGF2α)-induced contractions, suggesting an enhanced sensitivity to PGF2α. |
Table 2: Efficacy and Potency Observations of this compound in Rat Uterine Tissue.
| Species | Context | Observation | Reference |
| Cynomolgus Monkey | In vivo (preterm labor model) | Barusiban, another oxytocin antagonist, was found to be three to four times more potent than this compound. | [6][7] |
| Cynomolgus Monkey | In vivo (preterm labor model) | This compound demonstrated high efficacy (96-98% inhibition of intrauterine pressure) with a rapid onset of action (0.5-1.5 hours). | [7] |
Table 3: Potency and Efficacy of this compound in Cynomolgus Monkeys.
Oxytocin Receptor Signaling Pathway and this compound's Mechanism of Action
This compound exerts its effects by competitively antagonizing the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The binding of oxytocin to its receptor primarily activates the Gq/11 protein, initiating a signaling cascade that leads to uterine contractions.
Figure 1: Oxytocin Receptor Signaling Pathway. Oxytocin binding to its receptor activates Gq protein, leading to a cascade that increases intracellular calcium and results in uterine contraction. This compound blocks this initial binding step.
This compound competitively binds to oxytocin receptors on the myometrium, preventing oxytocin from binding and initiating the signaling cascade.[8][9] This action prevents the production of inositol trisphosphate (IP3), which in turn inhibits the release of calcium from the sarcoplasmic reticulum and the influx of extracellular calcium.[8][9] The ultimate effect is a reduction in the frequency and force of uterine contractions.[8][9]
Experimental Protocols
In Vitro Uterine Contractility Assay (Organ Bath)
This protocol outlines the general steps for assessing the effect of this compound on oxytocin-induced uterine contractions in an isolated organ bath system.
Figure 2: In Vitro Uterine Contractility Assay Workflow. This diagram outlines the key steps in assessing the inhibitory effect of this compound on oxytocin-induced uterine contractions.
Detailed Steps:
-
Tissue Preparation: Myometrial tissue is obtained from the species of interest (e.g., human biopsies during cesarean section, rat or monkey uterine horns). The tissue is dissected into longitudinal strips of a standardized size (e.g., 2 x 2 x 10 mm) and placed in a physiological saline solution (e.g., Krebs-Henseleit solution).[8]
-
Mounting: Each tissue strip is mounted in an organ bath chamber filled with oxygenated physiological saline solution maintained at 37°C. One end of the strip is attached to a fixed hook, and the other is connected to an isometric force transducer to record contractile force.[10][11]
-
Equilibration: The tissue is allowed to equilibrate in the organ bath until regular, spontaneous contractions are observed.
-
Oxytocin Stimulation: A specific concentration of oxytocin is added to the organ bath to induce stable and robust uterine contractions. The baseline contractile activity (frequency, amplitude, and duration) is recorded.
-
This compound Administration: Increasing concentrations of this compound are cumulatively added to the organ bath. The contractile activity is recorded for a set period after each addition.
-
Data Analysis: The frequency and amplitude of contractions, as well as the area under the curve (AUC), are measured. This data is then used to calculate the half-maximal inhibitory concentration (IC50) or the pA2 value to determine the potency of this compound.
Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of this compound to the oxytocin receptor.
Key Steps:
-
Membrane Preparation: Membranes expressing the oxytocin receptor are prepared from a suitable source, such as cultured cells transfected with the OTR gene or homogenized uterine tissue.
-
Incubation: The prepared membranes are incubated with a radiolabeled ligand that specifically binds to the oxytocin receptor (e.g., [³H]-oxytocin) and varying concentrations of unlabeled this compound.
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the inhibition constant (Ki) of this compound can be determined. The Ki value represents the affinity of the antagonist for the receptor.
This guide provides a comparative overview of this compound's potency and efficacy across different species based on available experimental data. Researchers are encouraged to consult the cited literature for more detailed information and specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of oxytocin antagonists on the activation of human myometrium in vitro: this compound prevents oxytocin-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with this compound in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdspdb.unc.edu [pdspdb.unc.edu]
- 7. Effects of oxytocin receptor antagonist this compound on pregnant myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Atosiban for Preterm Labor: A Comparative Meta-Analysis of Clinical Efficacy
A comprehensive review of Atosiban's performance against alternative tocolytic agents in randomized controlled trials, offering researchers and drug development professionals a detailed comparison of efficacy, safety, and underlying mechanisms.
Introduction
Preterm birth, defined as delivery before 37 completed weeks of gestation, is a leading cause of neonatal morbidity and mortality worldwide. Tocolytic agents are administered to pregnant women with preterm labor to delay delivery, allowing for the administration of antenatal corticosteroids to improve fetal lung maturity and for transfer to a facility with a neonatal intensive care unit. This compound, a competitive oxytocin/vasopressin receptor antagonist, is a commonly used tocolytic. This guide provides a meta-analysis of its efficacy and safety in clinical trials compared to other tocolytics such as β-mimetics, calcium channel blockers, and non-steroidal anti-inflammatory drugs (NSAIDs).
This compound's Mechanism of Action: A Signaling Pathway Overview
This compound functions by blocking the oxytocin receptor (OTR) in the myometrium, thereby inhibiting the downstream signaling cascade that leads to uterine contractions. Upon binding to the OTR, a G-protein coupled receptor, oxytocin typically activates the Gαq pathway, leading to an increase in intracellular calcium and uterine muscle contraction. This compound competitively antagonizes this effect. Interestingly, some research suggests that this compound may also act as a "biased agonist" at the OTR, preferentially signaling through the Gαi pathway, which can activate pro-inflammatory pathways involving NF-κB and MAPK.[1][2][3][4] This dual action underscores the complexity of its molecular mechanism.
Comparative Efficacy of this compound: A Meta-Analysis of Tocolytic Outcomes
Multiple meta-analyses have compared the efficacy of this compound with other tocolytic agents in delaying preterm labor. The primary endpoints in these studies are typically the proportion of women remaining undelivered at 48 hours and 7 days after initiation of treatment.
Efficacy in Delaying Delivery
| Tocolytic Agent | Comparison vs. This compound (Delay > 48 hours) | Comparison vs. This compound (Delay > 7 days) | Certainty of Evidence |
| Placebo | This compound is more effective in delaying delivery.[5] | This compound is more effective in delaying delivery.[5] | Moderate to High |
| Beta-mimetics (e.g., Terbutaline, Fenoterol) | No statistically significant difference in efficacy.[2] | No statistically significant difference in efficacy.[2] | Moderate |
| Calcium Channel Blockers (e.g., Nifedipine) | No significant difference in prolonging pregnancy for 48 hours or more.[3] Some studies suggest nifedipine may result in a longer prolongation of pregnancy.[6][7] | No significant difference in prolonging pregnancy for 7 days or more.[3] | Moderate |
| NSAIDs (e.g., Indomethacin) | This compound has similar efficacy in delaying delivery.[2] | This compound has similar efficacy in delaying delivery.[2] | Low to Moderate |
Neonatal Outcomes
A key objective of tocolysis is to improve neonatal outcomes. Meta-analyses have shown no significant difference between this compound and other tocolytics in terms of a composite of adverse perinatal outcomes, which include perinatal mortality, bronchopulmonary dysplasia, sepsis, intraventricular hemorrhage, periventricular leukomalacia, and necrotizing enterocolitis.[8] However, one systematic review found that neonatal mortality was lower with this compound compared to indomethacin.[2][4]
Safety and Tolerability Profile
A significant advantage of this compound highlighted in multiple studies is its favorable safety profile, particularly concerning maternal side effects.
| Tocolytic Agent | Comparison of Maternal Side Effects vs. This compound |
| Beta-mimetics (e.g., Terbutaline, Fenoterol) | This compound is associated with significantly fewer maternal cardiovascular side effects.[9] |
| Calcium Channel Blockers (e.g., Nifedipine) | This compound is associated with fewer maternal side effects.[3] |
| NSAIDs (e.g., Indomethacin) | This compound has a more favorable maternal safety profile. |
Experimental Protocols in Tocolytic Clinical Trials
The design of randomized controlled trials (RCTs) assessing tocolytic agents generally follows a standardized workflow, from patient recruitment to data analysis.
Key Methodological Components:
-
Study Design: Most pivotal trials are multicenter, double-blind, randomized, and placebo-controlled or active-comparator controlled.[5][8]
-
Inclusion Criteria: Typically include pregnant women between 24 and 34 weeks of gestation with a diagnosis of preterm labor, confirmed by regular uterine contractions and cervical changes.[8][10]
-
Intervention: The standard this compound regimen often involves an initial intravenous bolus dose, followed by a loading infusion and then a maintenance infusion for up to 48 hours.[11] Comparator arms receive either a placebo or another tocolytic agent following its standard administration protocol.
-
Outcome Measures:
-
Primary Efficacy Endpoint: The most common is the proportion of women who remain undelivered and do not require an alternative tocolytic at 48 hours and 7 days after starting treatment.[5]
-
Secondary Endpoints: These often include gestational age at delivery, neonatal outcomes (e.g., respiratory distress syndrome, intraventricular hemorrhage), and maternal and fetal adverse events.[10]
-
-
Statistical Analysis: Data is typically analyzed on an intention-to-treat basis.[8]
Conclusion
The available evidence from numerous meta-analyses indicates that this compound is an effective tocolytic agent for delaying preterm labor, with an efficacy comparable to that of other commonly used agents like beta-mimetics and calcium channel blockers.[2][3] Its primary advantage lies in its superior maternal safety profile, with a significantly lower incidence of adverse events.[2][3] While no tocolytic has been definitively shown to improve overall neonatal outcomes significantly, the delay in delivery afforded by these agents provides a critical window for interventions that can improve the health of the preterm infant. Future research should continue to focus on large, well-designed, placebo-controlled trials to further clarify the role of tocolytics in improving long-term neonatal health.
References
- 1. The oxytocin receptor antagonist, this compound, activates pro-inflammatory pathways in human amnion via G(αi) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Oxytocin Receptor Antagonists: R&D Systems [rndsystems.com]
- 4. The oxytocin receptor antagonist this compound inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An oxytocin receptor antagonist (this compound) in the treatment of preterm labor: a randomized, double-blind, placebo-controlled trial with tocolytic rescue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Critical appraisal and clinical utility of this compound in the management of preterm labor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmjopen.bmj.com [bmjopen.bmj.com]
- 8. Nifedipine versus this compound for threatened preterm birth (APOSTEL III): a multicentre, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment of preterm labor with the oxytocin antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nifedipine compared with this compound for treating preterm labor: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound versus placebo in the treatment of threatened preterm birth between 30 and 34 weeks gestation: study protocol of the 4-year APOSTEL 8 follow-up - PMC [pmc.ncbi.nlm.nih.gov]
Atosiban Versus Placebo in Randomized Controlled Trials for Tocolysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of atosiban versus placebo for tocolysis in the management of preterm labor, based on data from key randomized controlled trials (RCTs). The information is intended to support research, scientific understanding, and drug development in the field of obstetrics.
Experimental Protocols
The methodologies of pivotal RCTs form the basis of our understanding of this compound's efficacy and safety. Below are detailed protocols from significant trials.
APOSTEL 8 Trial (2025)
-
Objective: To assess the superiority of tocolysis with this compound compared with placebo in improving neonatal morbidity and mortality in threatened preterm birth between 30+0 and 33+6 weeks of gestation.[1]
-
Study Design: An international, multicenter, randomized, double-blind, superiority trial.[1]
-
Inclusion Criteria: Women aged 18 years or older with a singleton or twin pregnancy with threatened preterm birth from 30+0 to 33+6 weeks of gestation.[1]
-
Intervention:
-
Primary Outcome: A composite of perinatal mortality (stillbirth and death until 28 days postpartum) and six severe neonatal morbidities.[1]
Romero et al. (2000)
-
Objective: To evaluate the efficacy and safety of the oxytocin receptor antagonist this compound in the treatment of preterm labor.[2]
-
Study Design: A multicenter, double-blind, placebo-controlled trial with tocolytic rescue.[2]
-
Inclusion Criteria: Patients in preterm labor.
-
Intervention:
-
Primary Endpoint: Time from the start of the study drug to delivery or therapeutic failure.[2]
-
Secondary Endpoints: The proportion of patients remaining undelivered and not receiving an alternative tocolytic at 24 hours, 48 hours, and 7 days.[2]
Valenzuela et al. (2000) - Maintenance Therapy
-
Objective: To compare the efficacy and safety of this compound with placebo for maintenance therapy in women with preterm labor who had achieved uterine quiescence with intravenous this compound.[3]
-
Study Design: A multicenter, double-blind, placebo-controlled trial.[3]
-
Inclusion Criteria: Patients in preterm labor who responded to initial intravenous treatment with this compound.[3]
-
Intervention:
-
Primary Endpoint: The number of days from the start of maintenance therapy until the first recurrence of labor.[3]
-
Secondary Endpoint: The percentage of patients requiring subsequent intravenous this compound therapy.[3]
Data Presentation
The following tables summarize the quantitative data from the aforementioned RCTs, comparing the efficacy and safety of this compound with placebo.
Efficacy Outcomes
| Outcome | This compound Group | Placebo Group | Trial | Notes |
| Prolongation of Pregnancy | ||||
| Undelivered at 24 hours (without rescue) | Significantly higher | Lower | Romero et al. (2000)[2] | p ≤ 0.008[2] |
| Undelivered at 48 hours (without rescue) | Significantly higher | Lower | Romero et al. (2000)[2] | p ≤ 0.008[2] |
| Undelivered at 7 days (without rescue) | Significantly higher | Lower | Romero et al. (2000)[2] | p ≤ 0.008. This compound was consistently superior to placebo at a gestational age of ≥28 weeks.[2] |
| Time to Delivery or Therapeutic Failure (Median) | 25.6 days | 21.0 days | Romero et al. (2000)[2] | No significant difference (p=0.6).[2] |
| Time to First Recurrence of Labor (Median) | 32.6 days | 27.6 days | Valenzuela et al. (2000)[3] | p = 0.02[3] |
| Need for Rescue Tocolysis | ||||
| Subsequent IV this compound Treatment | 23% (61/252) | 31% (77/251) | Valenzuela et al. (2000)[3] |
Neonatal Outcomes
| Outcome | This compound Group | Placebo Group | Trial | Relative Risk (95% CI) / Notes |
| Composite of Perinatal Mortality and Severe Neonatal Morbidity | 8% (37/449 infants) | 9% (40/435 infants) | APOSTEL 8[1] | RR 0.90 (0.58-1.40)[1] |
| Perinatal Mortality | 0.7% (3 infants) | 0.9% (4 infants) | APOSTEL 8[1] | RR 0.73 (0.16-3.23)[1] |
| Fetal/Infant Deaths (<24 weeks gestation) | Higher incidence | Lower incidence | Romero et al. (2000)[2] | 14 this compound-treated patients and 5 placebo-treated patients were randomized at <24 weeks.[2] |
| Neonatal Deaths (Maintenance Therapy) | 4 | 5 | Valenzuela et al. (2000)[3] | Infant outcomes, including birth weight, were comparable between groups.[3] |
Maternal Safety Outcomes
| Outcome | This compound Group | Placebo Group | Trial | Notes |
| Maternal Adverse Events | Did not differ | Did not differ | APOSTEL 8[1] | No maternal deaths were reported in either group.[1] |
| Maternal-Fetal Adverse Events | Similar | Similar | Romero et al. (2000)[2] | Injection-site reactions occurred more often with this compound.[2] |
| Adverse Event Profiles (Maintenance Therapy) | Comparable | Comparable | Valenzuela et al. (2000)[3] | Except for injection site reactions.[3] |
Signaling Pathways and Experimental Workflows
Visual representations of the molecular interactions of this compound and the structure of a typical clinical trial are provided below.
References
- 1. This compound versus placebo for threatened preterm birth (APOSTEL 8): a multicentre, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An oxytocin receptor antagonist (this compound) in the treatment of preterm labor: a randomized, double-blind, placebo-controlled trial with tocolytic rescue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maintenance treatment of preterm labor with the oxytocin antagonist this compound. The this compound PTL-098 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Atosiban's Duration of Action Against Other Tocolytic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the duration of action and pharmacological profiles of Atosiban and other commonly used tocolytic agents. The information presented is supported by experimental data to aid in research and development efforts in the management of preterm labor.
Executive Summary
Tocolytic agents are critical in the management of preterm labor, with the primary goal of delaying delivery to allow for the administration of antenatal corticosteroids to improve neonatal outcomes. The duration of action of these agents is a key determinant of their clinical utility. This guide focuses on a comparative analysis of this compound, a competitive oxytocin/vasopressin receptor antagonist, with other major classes of tocolytics, including calcium channel blockers (Nifedipine), beta-adrenergic agonists (Terbutaline), and prostaglandin inhibitors (Indomethacin).
Comparative Pharmacokinetics and Efficacy
The following table summarizes the key pharmacokinetic parameters and clinical efficacy of this compound and its alternatives. The duration of tocolytic effect is often clinically defined by the ability to postpone delivery for at least 48 hours, allowing for the full course of antenatal corticosteroids.
| Drug Class | Drug | Onset of Action | Half-Life | Clinically Effective Duration of Action | Efficacy (Undelivered at 48h) |
| Oxytocin Receptor Antagonist | This compound | Rapid (within 10 minutes) | Initial: ~13 minutesTerminal: ~1.7 hours | Up to 48 hours with continuous infusion.[1][2] | ~81.8%[3] |
| Calcium Channel Blocker | Nifedipine | 20-30 minutes | 2-3 hours | Variable, typically requires repeat dosing every 4-6 hours to maintain tocolysis for 48 hours or more.[4][5] | ~78% (compared to 71% for placebo in one study)[6] |
| Beta-Adrenergic Agonist | Terbutaline | Subcutaneous: 5-15 minutes | ~2.9-5.7 hours | Short-acting, requires frequent administration (every 20 mins to 3 hours) or continuous infusion to maintain tocolysis for up to 48-72 hours.[7] | Effective in delaying delivery for at least 48 hours.[8] |
| Prostaglandin Inhibitor | Indomethacin | 1-2 hours | ~4.5 hours | Typically administered for a course of 48 hours.[9][10] | Can delay delivery for 48 hours to seven days.[11] |
Mechanism of Action and Signaling Pathways
The differential mechanisms of action of these tocolytics are crucial to understanding their efficacy and potential side effects.
This compound: Oxytocin Receptor Antagonism
This compound is a competitive antagonist of the oxytocin receptor, a G-protein coupled receptor (GPCR) that, upon activation by oxytocin, couples to Gq protein. This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to myometrial contraction. By blocking this receptor, this compound prevents this cascade, resulting in uterine relaxation.[12]
References
- 1. actascientific.com [actascientific.com]
- 2. actascientific.com [actascientific.com]
- 3. Short-Term Outcomes of this compound in the Treatment of Preterm Labour at the Sultan Qaboos University Hospital, Muscat, Oman: A tertiary care experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 5. creehealth.org [creehealth.org]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Tocolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Introduction - Terbutaline Pump for the Prevention of Preterm Birth - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Short-term tocolytics for preterm delivery – current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacologic Management of Preterm Labor and Prevention of Preterm Birth [uspharmacist.com]
- 11. Treatment of Preterm Labor: NSAIDs Indomethacin [healthline.com]
- 12. The oxytocin receptor antagonist this compound inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Neonatal Outcomes Following Atosiban Versus Other Tocolytics: A Comparative Guide
This guide provides a comprehensive comparison of neonatal outcomes following treatment with atosiban versus other tocolytic agents for preterm labor. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data from systematic reviews, meta-analyses, and clinical trials.
Introduction
Preterm birth is a leading cause of neonatal morbidity and mortality globally. Tocolytic agents are administered to women in preterm labor to delay delivery, allowing for the administration of antenatal corticosteroids to improve fetal lung maturity and for in-utero transfer to a facility with a neonatal intensive care unit (NICU). This compound, an oxytocin receptor antagonist, is a commonly used tocolytic. This guide compares its efficacy and safety in terms of neonatal outcomes against other frequently used tocolytics, including calcium channel blockers (nifedipine), beta-adrenergic agonists (ritodrine), and prostaglandin inhibitors (indomethacin).
Comparative Efficacy and Neonatal Outcomes
The primary goal of tocolysis is the improvement of neonatal outcomes.[1] While tocolytics have been shown to delay birth, their benefit on neonatal outcomes is a subject of ongoing research.[2][3]
Nifedipine, a calcium channel blocker, is one of the most common tocolytics used worldwide.[4] An individual participant data meta-analysis (IPDMA) comparing nifedipine and this compound found no significant differences in the composite neonatal outcome, which included perinatal mortality and neonatal morbidities like respiratory distress syndrome (RDS), intraventricular hemorrhage (IVH), periventricular leukomalacia, necrotizing enterocolitis (NEC), and sepsis.[4][5] In this analysis, the composite neonatal outcome occurred in 16% of neonates after nifedipine versus 19% after this compound.[4][5] However, a non-significant higher neonatal mortality was observed in the nifedipine-exposed group.[4][5] Conversely, NICU admission was less frequent after nifedipine (46%) compared to this compound (59%).[4][5] An indirect comparison meta-analysis suggested that nifedipine was associated with a significant reduction in RDS compared to this compound.[6] Some studies have found that nifedipine may be more effective in prolonging pregnancy.[4][5][7]
Ritodrine is a beta-adrenergic agonist.[8] Studies comparing this compound and ritodrine have generally found comparable efficacy in delaying delivery.[9][10] A multicenter retrospective study found that in singleton pregnancies, neonatal outcomes were superior in the this compound group compared to the ritodrine group, with a lower rate of NICU admission.[11] For multifetal pregnancies, this compound was more effective than ritodrine in maintaining the pregnancy.[11] Maternal cardiovascular side effects, particularly tachycardia, are significantly more common with ritodrine.[9][12]
Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) that acts as a prostaglandin synthetase inhibitor.[13] While effective in delaying delivery, its use is associated with potential neonatal complications, including oligohydramnios, renal failure, necrotizing enterocolitis, intraventricular hemorrhage, and premature closure of the ductus arteriosus.[13][14] Due to these risks, the use of indomethacin is often limited to gestations under 32 weeks and for short durations.[15] Direct comparative data on neonatal outcomes between this compound and indomethacin from large-scale trials are limited.
Data on Neonatal Outcomes
The following tables summarize quantitative data on key neonatal outcomes from comparative studies.
Table 1: this compound vs. Nifedipine - Neonatal Outcomes
| Outcome | This compound Group | Nifedipine Group | Odds Ratio (95% CI) | Source |
|---|---|---|---|---|
| Composite Neonatal Outcome | 69/359 (19%) | 58/364 (16%) | 0.76 (0.47-1.23) | [4][5] |
| Perinatal Death | 7/380 (1.8%) | 14/392 (3.6%) | 2.0 (0.80-5.1) | [4][5] |
| NICU Admission | 59% | 46% | 0.32 (0.14-0.75) | [4][5] |
| Respiratory Distress Syndrome | - | - | 0.55 (0.32-0.97)* | [6] |
*Data from an indirect comparison meta-analysis.
Table 2: this compound vs. Ritodrine - Neonatal Outcomes
| Outcome | This compound Group | Ritodrine Group | p-value | Source |
|---|---|---|---|---|
| Neonatal Death | 8 cases | 18 cases | - | [11] |
| NICU Admission (Singleton) | Lower | Significantly Higher | <0.05 | [11] |
| Apgar Score < 7 | Lower proportion | Higher proportion | Not significant | [11] |
| Neonatal/Infant Outcome | No difference | No difference | - |[9] |
Experimental Protocols
The methodologies of the key cited studies provide context for the presented data.
-
Objective: To evaluate the effectiveness of nifedipine and this compound on neonatal outcomes in women with threatened preterm birth.[4]
-
Study Design: A systematic review and meta-analysis combining individual participant data with aggregate metadata.[4]
-
Inclusion Criteria: Randomized controlled trials comparing nifedipine and this compound for the treatment of threatened preterm birth between 24 and 34 weeks of gestation.[4][5]
-
Intervention: Intravenous this compound or oral nifedipine.
-
Primary Outcome: A composite of perinatal mortality and neonatal morbidities including respiratory distress syndrome, intraventricular hemorrhage, periventricular leukomalacia, necrotizing enterocolitis, and sepsis.[4][5]
-
Secondary Outcomes: NICU admission, prolongation of pregnancy, and gestational age at delivery.[4]
-
Objective: To compare the efficacy and safety of intravenous this compound and ritodrine in treating spontaneous preterm labor.[9]
-
Study Design: A randomized controlled trial.[9]
-
Participants: Pregnant women with threatened preterm delivery.[9]
-
Intervention: Patients were randomized to receive either intravenous this compound or intravenous ritodrine.[9]
-
Primary Outcome: Tocolytic efficacy, assessed as the proportion of women who did not deliver and did not require alternative tocolytic treatment at 7 days after therapy initiation.[9]
-
Secondary Outcomes: Maternal and neonatal adverse events.[9]
Signaling Pathways and Experimental Workflows
The tocolytics discussed in this guide have distinct mechanisms of action at the cellular level to inhibit myometrial contractions.
References
- 1. Tocolytics Do Not Improve Neonatal Outcomes in Preterm Birth [medscape.com]
- 2. This compound for Preterm Birth: Prolongs labour but not Neonatal outcomes, finds study [medicaldialogues.in]
- 3. This compound versus placebo in the treatment of threatened preterm birth between 30 and 34 weeks gestation: study protocol of the 4-year APOSTEL 8 follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tocolysis with nifedipine versus this compound and perinatal outcome: an individual participant data meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effectiveness of nifedipine versus this compound for tocolysis in preterm labour: a meta-analysis with an indirect comparison of randomised trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jcdr.net [jcdr.net]
- 8. Tocolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound versus ritodrine as tocolytics in external cephalic version - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A multicenter, retrospective comparison of pregnancy outcomes between groups of preterm labor nulliparous mothers treated with this compound vs. ritodrine in singleton and multiple pregnancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effectiveness and safety of the oxytocin antagonist this compound versus beta-adrenergic agonists in the treatment of preterm labour. The Worldwide this compound versus Beta-agonists Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. contemporaryobgyn.net [contemporaryobgyn.net]
- 14. Indomethacin in pregnancy: applications and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Atosiban's Efficacy in Preterm Labor: A Comparative Guide for Researchers
An Objective Analysis of Atosiban's Performance Across Different Gestational Age Models of Preterm Labor, Supported by Experimental Data.
This guide provides a comprehensive comparison of this compound's efficacy with other tocolytic agents for the management of preterm labor, with a specific focus on its performance in different gestational age models. Designed for researchers, scientists, and drug development professionals, this document synthesizes clinical data and detailed experimental protocols to offer a thorough understanding of this compound's role in obstetrics.
This compound's Mechanism of Action
This compound is a competitive antagonist of the oxytocin receptor. By blocking this receptor in the uterine muscle, it prevents the release of inositol triphosphate (IP3) and subsequently reduces the release of stored calcium from the sarcoplasmic reticulum. This leads to a decrease in intracellular calcium concentration, inhibiting the calmodulin-myosin light chain kinase pathway and resulting in myometrial relaxation and the cessation of contractions.[1][2][3]
Comparative Efficacy of this compound in Clinical Trials
The following tables summarize the quantitative data from various clinical studies comparing the efficacy of this compound with other tocolytic agents in delaying preterm labor across different gestational ages.
Table 1: Efficacy of this compound in Prolonging Pregnancy by Gestational Age
| Gestational Age at Treatment | Success Rate (Pregnancy Prolongation ≥ 48 hours) | Success Rate (Pregnancy Prolongation ≥ 72 hours) | Study |
| <28 weeks (extremely preterm) | 69.6% | 84.48% | [2][4] |
| 28 to <32 weeks (very preterm) | 81.2% | 87.44% | [2][4] |
| 32 to <37 weeks (late preterm) | 86.6% | 77.78% | [2][4] |
Table 2: Comparative Efficacy of this compound vs. Other Tocolytics
| Comparison | Gestational Age | Outcome | Result | Study |
| This compound vs. Nifedipine | 24-35 weeks | Delaying delivery | Both drugs equally effective. | [5] |
| ≤28 weeks | Response to treatment | Nifedipine showed a significantly better response. | [5] | |
| >28 weeks | Response to treatment | Equal response in both groups. | [5] | |
| This compound vs. Salbutamol | 23-33 weeks | Tocolytic effectiveness (undelivered at 48h) | This compound: 93.3%, Salbutamol: 95.0% (P=0.67) | [6] |
| Tocolytic effectiveness (undelivered at 7 days) | This compound: 89.9%, Salbutamol: 90.1% (P=0.93) | [6] | ||
| Tocolytic efficacy & tolerability (undelivered without alternative tocolytic at 7 days) | This compound: 58.8%, Salbutamol: 46.3% (P=0.021) | [6] | ||
| This compound vs. Ritodrine | <28 weeks | Perinatal mortality and neonatal pneumonia | Significantly lower in the this compound group. | [7][8] |
| ≥28 weeks | Need for neonatal pediatric treatment | Significantly reduced in the this compound group. | [7] | |
| Not specified | Extending gestational age by 48 hours | Significantly higher in the this compound group. | [7][8] | |
| This compound vs. Conventional Treatment (β-agonists, indomethacin, magnesium sulphate, calcium channel blockers) | Low gestational ages | Therapy efficacy | No significant difference. | [9] |
| High gestational ages | Therapy efficacy | This compound showed higher efficacy (84% vs. 37.5%). | [9] |
Experimental Protocols for Preclinical Evaluation
The following are detailed methodologies for key experimental models used to assess the efficacy of tocolytics like this compound.
Mifepristone-Induced Preterm Labor in Mice
This model uses the progesterone receptor antagonist mifepristone (RU-486) to induce preterm labor.
-
Animals: Timed-pregnant CD-1 or OF1 mice are commonly used.
-
Gestational Stage for Induction: Preterm labor is typically induced on day 15 or 18.5 of gestation (term is approximately 19-21 days).
-
Induction Protocol:
-
Tocolytic Administration:
-
The tocolytic agent (e.g., this compound) is administered subcutaneously 5 hours after the onset of in vivo uterine contractions.[1]
-
-
Endpoints:
-
Latency to delivery: The time from mifepristone injection to the delivery of the first pup.
-
Rate of preterm birth: The percentage of mice delivering before a defined time point (e.g., day 18.5).[1]
-
Pup survival: The number of live pups at birth and 24 hours post-delivery.
-
Lipopolysaccharide (LPS)-Induced Preterm Labor in Mice
This model mimics inflammation-induced preterm labor.
-
Animals: Timed-pregnant C57BL/6 or CD-1 mice are often used.
-
Gestational Stage for Induction: Induction is typically performed on day 14 or 16.5 of gestation.
-
Induction Protocol:
-
LPS (from E. coli) is administered via intraperitoneal, intrauterine, or intra-amniotic injection.[1][3]
-
Dosages vary depending on the route of administration (e.g., 400 µg/kg intraperitoneally, 15 µg intrauterine).[1][3]
-
Control animals receive an injection of sterile phosphate-buffered saline (PBS).[1]
-
-
Tocolytic Administration: The tocolytic agent is typically administered prior to or concurrently with the LPS injection.
-
Endpoints:
-
Rate of preterm delivery: The percentage of mice delivering within 24-48 hours of LPS administration.[12]
-
Gestational length: The time from conception to delivery.
-
Inflammatory markers: Measurement of cytokines (e.g., IL-6, TNF-α) in amniotic fluid, placenta, and maternal serum.
-
Uterine contractility: Ex vivo analysis of uterine tissue contractility.
-
Ex Vivo Human Myometrium Contraction Assay
This assay directly measures the effect of tocolytics on human uterine muscle contractility.
-
Tissue Source: Myometrial biopsies are obtained with informed consent from women undergoing cesarean section at term.[2]
-
Protocol:
-
Small strips of myometrium are dissected and mounted in organ baths containing physiological saline solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 and 5% CO2.[2][3]
-
The muscle strips are allowed to equilibrate and develop spontaneous contractions.
-
To mimic labor, contractions can be stimulated with an agonist such as oxytocin.[2]
-
The tocolytic agent (e.g., this compound) is added to the bath in increasing concentrations.[2]
-
-
Endpoints:
-
Contraction frequency: The number of contractions per unit of time.
-
Contraction amplitude: The force of each contraction.
-
Contraction duration: The length of time of each contraction.
-
Area under the curve (AUC): An integrated measure of the total contractile activity.
-
Conclusion
This compound is an effective tocolytic agent for delaying preterm labor, with a safety profile that is often superior to other classes of tocolytics such as β-agonists.[6] Its efficacy can vary depending on the gestational age at which it is administered and the underlying cause of the preterm labor. While this compound demonstrates comparable effectiveness to nifedipine in later gestational ages, nifedipine may have an advantage in pregnancies at or before 28 weeks.[5] For pregnancies complicated by inflammation, the efficacy of this compound appears to be more robust compared to some other tocolytics. The choice of tocolytic agent should be individualized based on gestational age, potential side effects, and the specific clinical scenario. The preclinical models described provide essential platforms for the continued development and evaluation of novel tocolytics.
References
- 1. Intra-amniotic administration of lipopolysaccharide induces spontaneous preterm labor and birth in the absence of a body temperature change - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of lipopolysaccharide on the uterine contraction inhibitory effects of tocolytic agents in pregnant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultrasound-guided intrauterine injection of lipopolysaccharide as a novel model of preterm birth in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Integration of transcriptomics and metabolomics reveals the responses of the maternal circulation and maternal-fetal interface to LPS-induced preterm birth in mice [frontiersin.org]
- 7. reprocell.com [reprocell.com]
- 8. researchgate.net [researchgate.net]
- 9. The Impact of Mouse Preterm Birth Induction by RU-486 on Microglial Activation and Subsequent Hypomyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Mifepristone Treatment in Pregnant Murine Model Induced Mammary Gland Dysplasia and Postpartum Hypogalactia [frontiersin.org]
- 11. Mifepristone Treatment in Pregnant Murine Model Induced Mammary Gland Dysplasia and Postpartum Hypogalactia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
